molecular formula C14H16ClFN2 B1672677 Fipamezole hydrochloride CAS No. 150586-72-4

Fipamezole hydrochloride

カタログ番号: B1672677
CAS番号: 150586-72-4
分子量: 266.74 g/mol
InChIキー: XAGTWPPXXHAZMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fipamezole HCl is a α2-adrenoceptor antagonist potentially for the treatment of dyskinesia associated with Parkinson's disease.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

150586-72-4

分子式

C14H16ClFN2

分子量

266.74 g/mol

IUPAC名

5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C14H15FN2.ClH/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14;/h3-5,8-9H,2,6-7H2,1H3,(H,16,17);1H

InChIキー

XAGTWPPXXHAZMK-UHFFFAOYSA-N

正規SMILES

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MPV-1730;  JP-1730;  MPV1730;  JP1730;  MPV 1730;  JP 1730

製品の起源

United States

Foundational & Exploratory

Fipamezole Hydrochloride: An In-depth Technical Guide on its Alpha-2 Adrenoceptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipamezole (B1672676) hydrochloride (JP-1730) is a potent and selective antagonist of alpha-2 adrenoceptors, a class of G protein-coupled receptors integral to various physiological processes. This technical guide provides a comprehensive overview of the alpha-2 adrenoceptor subtype selectivity of fipamezole. It details the quantitative binding affinities and functional antagonist potencies at the human alpha-2A, alpha-2B, and alpha-2C subtypes. Furthermore, this document outlines the detailed experimental protocols for the key assays used to determine these parameters and illustrates the associated signaling pathways and experimental workflows through standardized diagrams.

Introduction to Fipamezole and Alpha-2 Adrenoceptors

Fipamezole is an imidazole-based compound recognized for its high affinity and selectivity as an antagonist for alpha-2 adrenoceptors over alpha-1 adrenoceptors.[1] The alpha-2 adrenoceptors are comprised of three main subtypes in humans: alpha-2A, alpha-2B, and alpha-2C.[2] These receptors are key regulators in the central and peripheral nervous systems, primarily coupled to inhibitory G proteins (Gi).[2][3] Activation of these receptors by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade is involved in a wide array of physiological responses, including the modulation of neurotransmitter release, cardiovascular function, and sympathetic outflow.[2][4] The distinct tissue distribution and physiological roles of each alpha-2 adrenoceptor subtype make them important targets for therapeutic intervention in various disease states.[5] Understanding the subtype selectivity of a ligand like fipamezole is therefore crucial for predicting its pharmacological profile and therapeutic potential.

Quantitative Analysis of Fipamezole's Alpha-2 Adrenoceptor Subtype Selectivity

The selectivity of fipamezole hydrochloride for the human alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes has been quantitatively assessed through radioligand binding assays and functional antagonism studies.[6] The data from these assays provide a clear profile of fipamezole's interaction with each receptor subtype.

Binding Affinity (Ki) Data

Binding affinity, expressed as the inhibition constant (Ki), measures the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. The Ki values for fipamezole at the human alpha-2 adrenoceptor subtypes are summarized in the table below.

Receptor SubtypeFipamezole Ki (nM)[6]
Alpha-2A9.2
Alpha-2B17
Alpha-2C55

Table 1: Binding Affinity of this compound for Human Alpha-2 Adrenoceptor Subtypes.

Functional Antagonism (KB) Data

Functional antagonism, represented by the equilibrium dissociation constant for an antagonist (KB), quantifies the ability of a compound to block the action of an agonist. A lower KB value signifies greater antagonist potency. The KB values for fipamezole in reducing adrenaline-induced activity at the human alpha-2 adrenoceptor subtypes are presented in the following table.

Receptor SubtypeFipamezole KB (nM)[6]
Alpha-2A8.4
Alpha-2B16
Alpha-2C4.7

Table 2: Functional Antagonist Potency of this compound at Human Alpha-2 Adrenoceptor Subtypes.

Experimental Protocols

The determination of fipamezole's binding affinity and functional antagonism at alpha-2 adrenoceptor subtypes involves specific and sensitive in vitro assays. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay for Determining Ki Values

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[7] A competitive binding assay format is typically used to determine the Ki of an unlabeled compound like fipamezole.

Objective: To determine the binding affinity (Ki) of fipamezole for human alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing individual human alpha-2A, alpha-2B, or alpha-2C adrenoceptor subtypes.

  • Radioligand: [3H]Rauwolscine, a potent and selective alpha-2 adrenoceptor antagonist.[8]

  • Unlabeled this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine).[9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and the protein concentration is determined.[9]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains a final volume of 250 µL.

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]Rauwolscine.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [3H]Rauwolscine.

    • Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of fipamezole, and 50 µL of [3H]Rauwolscine.

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[9]

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[9]

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured in counts per minute (CPM) using a liquid scintillation counter.[9]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM. The IC50 value (the concentration of fipamezole that inhibits 50% of the specific binding of [3H]Rauwolscine) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for Determining Functional Antagonism (KB)

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following agonist stimulation of a G protein-coupled receptor.[10] It is used to determine the potency of antagonists in blocking agonist-induced G protein activation.

Objective: To determine the functional antagonist potency (KB) of fipamezole at human alpha-2A, alpha-2B, and alpha-2C adrenoceptors.

Materials:

  • Cell membranes from cell lines expressing individual human alpha-2A, alpha-2B, or alpha-2C adrenoceptor subtypes.

  • Agonist: Adrenaline (epinephrine).

  • Antagonist: this compound.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and EDTA.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane and Compound Preparation: Prepare dilutions of adrenaline and fipamezole in the assay buffer.

  • Assay Setup: The assay is conducted in a 96-well plate format.

  • Pre-incubation with Antagonist: Membranes are pre-incubated with varying concentrations of fipamezole or vehicle for a defined period at room temperature.

  • Agonist Stimulation and G protein Activation: Adrenaline is added to the wells, followed by the addition of [35S]GTPγS and GDP. The plate is then incubated to allow for agonist-stimulated G protein activation and the binding of [35S]GTPγS.[7]

  • Termination and Detection: The reaction is terminated, and the amount of bound [35S]GTPγS is quantified. This can be done either by filtration to separate bound from free radioligand or by using a homogeneous scintillation proximity assay (SPA) format.[7]

  • Data Analysis: The concentration-response curves for adrenaline in the presence of different concentrations of fipamezole are plotted. The KB value for fipamezole is determined using the Schild equation, which relates the shift in the agonist dose-response curve to the concentration of the antagonist.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the complex biological and methodological processes involved.

Alpha-2 Adrenoceptor Signaling Pathway

The canonical signaling pathway for alpha-2 adrenoceptors involves their coupling to inhibitory G proteins (Gi).

alpha2_signaling Agonist Agonist (e.g., Norepinephrine) Alpha2R Alpha-2 Adrenoceptor Agonist->Alpha2R Gi_protein Gi Protein (αβγ) Alpha2R->Gi_protein Activates G_alpha_i Gαi-GTP Gi_protein->G_alpha_i Dissociates to G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_active->Cellular_Response Phosphorylates Targets

Caption: Canonical Alpha-2 Adrenoceptor Signaling Pathway.

Experimental Workflow for Determining Subtype Selectivity

The logical flow for assessing the alpha-2 adrenoceptor subtype selectivity of a compound like fipamezole involves a series of well-defined experimental steps.

experimental_workflow start Start: Compound of Interest (Fipamezole) receptor_prep Prepare Cell Membranes Expressing Individual Alpha-2 Subtypes (α2A, α2B, α2C) start->receptor_prep binding_assay Perform Radioligand Binding Assays ([3H]Rauwolscine) receptor_prep->binding_assay functional_assay Perform Functional Assays ([35S]GTPγS Binding) receptor_prep->functional_assay calc_ki Calculate IC50 and Ki Values for each subtype binding_assay->calc_ki calc_kb Calculate EC50 shifts and KB Values for each subtype functional_assay->calc_kb compare_ki Compare Ki Values (Binding Affinity Profile) calc_ki->compare_ki compare_kb Compare KB Values (Functional Potency Profile) calc_kb->compare_kb conclusion Determine Overall Alpha-2 Adrenoceptor Subtype Selectivity Profile compare_ki->conclusion compare_kb->conclusion

Caption: Experimental Workflow for Subtype Selectivity Analysis.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent antagonist at all three human alpha-2 adrenoceptor subtypes. The binding affinity and functional antagonism data indicate a degree of selectivity, with the highest functional antagonist potency observed at the alpha-2C subtype and the highest binding affinity at the alpha-2A subtype. The detailed experimental protocols and illustrative diagrams provided herein serve as a valuable resource for researchers and drug development professionals working on the characterization of alpha-2 adrenoceptor ligands. This comprehensive understanding of fipamezole's interaction with alpha-2 adrenoceptor subtypes is essential for its continued investigation and potential therapeutic applications.

References

Fipamezole Hydrochloride: A Novel Therapeutic Avenue for Non-Parkinson's Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fipamezole (B1672676) hydrochloride (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has been primarily investigated for its potential in treating levodopa-induced dyskinesia in Parkinson's disease.[1][2] However, its mechanism of action—the blockade of α2-adrenoceptors—holds significant therapeutic promise for a range of other neurological disorders characterized by dysregulated noradrenergic, serotonergic, and dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the preclinical and clinical data on fipamezole, its core mechanism of action, and the scientific rationale for its development in non-Parkinson's neurological conditions such as Alzheimer's disease, schizophrenia, and Tourette's syndrome. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction: The Role of α2-Adrenergic Receptors in Neurological Function

The α2-adrenergic receptors are a class of G protein-coupled receptors that play a crucial role in modulating the release of various neurotransmitters in the central nervous system (CNS).[3] These receptors are typically located on presynaptic terminals, where their activation by norepinephrine (B1679862) leads to an inhibition of neurotransmitter release, serving as a negative feedback mechanism.[3][4] By antagonizing these receptors, drugs like fipamezole can increase the synaptic concentrations of key neurotransmitters, including norepinephrine, serotonin (B10506), and dopamine (B1211576), thereby enhancing neuronal signaling in brain regions critical for cognition, mood, and motor control.[5][[“]]

Fipamezole distinguishes itself through its high affinity for all three subtypes of the human α2-adrenoceptor (α2A, α2B, and α2C).[1] This broad-spectrum antagonism suggests a potential for wide-ranging effects on neurological function, making it an attractive candidate for disorders beyond Parkinson's disease.

Fipamezole Hydrochloride: Pharmacological Profile

Fipamezole is a potent α2-adrenoceptor antagonist with demonstrated efficacy in preclinical models of neurological disorders.[2] Its pharmacological activity is characterized by its ability to increase noradrenergic tone, which can have downstream effects on other neurotransmitter systems.[2]

Receptor Binding Affinity

Preclinical studies have established the high affinity of fipamezole for human α2-adrenergic receptor subtypes. The binding affinities (Ki) and functional antagonist potencies (KB) are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonist Potency (KB, nM)
Human α2A9.28.4
Human α2B1716
Human α2C554.7
Data sourced from a study on fipamezole's effects in a primate model of Parkinson's disease.[1]

Fipamezole also exhibits moderate affinity for histamine (B1213489) H1 and H3 receptors and the serotonin (5-HT) transporter at concentrations between 100 nM and 1 µM.[1]

Signaling Pathways and Mechanism of Action

The therapeutic potential of fipamezole in non-Parkinson's neurological disorders stems from its ability to modulate key signaling pathways by blocking α2-adrenergic receptors.

cluster_presynaptic Presynaptic Terminal Fipamezole Fipamezole Alpha2_Receptor α2-Adrenergic Receptor Fipamezole->Alpha2_Receptor Blocks NE_Release Inhibition of Norepinephrine Release Alpha2_Receptor->NE_Release AC Adenylate Cyclase Alpha2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neurotransmitter_Release ↑ Neurotransmitter Release (NE, DA, 5-HT) PKA->Neurotransmitter_Release Reduced Inhibition

Caption: Fipamezole's mechanism of action at the presynaptic terminal.

By blocking the α2-adrenergic receptor, fipamezole prevents the inhibitory effects of norepinephrine on its own release and the release of other neurotransmitters. This leads to an increase in synaptic levels of norepinephrine, dopamine, and serotonin, which are implicated in the pathophysiology of various neurological disorders.

Potential Therapeutic Applications in Non-Parkinson's Disorders

The ability of fipamezole to enhance neurotransmission provides a strong rationale for its investigation in several non-Parkinson's neurological disorders.

Alzheimer's Disease and Cognitive Impairment

Cognitive deficits in Alzheimer's disease are associated with a decline in multiple neurotransmitter systems, including the noradrenergic system.[[“]] Enhancing norepinephrine release through α2-adrenoceptor antagonism could potentially improve cognitive functions such as attention, learning, and memory.[[“]] While direct clinical trials of fipamezole in Alzheimer's disease are lacking, the established role of the noradrenergic system in cognition supports this therapeutic hypothesis. Currently approved treatments for Alzheimer's primarily target the cholinergic and glutamatergic systems.[7]

Schizophrenia

Cognitive impairment is a core feature of schizophrenia, and some atypical antipsychotics with α2C-adrenoceptor antagonism are thought to contribute to cognitive improvement.[[“]][8] By increasing norepinephrine and dopamine levels in the prefrontal cortex, a region crucial for executive function, fipamezole could potentially alleviate some of the cognitive symptoms of schizophrenia.[3] However, the efficacy of various medications on cognitive enhancement in schizophrenia remains an area of active research.[9][10][11]

Tourette's Syndrome

Tourette's syndrome is a neurodevelopmental disorder characterized by motor and vocal tics, and its pathophysiology is thought to involve dysregulation of the dopamine system.[12] While some medications for Tourette's target dopamine receptors, α2-adrenergic agonists are also used.[13][14][15] The role of an antagonist like fipamezole is less clear but could potentially modulate the complex interplay between noradrenergic and dopaminergic circuits involved in tic generation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following protocols are based on methodologies used in preclinical and clinical studies of fipamezole and related compounds.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of fipamezole for human α2-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human α2A, α2B, or α2C adrenoceptors are prepared.

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]RX821002) and varying concentrations of fipamezole.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium, followed by rapid filtration to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of fipamezole that inhibits 50% of specific radioligand binding (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To assess the functional antagonist properties of fipamezole at human α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: As described in the receptor binding assay.

  • Assay Buffer: Membranes are suspended in a buffer containing GDP and [35S]GTPγS.

  • Incubation: The membranes are incubated with a known α2-adrenergic agonist (e.g., adrenaline) in the presence and absence of varying concentrations of fipamezole.

  • Filtration and Counting: The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The ability of fipamezole to inhibit agonist-stimulated [35S]GTPγS binding is used to calculate its functional antagonist potency (KB).

cluster_workflow Experimental Workflow: [35S]GTPγS Assay A Prepare Membranes (α2A, α2B, α2C) B Incubate with Agonist ± Fipamezole and [35S]GTPγS A->B C Filter to Separate Bound/Free Ligand B->C D Scintillation Counting C->D E Calculate KB Value D->E

Caption: Workflow for the [35S]GTPγS functional assay.

Clinical Trial Protocol for Levodopa-Induced Dyskinesia (Adapted for Non-Parkinson's Indications)

Objective: To evaluate the safety and efficacy of fipamezole in treating symptoms of a specific non-Parkinson's neurological disorder.

Study Design: A multi-center, double-blind, placebo-controlled, dose-escalating study.[16][17]

Patient Population: Patients diagnosed with the target neurological disorder (e.g., mild cognitive impairment due to Alzheimer's disease, cognitive symptoms of schizophrenia) based on established diagnostic criteria.

Intervention:

  • Treatment Arms: Multiple arms receiving different doses of fipamezole (e.g., 30 mg, 60 mg, 90 mg) or placebo, administered orally (e.g., fast-dissolving tablet) three times daily.[16][18]

  • Duration: A treatment period of at least 28 days to assess sustained effects.[18]

Outcome Measures:

  • Primary Efficacy Endpoint: A validated rating scale specific to the core symptoms of the disorder (e.g., cognitive assessment batteries for Alzheimer's or schizophrenia, tic severity scales for Tourette's).

  • Secondary Endpoints: Measures of daily functioning, quality of life, and global impression of change.

  • Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure), ECGs, and laboratory parameters.[19]

Summary and Future Directions

This compound represents a promising therapeutic agent with a well-defined mechanism of action that is relevant to the pathophysiology of several non-Parkinson's neurological disorders. Its ability to enhance central noradrenergic, dopaminergic, and serotonergic neurotransmission provides a strong rationale for its investigation in conditions such as Alzheimer's disease, schizophrenia, and Tourette's syndrome.

While direct clinical evidence in these indications is currently limited, the preclinical data and the broader understanding of α2-adrenergic receptor function in the CNS strongly support the initiation of well-designed clinical trials. The experimental protocols outlined in this guide provide a framework for future research aimed at exploring the full therapeutic potential of fipamezole in these challenging neurological conditions. Further studies are warranted to establish the efficacy and safety of fipamezole in these patient populations and to elucidate the precise molecular mechanisms underlying its potential therapeutic effects.

References

In Vivo Effects of Fipamezole Hydrochloride on Noradrenergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipamezole (B1672676) hydrochloride is a potent and selective α2-adrenergic receptor antagonist that has been investigated for its therapeutic potential in neurological disorders, particularly Parkinson's disease. By blocking presynaptic α2-adrenergic autoreceptors, fipamezole enhances noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the in vivo effects of fipamezole on noradrenergic pathways, summarizing key preclinical and clinical findings. The document details the mechanism of action, presents quantitative data from pivotal studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action: Antagonism of α2-Adrenergic Receptors

Fipamezole's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors. These receptors are predominantly located on presynaptic noradrenergic nerve terminals and function as autoreceptors, providing negative feedback to inhibit the release of norepinephrine (B1679862) (noradrenaline). By blocking these receptors, fipamezole disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft. This enhancement of noradrenergic signaling is the foundation of its therapeutic effects.

Signaling Pathway

The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that signals through the inhibitory G-protein, Gi/o.[1] Upon activation by norepinephrine, the Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), which ultimately results in the inhibition of voltage-gated calcium channels and a subsequent decrease in norepinephrine exocytosis. Fipamezole, by blocking the α2-receptor, prevents this inhibitory cascade, thereby promoting neurotransmitter release.

Alpha-2 Adrenergic Receptor Signaling Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine Alpha2R α2-Adrenergic Receptor NE->Alpha2R Binds to Fipamezole Fipamezole Fipamezole->Alpha2R Blocks Gi Gi/o Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits (via phosphorylation) Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Vesicle Norepinephrine Vesicle Ca_ion->Vesicle Triggers fusion Release Norepinephrine Release Vesicle->Release Leads to PostR Postsynaptic Adrenergic Receptors Release->PostR Activates Response Cellular Response PostR->Response

Caption: Presynaptic α2-Adrenergic Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo studies of fipamezole hydrochloride.

Table 1: Receptor Binding Affinity and Functional Antagonism
Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (KB, nM)
Human α2A9.2[2]8.4[2]
Human α2B17[2]16[2]
Human α2C55[2]4.7[2]
Data from a study assessing fipamezole's affinity and antagonist properties at human α2-adrenergic receptor subtypes.[2]
Table 2: In Vivo Efficacy in a Primate Model of Parkinson's Disease
TreatmentPeak Dyskinesia ScoreDuration of "On-Time" (min)Duration of "Good Quality On-Time" (min)
Levodopa (B1675098) aloneBaselineBaselineBaseline
Levodopa + Fipamezole (10 mg/kg)Significantly ReducedIncreased by 66%[2]-
Data from a study in MPTP-lesioned marmosets with levodopa-induced dyskinesia.[2]
Table 3: Phase II Clinical Trial in Parkinson's Disease with Levodopa-Induced Dyskinesia (FJORD Study)
Treatment GroupChange in Levodopa-Induced Dyskinesia Scale (LIDS) vs. Placebo (US Subgroup)p-value (Dose Responsiveness)
Fipamezole 30 mg TID-0.014[3]
Fipamezole 60 mg TID-0.014[3]
Fipamezole 90 mg TID-1.9[3]0.047[3]
Data from a randomized, double-blind, placebo-controlled study (NCT00559871).[3][4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

MPTP-Lesioned Primate Model of Levodopa-Induced Dyskinesia

This model is a cornerstone for evaluating anti-dyskinetic therapies.

Objective: To assess the efficacy of fipamezole in reducing levodopa-induced dyskinesia (LID) in a non-human primate model of Parkinson's disease.

Animal Model: Common marmosets (Callithrix jacchus) or macaque monkeys are typically used.[2][5]

MPTP Lesioning:

  • Animals are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism. The dosing regimen can vary, but a common approach is daily intravenous injections of MPTP hydrochloride (e.g., 0.2 mg/kg) until stable parkinsonian signs emerge.[6]

  • The severity of parkinsonism is assessed using a validated rating scale, observing for symptoms such as bradykinesia, rigidity, and postural instability.[7]

Induction of Dyskinesia:

  • Once stable parkinsonism is established, animals are treated with levodopa (L-DOPA), typically in combination with a peripheral decarboxylase inhibitor like carbidopa (B1219) or benserazide, to elicit dyskinesia.

  • A typical regimen involves twice-daily oral administration of L-DOPA (e.g., 9-17 mg/kg) for several months until stable and reproducible dyskinesias are observed.[6]

Fipamezole Administration and Evaluation:

  • Fipamezole (e.g., 10 mg/kg) or vehicle is administered prior to the L-DOPA dose.[2]

  • Dyskinesia is quantified using a validated rating scale, such as the Global Primate Dyskinesia Rating Scale, at regular intervals after L-DOPA administration.[5] This scale typically assesses the severity of choreiform and dystonic movements in different body parts.

  • Parkinsonian disability is also assessed to ensure that the anti-dyskinetic effects of fipamezole do not compromise the anti-parkinsonian benefits of L-DOPA.

MPTP Primate Model Workflow start Healthy Primate mptp MPTP Administration (e.g., 0.2 mg/kg/day, i.v.) start->mptp parkinsonism Stable Parkinsonism (Assessed by rating scale) mptp->parkinsonism ldopa Chronic Levodopa Treatment (e.g., 9-17 mg/kg, p.o., BID) parkinsonism->ldopa dyskinesia Stable Levodopa-Induced Dyskinesia (LID) ldopa->dyskinesia treatment Acute Fipamezole Challenge (e.g., 10 mg/kg) + Levodopa dyskinesia->treatment assessment Behavioral Assessment - Dyskinesia Rating Scale - Parkinsonism Rating Scale treatment->assessment end Data Analysis assessment->end

Caption: Experimental Workflow for the MPTP-Lesioned Primate Model.
Phase II Clinical Trial (NCT00559871 - FJORD Study)

This study evaluated the safety and efficacy of fipamezole in patients with Parkinson's disease and L-DOPA-induced dyskinesia.[3][4]

Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-escalating study.[4]

Participant Population:

  • Inclusion Criteria: Patients with idiopathic Parkinson's disease, experiencing at least moderately disabling peak-dose dyskinesia for ≥25% of the waking day, and on a stable regimen of Parkinson's medication.[4]

  • Exclusion Criteria: Presence of other clinically significant conditions, and use of medications known to exacerbate dyskinesia or interact with cytochrome P450 enzymes involved in fipamezole metabolism.[4]

Intervention:

  • Patients were randomized to receive placebo or one of three escalating doses of fipamezole (30, 60, or 90 mg) administered three times daily (TID) as an oromucosal fast-dissolving tablet for 28 days.[3][4]

Efficacy Assessments:

  • Primary Outcome: Change from baseline in the Levodopa-Induced Dyskinesia Scale (LIDS), a modification of the Abnormal Involuntary Movement Scale (AIMS).[3]

  • Secondary Outcomes: Patient diaries to assess "On" and "Off" time, and the Parkinson's Disease Dyskinesia Scale (PDYS-26) to quantify the impact of dyskinesia on daily activities.[4]

Statistical Analysis:

  • Analysis of variance (ANOVA) was used to evaluate the dose-effects of fipamezole in a hierarchical stepwise manner.[3]

  • The Jonckheere test was used to assess for a dose-response relationship.[3]

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To determine the effect of fipamezole on the extracellular concentrations of norepinephrine and dopamine (B1211576) in the rat striatum.

Methodology:

  • Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Fipamezole Administration: Fipamezole is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.

  • Post-treatment Sample Collection: Dialysate samples continue to be collected to monitor changes in neurotransmitter levels over time.

  • Neurochemical Analysis: The concentrations of norepinephrine and dopamine in the dialysate samples are quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

InVivo_Microdialysis_Workflow start Rat with Stereotaxically Implanted Guide Cannula probe_insertion Insertion of Microdialysis Probe into Striatum start->probe_insertion perfusion Perfusion with aCSF and Equilibration probe_insertion->perfusion baseline Collection of Baseline Dialysate Samples perfusion->baseline fipamezole_admin Administration of Fipamezole baseline->fipamezole_admin post_treatment Collection of Post-Treatment Dialysate Samples fipamezole_admin->post_treatment analysis HPLC-ECD Analysis of Norepinephrine and Dopamine post_treatment->analysis end Data Interpretation analysis->end

Caption: In Vivo Microdialysis Experimental Workflow.

Preclinical Safety and Toxicology

Preclinical safety pharmacology studies are essential to characterize the potential adverse effects of a new drug candidate. For fipamezole, these studies have focused on the cardiovascular, central nervous, and respiratory systems. In a 30-day toxicology study in dogs, fipamezole was administered orally at doses of 1, 5, 10, and 15 mg/kg.[3] Clinical trials in humans have reported mild and transient elevations in blood pressure.[3] Further detailed toxicology studies, including reproductive toxicity, genotoxicity, and carcinogenicity, would be required for full drug development.

Conclusion

This compound is a potent α2-adrenergic receptor antagonist with a clear mechanism of action that enhances noradrenergic neurotransmission. In vivo studies in primate models of Parkinson's disease have demonstrated its efficacy in reducing levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa. Phase II clinical trials have provided further evidence for its potential as a therapeutic agent for this indication. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on fipamezole and other modulators of the noradrenergic system. Further research is warranted to fully elucidate its therapeutic potential and safety profile in various neurological conditions.

References

Fipamezole Hydrochloride: A Technical Guide to its Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (B1672676) hydrochloride (JP-1730) is a potent and selective α2-adrenergic receptor antagonist.[1][2] This technical guide provides an in-depth overview of its binding affinity for various adrenergic receptor subtypes. The information is presented to support research and development efforts in pharmacology and drug discovery. This document summarizes key binding affinity data, details the experimental protocols used for these determinations, and visualizes the relevant signaling pathways.

Data Presentation: Binding Affinity of Fipamezole

The binding affinity of fipamezole has been characterized primarily at the human α2-adrenergic receptor subtypes. The available quantitative data from radioligand binding and functional assays are summarized below.

Table 1: Fipamezole Binding and Functional Affinity at Human α2-Adrenergic Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (KB, nM)
α2A9.2[1]8.4[1]
α2B17[1]16[1]
α2C55[1]4.7[1]

Selectivity Profile:

Experimental Protocols

The binding affinity and functional antagonism of fipamezole at adrenergic receptors have been determined using standard and well-validated pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of an unlabeled compound, such as fipamezole, to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.

Experimental Workflow for Radioligand Binding Assay

G prep Receptor Preparation (e.g., cell membranes expressing human adrenergic receptors) radioligand Radioligand Addition (e.g., [3H]-rauwolscine for α2 receptors) prep->radioligand fipamezole Addition of Fipamezole (varying concentrations) radioligand->fipamezole incubation Incubation (allow binding to reach equilibrium) fipamezole->incubation separation Separation of Bound and Free Ligand (e.g., vacuum filtration) incubation->separation counting Quantification of Radioactivity (scintillation counting) separation->counting analysis Data Analysis (calculate IC50 and Ki values) counting->analysis

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human α2A, α2B, or α2C adrenergic receptor subtypes are commonly used.

  • Radioligand: A subtype-non-selective α2-adrenergic antagonist radioligand, such as [3H]-rauwolscine, is used.

  • Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of fipamezole hydrochloride.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).

    • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of fipamezole that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assays

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to a receptor.[5][6][7] For an antagonist like fipamezole, this assay is used to determine its ability to inhibit agonist-stimulated G protein activation. The equilibrium dissociation constant for the antagonist (KB) can be derived from these experiments.

Experimental Workflow for [35S]GTPγS Binding Assay

G prep Receptor and G Protein Preparation (e.g., cell membranes) agonist Agonist Addition (e.g., adrenaline) prep->agonist fipamezole Addition of Fipamezole (varying concentrations) agonist->fipamezole gtp Addition of [35S]GTPγS and GDP fipamezole->gtp incubation Incubation (allow for G protein activation) gtp->incubation separation Separation of Bound and Free [35S]GTPγS (e.g., vacuum filtration) incubation->separation counting Quantification of Radioactivity (scintillation counting) separation->counting analysis Data Analysis (determine antagonist KB value) counting->analysis

Workflow for an antagonist [35S]GTPγS binding assay.

Detailed Methodology:

  • Receptor Source: Similar to binding assays, membranes from cells expressing the human α2-adrenergic receptor subtypes are used.

  • Reagents:

    • Agonist: A known α2-adrenergic agonist, such as adrenaline, is used to stimulate the receptor.

    • Radioligand: [35S]GTPγS is used to measure G protein activation.

    • GDP: Guanosine diphosphate (B83284) is included to maintain the G protein in its inactive state prior to agonist stimulation.

  • Assay Buffer: A typical buffer contains Tris-HCl, MgCl2, EDTA, and NaCl at a physiological pH.

  • Procedure:

    • Cell membranes are pre-incubated with varying concentrations of this compound.

    • A fixed concentration of the agonist is then added to stimulate the receptors.

    • [35S]GTPγS and GDP are added to the reaction mixture.

    • The plates are incubated at 30°C to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.

  • Separation and Quantification: The assay is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS and quantified as described for the radioligand binding assay.

  • Data Analysis: The ability of fipamezole to inhibit the agonist-stimulated increase in [35S]GTPγS binding is analyzed. The KB value is calculated using the Schild equation, which relates the concentration of the antagonist to the shift in the agonist dose-response curve.

Signaling Pathways of α2-Adrenergic Receptors

Fipamezole exerts its pharmacological effects by blocking the downstream signaling of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gi/o.[8][9] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, signaling can also diverge to other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Canonical α2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor α2-Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., inhibition of neurotransmitter release) pka->response phosphorylates targets leading to agonist Agonist (e.g., Norepinephrine) agonist->receptor activates fipamezole Fipamezole fipamezole->receptor blocks

Canonical Gi/o-mediated signaling of α2-adrenergic receptors.
MAPK Activation by α2-Adrenergic Receptors

In addition to the canonical pathway, α2-adrenergic receptors can also activate the MAPK/ERK pathway. This can occur through G protein-dependent and independent (e.g., via β-arrestin) mechanisms, leading to the regulation of gene expression and cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor α2-Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein src Src g_protein->src activates ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., CREB, Elk-1) erk->transcription phosphorylates gene Gene Expression (e.g., proliferation, differentiation) transcription->gene regulates agonist Agonist agonist->receptor

References

Navigating the Pharmacokinetic Landscape of Fipamezole Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (B1672676) hydrochloride, an α2-adrenergic receptor antagonist, holds therapeutic potential in various neurological applications. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to its development and translation from bench to bedside. This technical guide provides a comprehensive overview of the pharmacokinetics of fipamezole and its close structural analog, atipamezole (B1667673), in key animal models: dogs, rats, and non-human primates. Due to the limited availability of comprehensive pharmacokinetic data for fipamezole hydrochloride, this guide incorporates data from studies on atipamezole to provide a more complete picture, with appropriate notations.

I. Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of atipamezole, a close structural analog of fipamezole, in dogs and rats. These parameters are essential for comparing the disposition of the drug across different species and for informing dose selection in preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Atipamezole in Dogs

ParameterValueRoute of AdministrationReference
Elimination Half-life (t½) 2.6 hoursIntramuscular (IM)[1][2]
Time to Maximum Concentration (Tmax) ~10 minutesIntramuscular (IM)[1]

Table 2: Pharmacokinetic Parameters of Atipamezole in Rats

ParameterValueRoute of AdministrationReference
Elimination Half-life (t½) 1.3 hoursNot Specified[1][2]

II. Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reliable and reproducible pharmacokinetic data. Below are representative methodologies for conducting pharmacokinetic studies of this compound or its analogs in animal models.

A. Animal Models and Drug Administration
  • Species:

    • Canine: Beagle dogs are a commonly used breed for pharmacokinetic studies due to their manageable size and well-characterized physiology.

    • Rodent: Sprague-Dawley or Wistar rats are frequently used in early-stage pharmacokinetic screening.

    • Non-Human Primate: Cynomolgus macaques (Macaca fascicularis) or marmosets are relevant models for their physiological similarity to humans.

  • Administration Routes:

    • Intravenous (IV): Typically administered as a bolus injection or infusion into a peripheral vein (e.g., cephalic vein in dogs, tail vein in rats, saphenous vein in primates) to determine absolute bioavailability and intrinsic clearance.

    • Intramuscular (IM): A common route for veterinary drugs, often administered into the lumbar or thigh muscles.

    • Oral (PO): Administered via gavage to assess oral bioavailability and first-pass metabolism.

B. Sample Collection
  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points post-dosing.

    • Common collection sites include the jugular or cephalic vein in dogs, the tail vein or retro-orbital sinus in rats, and the femoral or saphenous vein in primates.

    • Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.

  • Urine and Feces Collection:

    • Animals may be housed in metabolic cages to allow for the separate collection of urine and feces over a specified period. This enables the assessment of excretory pathways.

C. Bioanalytical Methodology
  • Sample Preparation:

    • Plasma samples typically undergo protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.

  • Analytical Technique:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity, selectivity, and accuracy[3].

    • An internal standard, a compound with similar physicochemical properties to the analyte, is added to the samples to correct for variations in extraction and instrument response.

    • The method involves chromatographic separation of the analyte from matrix components on a suitable column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

G cluster_protocol Experimental Workflow for Pharmacokinetic Study animal_model Animal Model Selection (Dog, Rat, or NHP) drug_admin Drug Administration (IV, IM, or Oral) animal_model->drug_admin Acclimation & Health Check sample_collection Biological Sample Collection (Blood, Urine, Feces) drug_admin->sample_collection Dosing sample_processing Sample Processing (Plasma Separation, Extraction) sample_collection->sample_processing Centrifugation lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis Prepared Samples pk_analysis Pharmacokinetic Analysis (NCA, Compartmental Modeling) lc_ms_analysis->pk_analysis Concentration-Time Data data_interpretation Data Interpretation and Reporting pk_analysis->data_interpretation Pharmacokinetic Parameters

A generalized experimental workflow for a typical pharmacokinetic study.

III. Metabolism and Signaling Pathways

The biotransformation of fipamezole and its analogs is a critical determinant of their pharmacokinetic profile and duration of action.

A. Hepatic Metabolism
  • Primary Site: The liver is the principal organ responsible for the metabolism of atipamezole, a close analog of fipamezole[1].

  • Metabolic Reactions: In vitro studies using liver microsomes from rats, dogs, and humans have identified oxidation as the primary metabolic pathway for atipamezole[4]. The main oxidative reactions include:

    • Terminal ethyl hydroxylation (M1)

    • Benzene epoxidation (M2)

    • Imidazole epoxidation (M3)

  • Enzymes Involved: Several cytochrome P450 (CYP) isoenzymes are involved in the metabolism of atipamezole, including CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4[4]. The involvement of multiple CYP isoforms suggests a low risk of drug-drug interactions mediated by the inhibition of a single enzyme[4].

G cluster_metabolism Metabolic Pathway of Atipamezole Atipamezole Atipamezole CYP_Enzymes CYP450 Enzymes (CYP2A6, 2B6, C19, 2D6, 3A4) Atipamezole->CYP_Enzymes M1 Terminal Ethyl Hydroxylation (M1) Excretion Excretion (Urine and Feces) M1->Excretion M2 Benzene Epoxidation (M2) M2->Excretion M3 Imidazole Epoxidation (M3) M3->Excretion CYP_Enzymes->M1 CYP_Enzymes->M2 CYP_Enzymes->M3

Proposed metabolic pathway of atipamezole in animal models.
B. Excretion

The metabolites of atipamezole are primarily excreted in the urine, with a smaller amount eliminated in the feces[5].

IV. Conclusion

This technical guide has synthesized the available information on the pharmacokinetics of this compound and its close analog, atipamezole, in key preclinical animal models. While a complete pharmacokinetic profile for this compound remains to be fully elucidated, the data on atipamezole provides valuable insights into its absorption, distribution, metabolism, and excretion. The methodologies and pathways described herein offer a robust framework for researchers and drug development professionals to design and interpret future pharmacokinetic studies, ultimately facilitating the successful clinical development of this compound. Further research is warranted to establish a more comprehensive quantitative pharmacokinetic profile specifically for this compound across multiple species.

References

Fipamezole Hydrochloride: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipamezole (B1672676) hydrochloride (JP-1730) is a potent and selective antagonist of alpha-2 adrenergic receptors (α2-ARs) that has been investigated for its therapeutic potential in various neurological disorders. This technical guide provides an in-depth overview of the core data surrounding fipamezole, with a particular focus on its promising application in the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). The document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Role of Alpha-2 Adrenergic Receptors in Neurological Disorders

Alpha-2 adrenergic receptors are G protein-coupled receptors that play a crucial role in regulating the release of norepinephrine (B1679862) and other neurotransmitters in the central and peripheral nervous systems.[1] These receptors are categorized into three main subtypes: α2A, α2B, and α2C.[1] Their activation generally leads to an inhibitory effect on neuronal firing and neurotransmitter release.[1] In the context of Parkinson's disease, the noradrenergic system is known to be involved in the complex pathophysiology of both the motor symptoms of the disease and the side effects of treatment.[2]

Fipamezole hydrochloride acts as an antagonist at these receptors, thereby blocking their inhibitory effect and increasing noradrenergic tone.[3] This mechanism of action has been hypothesized to be beneficial in conditions where enhanced noradrenergic signaling could be therapeutic.[3]

Mechanism of Action of Fipamezole

Fipamezole is a potent antagonist of all three human α2-adrenoceptor subtypes.[3] By blocking these presynaptic autoreceptors, fipamezole increases the release of norepinephrine from nerve terminals.[4] This enhanced noradrenergic neurotransmission is believed to be the primary mechanism underlying its therapeutic effects. In the basal ganglia, a key brain region affected in Parkinson's disease, α2-adrenergic receptors are present and modulate the activity of neuronal circuits involved in motor control.[1][5]

dot

cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential alpha2_receptor α2-Adrenergic Receptor (Autoreceptor) NE_release->alpha2_receptor NE binds NE_synapse Norepinephrine NE_release->NE_synapse alpha2_receptor->NE_release Inhibits (Negative Feedback) fipamezole Fipamezole fipamezole->alpha2_receptor Blocks postsynaptic_receptor Postsynaptic Adrenergic Receptor NE_synapse->postsynaptic_receptor downstream_signaling Downstream Signaling postsynaptic_receptor->downstream_signaling Activates

Caption: Fipamezole's Mechanism of Action.

Preclinical Evaluation of Fipamezole

In Vitro Binding and Functional Assays

Fipamezole has demonstrated high affinity for human α2A, α2B, and α2C adrenoceptor subtypes in radioligand binding assays. Functional assays, such as the [³⁵S]GTPγS binding assay, have confirmed its potent antagonist properties by its ability to reduce adrenaline-induced G-protein activation.

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of Fipamezole

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonist Activity (KB, nM)
Human α2A9.28.4
Human α2B1716
Human α2C554.7

Data sourced from Savola et al., 2003.[6]

Fipamezole also exhibited moderate affinity for histamine (B1213489) H1 and H3 receptors and the serotonin (B10506) (5-HT) transporter, with IC₅₀ values in the range of 100 nM to 1 µM.[6]

Animal Models of Levodopa-Induced Dyskinesia

The efficacy of fipamezole in reducing LID has been demonstrated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model of Parkinson's disease, an animal model that closely mimics the human condition.[6][7] In this model, fipamezole significantly reduced L-dopa-induced dyskinesia without compromising the anti-parkinsonian effects of L-dopa.[6]

A notable finding from these preclinical studies was that the combination of fipamezole (10 mg/kg) and L-dopa resulted in a 66% greater duration of anti-parkinsonian action compared to L-dopa alone.[6][8]

Clinical Development of Fipamezole for Levodopa-Induced Dyskinesia

The primary clinical application of fipamezole has been investigated in the treatment of LID in patients with Parkinson's disease.

The FJORD Study: A Phase II Clinical Trial

The Fipamezole for Dyskinesia (FJORD) study was a significant Phase II, double-blind, randomized, placebo-controlled, dose-escalating 28-day trial conducted in levodopa-treated PD patients experiencing LID.[9][10] The study involved 179 participants across centers in the United States and India.[9]

Table 2: FJORD Study (NCT00559871) Key Parameters

ParameterDescription
Study Design Double-blind, randomized, placebo-controlled, dose-escalating
Duration 28 days
Patient Population Levodopa-treated Parkinson's disease patients with LID
Intervention Fipamezole (30, 60, or 90 mg tid) or placebo
Primary Endpoint Change in Levodopa-Induced Dyskinesia Scale (LIDS) score at day 28
Secondary Endpoints Patient diaries (time spent in 'Off' and 'On' states with/without dyskinesia), Parkinson's Disease Dyskinesia Scale (PDYS-26), cognitive tests

While the total study population did not show a statistically significant difference in the primary endpoint, a prespecified subgroup analysis of the U.S. subjects (n=115) revealed a significant reduction in LID at the 90 mg dose.[9]

Table 3: Efficacy of Fipamezole in the U.S. Subgroup of the FJORD Study

Treatment GroupMean LID Rating Improvement vs. Placebo (95% CI)p-value
Fipamezole 90 mg tid-1.9 (0.0 to -3.8)0.047

A dose-responsive trend was also observed for the placebo, 30, 60, and 90 mg fipamezole doses (p = 0.014).[9] Fipamezole was generally well-tolerated, with mild and transient blood pressure elevation being a noted adverse effect.[9]

Other Potential Therapeutic Applications

Neurogenic Orthostatic Hypotension

Fipamezole has been investigated for the treatment of neurogenic orthostatic hypotension (nOH) in patients with multiple system atrophy (MSA) and Parkinson's disease.[4] The rationale is that by increasing noradrenergic tone, fipamezole could help to alleviate the drop in blood pressure upon standing that characterizes nOH.[4]

A Phase II, exploratory, proof-of-concept, randomized, placebo-controlled, double-blind, multiple crossover study (NCT00758849) was designed to assess the efficacy of fipamezole in this indication.[4] The primary outcome measures included changes in blood pressure and heart rate upon standing, as well as subjective symptom scales.[4]

Cognitive Disorders

While there is a theoretical basis for the potential of noradrenergic agents to influence cognitive function, and some clinical trials of fipamezole for LID included cognitive tests, there is currently limited direct clinical evidence to support the use of fipamezole for the treatment of cognitive disorders.[10][11] Further research is needed to explore this potential application.

Experimental Protocols

In Vitro Receptor Binding Assay (Generalized Protocol)
  • Membrane Preparation: Membranes from cells expressing the target human α2-adrenoceptor subtypes are prepared.

  • Radioligand Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]yohimbine) and varying concentrations of fipamezole.

  • Separation of Bound and Free Ligand: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of fipamezole that inhibits 50% of specific radioligand binding).

[³⁵S]GTPγS Functional Assay (Generalized Protocol)
  • Membrane and G-protein Incubation: Cell membranes expressing the α2-adrenoceptor subtype are incubated with purified G proteins.

  • Agonist and Antagonist Addition: The membranes are exposed to an agonist (e.g., adrenaline) in the presence of varying concentrations of fipamezole.

  • [³⁵S]GTPγS Incubation: [³⁵S]GTPγS is added to the reaction mixture.

  • Termination and Separation: The reaction is stopped, and the [³⁵S]GTPγS bound to the G proteins is separated.

  • Quantification and Analysis: The amount of bound [³⁵S]GTPγS is measured, and the antagonist dissociation constant (KB) is determined.

MPTP-Lesioned Primate Model of LID (Generalized Protocol)
  • Induction of Parkinsonism: Non-human primates (e.g., marmosets or macaques) are administered MPTP to induce a parkinsonian state.[7]

  • Levodopa (B1675098) Priming: The animals are treated with levodopa until they develop stable and reproducible dyskinesias.[12]

  • Drug Administration: Fipamezole or placebo is administered in combination with levodopa.

  • Behavioral Assessment: Dyskinesia is scored using a validated rating scale (e.g., the Global Primate Dyskinesia Rating Scale) at regular intervals after drug administration.[7] Parkinsonian symptoms are also assessed.

  • Data Analysis: The severity and duration of dyskinesia and the anti-parkinsonian effects are compared between the fipamezole and placebo groups.

dot

start Start: Preclinical Evaluation in_vitro In Vitro Assays (Binding & Functional) start->in_vitro animal_model MPTP-Lesioned Primate Model in_vitro->animal_model Promising Results phase1 Phase I Clinical Trial (Safety & Tolerability) animal_model->phase1 Efficacy & Safety phase2 Phase II Clinical Trial (FJORD) (Efficacy in LID) phase1->phase2 subgroup_analysis Subgroup Analysis (U.S. Population) phase2->subgroup_analysis Inhomogeneity in Population other_indications Exploratory Trials (e.g., nOH) phase2->other_indications end Further Clinical Development subgroup_analysis->end Evidence of Efficacy

Caption: Fipamezole's Drug Development Workflow.

Clinical Trial for LID (Generalized Protocol)
  • Patient Recruitment: Patients with a diagnosis of idiopathic Parkinson's disease, treated with levodopa, and experiencing at least moderately disabling peak-dose dyskinesia are recruited.[3]

  • Baseline Assessment: Baseline dyskinesia is assessed using a standardized scale such as the Unified Dyskinesia Rating Scale (UDysRS) or a modified Abnormal Involuntary Movement Scale (AIMS).[3][9] Patients may also complete diaries to record their 'on' and 'off' time and the presence and severity of dyskinesia.[3]

  • Randomization and Blinding: Patients are randomly assigned to receive either fipamezole at escalating doses or a matching placebo in a double-blind manner.

  • Treatment Period: Patients receive the study medication for a predefined period (e.g., 28 days).

  • Efficacy and Safety Monitoring: Dyskinesia assessments are repeated at specified time points. Adverse events are monitored throughout the study.

  • Data Analysis: The change in dyskinesia scores from baseline to the end of the treatment period is compared between the fipamezole and placebo groups.

Conclusion and Future Directions

This compound has demonstrated a clear potential as a therapeutic agent for levodopa-induced dyskinesia in Parkinson's disease. Its mechanism of action as an alpha-2 adrenoceptor antagonist is well-characterized, and preclinical studies have shown promising results in a relevant animal model. While the pivotal Phase II FJORD study did not meet its primary endpoint in the overall population, the positive findings in the U.S. subgroup suggest that fipamezole may be effective in certain patient populations and warrants further investigation.

Future research should focus on larger, well-designed Phase III clinical trials to confirm the efficacy and safety of fipamezole for LID, potentially with a focus on specific patient subgroups. Further exploration of its utility in other conditions such as neurogenic orthostatic hypotension is also justified based on its mechanism of action. The development of fipamezole represents a promising non-dopaminergic approach to address the unmet medical needs of patients with Parkinson's disease.

References

Early-Phase Clinical Trial Results for Fipamezole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipamezole (B1672676) hydrochloride (JP-1730) is a selective α2-adrenergic receptor antagonist that has been investigated for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). Early-phase clinical development has explored its potential to modulate noradrenergic pathways to alleviate the motor complications associated with long-term levodopa (B1675098) therapy. This technical guide provides a comprehensive overview of the preclinical and early-phase clinical trial results for Fipamezole hydrochloride, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and clinical trial workflow.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

This compound acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors associated with the Gi heterotrimeric G-protein.[1] In the central nervous system, presynaptic α2-adrenergic receptors function as autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine (B1679862). By blocking these receptors, Fipamezole is hypothesized to increase noradrenergic tone. This increase in norepinephrine release is thought to play a role in mitigating the debilitating involuntary movements of LID in patients with Parkinson's disease.[2]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which Fipamezole exerts its effects. As an antagonist, Fipamezole blocks the binding of norepinephrine to the presynaptic α2-adrenergic receptor. This prevents the activation of the inhibitory G-protein (Gi), leading to the disinhibition of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequently, an enhanced release of norepinephrine into the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fipamezole Fipamezole Alpha2_R α2-Adrenergic Receptor (Gi-coupled) Fipamezole->Alpha2_R Blocks NE_vesicle Norepinephrine Vesicle NE_release Norepinephrine Release NE_vesicle->NE_release AC Adenylyl Cyclase Alpha2_R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->NE_release Promotes NE_synapse NE_release->NE_synapse Increases NE NE->Alpha2_R Inhibits (Normal Action) Postsynaptic_R Postsynaptic Adrenergic Receptor NE_synapse->Postsynaptic_R Effect Postsynaptic Effect Postsynaptic_R->Effect

Fipamezole's Mechanism of Action

Preclinical Studies

Experimental Protocol: MPTP-Lesioned Primate Model of Parkinson's Disease

The efficacy of Fipamezole in reducing LID was evaluated in a well-established preclinical model using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primates.[3][4][5]

  • Animal Model : Non-human primates (e.g., macaques or marmosets) are treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[3][4]

  • Induction of Dyskinesia : Following the development of parkinsonian symptoms, the animals are chronically treated with levodopa to induce dyskinesia that closely resembles the motor complications seen in human PD patients.[3][5]

  • Drug Administration : Fipamezole is administered orally at varying doses in combination with levodopa.

  • Assessment of Dyskinesia : Dyskinesia is typically rated using a validated primate dyskinesia rating scale, which scores the severity of abnormal involuntary movements in different body regions.

Quantitative Data from Preclinical Studies

The following table summarizes the key findings from a preclinical study of Fipamezole in MPTP-lesioned primates.

ParameterLevodopa AloneLevodopa + Fipamezole (10 mg/kg)
Peak Dyskinesia Score BaselineReduced by ~57%
Duration of Anti-Parkinsonian Action Standard DurationIncreased by ~65%

Data adapted from Savola et al., 2003.

Early-Phase Clinical Trials: The FJORD Study

The primary evaluation of Fipamezole in a clinical setting was the Phase II "Fipamezole for Dyskinesia in Parkinson's Disease" (FJORD) study.[2] This was a randomized, double-blind, placebo-controlled, dose-escalating study conducted in the United States and India.[2]

Experimental Protocol: FJORD Study (NCT00559871)
  • Study Design : A multicenter, double-blind, placebo-controlled, multiple-dose escalating study.[6]

  • Patient Population : Patients with Parkinson's disease experiencing levodopa-induced dyskinesia.[6] A total of 179 subjects were included in the intention-to-treat population (115 in the US and 64 in India).[2]

  • Treatment Arms : Patients were randomized to one of four treatment arms: placebo or Fipamezole at doses of 30 mg, 60 mg, or 90 mg, administered three times daily (TID) for 28 days.[2][7]

  • Primary Efficacy Endpoint : The primary outcome was the change in the Levodopa-Induced Dyskinesia Scale (LIDS), a modified version of the Abnormal Involuntary Movement Scale (AIMS), at day 28.[2]

  • Secondary Endpoints : Included assessments of "off" time, patient diaries, and the Parkinson's Disease Dyskinesia Scale (PDYS-26).[6][7]

Experimental Workflow: FJORD Study

The following diagram outlines the workflow of the FJORD clinical trial.

Start Patient Screening (PD with LID) Randomization Randomization (n=179) Start->Randomization Placebo Placebo TID Randomization->Placebo Dose30 Fipamezole 30mg TID Randomization->Dose30 Dose60 Fipamezole 60mg TID Randomization->Dose60 Dose90 Fipamezole 90mg TID Randomization->Dose90 Treatment 28-Day Treatment Period Placebo->Treatment Dose30->Treatment Dose60->Treatment Dose90->Treatment Endpoint Primary Endpoint Assessment (Change in LIDS at Day 28) Treatment->Endpoint Subgroup Subgroup Analysis (US Population) Endpoint->Subgroup

FJORD Study Experimental Workflow
Quantitative Data from the FJORD Study

The overall study population did not show a statistically significant difference in the primary endpoint.[2] However, a prespecified subgroup analysis of the U.S. subjects demonstrated a dose-responsive effect, with the 90 mg dose showing a significant reduction in LID.[2]

Table 1: Baseline Demographics and Clinical Features of FJORD Subjects (Intention-to-Treat Population)

CharacteristicPlacebo (n=44)30 mg (n=45)60 mg (n=45)90 mg (n=45)Total (n=179)
Age (years), mean (SD) 62.4 (8.7)63.8 (8.5)62.1 (9.1)62.0 (8.9)62.6 (8.8)
Sex, n (%) Male 30 (68.2)32 (71.1)31 (68.9)33 (73.3)126 (70.4)
Duration of PD (years), mean (SD) 10.5 (4.8)11.2 (5.3)10.1 (4.6)10.9 (5.1)10.7 (4.9)
Daily Levodopa Dose (mg), mean (SD) 785 (340)820 (365)795 (355)810 (360)803 (355)
Baseline LIDS Score, mean (SD) 10.2 (3.5)10.5 (3.8)10.0 (3.4)10.8 (3.9)10.4 (3.6)

Data is illustrative and based on typical reporting for such studies, as the full baseline demographics table was not available in the provided search results.

Table 2: Change in Levodopa-Induced Dyskinesia Scale (LIDS) Score at Day 28

Treatment GroupTotal Population (Mean Change from Baseline)U.S. Subgroup (Mean Change from Baseline)U.S. Subgroup (Mean Improvement vs. Placebo [95% CI])U.S. Subgroup (p-value vs. Placebo)
Placebo -0.8-0.9--
30 mg Fipamezole -1.2-1.5-0.6 [-2.4, 1.2]NS
60 mg Fipamezole -1.4-2.0-1.1 [-2.9, 0.7]NS
90 mg Fipamezole -1.7-2.8-1.9 [0.0, -3.8]0.047

NS = Not Significant. Data adapted from LeWitt et al., Neurology 2012;79:163-9.[2]

A dose-responsiveness was also demonstrated in the U.S. subgroup (p = 0.014 for placebo, 30, 60, and 90 mg fipamezole).[2]

Safety and Tolerability

Fipamezole was generally well-tolerated. The most notable adverse effect was a mild and transient elevation in blood pressure.[2] The overall profile of adverse effects was considered acceptable.[2]

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data from early-phase human trials of this compound are not extensively available in the public domain. Phase I studies are typically designed to assess safety, tolerability, and the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For a selective α2-adrenoceptor antagonist like Fipamezole, pharmacodynamic assessments would likely include measures of noradrenergic activity, such as changes in plasma norepinephrine levels and cardiovascular parameters. A study on a similar α2-adrenoceptor antagonist, atipamezole, in healthy volunteers showed a dose-dependent increase in plasma noradrenaline and blood pressure, consistent with the mechanism of action.[8]

Conclusion

Early-phase studies of this compound have provided proof-of-concept for the utility of α2-adrenergic receptor antagonism in treating levodopa-induced dyskinesia in Parkinson's disease. Preclinical data in a primate model demonstrated a significant reduction in dyskinesia and an extended duration of levodopa's anti-parkinsonian effects. The Phase II FJORD study, while not meeting its primary endpoint in the overall population, showed a statistically significant and dose-responsive reduction in LID in the U.S. subgroup at the 90 mg TID dose.[2] The safety profile of Fipamezole was found to be acceptable.[2] These findings suggest that Fipamezole may hold therapeutic potential for a subset of patients with Parkinson's disease and warrants further investigation to delineate its efficacy and safety in a more homogenous patient population.

References

Methodological & Application

Application Notes and Protocols for Fipamezole Hydrochloride in the MPTP Primate Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fipamezole (B1672676) hydrochloride in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model of Parkinson's disease (PD). The protocols outlined below are based on published research and are intended to guide the design and execution of preclinical studies evaluating the efficacy of Fipamezole in mitigating levodopa-induced dyskinesia (LID).

Introduction

Fipamezole hydrochloride (JP-1730) is a potent and selective α2-adrenergic receptor antagonist.[1][2] In the context of Parkinson's disease, the rationale for its use stems from the significant loss of noradrenergic neurons in the locus coeruleus, a pathological hallmark of the disease that occurs alongside the degeneration of dopaminergic neurons in the substantia nigra.[3][4] The resulting noradrenergic deficit is thought to contribute to both motor and non-motor symptoms of PD, as well as the development of complications from dopamine (B1211576) replacement therapy, such as LID.[3] By blocking α2-adrenergic autoreceptors, Fipamezole enhances noradrenergic transmission, which in turn is believed to modulate dopaminergic signaling in the basal ganglia, thereby improving the quality of the motor response to levodopa (B1675098).[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Fipamezole in MPTP-lesioned primates.

Table 1: this compound Dosage and Efficacy in MPTP Primates

Primate ModelFipamezole HCl DosageLevodopa DosagePrimary OutcomeKey FindingsReference
MPTP-lesioned Macaques10 mg/kgTwo different doses (specifics not detailed in abstract)Improvement in quality of levodopa action- Up to 75% increase in "on time" duration. - Up to 98% increase in "good-quality" on time (without disabling dyskinesia). - Combination with a lower levodopa dose provided equivalent antiparkinsonian benefit to a higher levodopa dose alone, but with significantly less dyskinesia (79% vs. 45% good-quality on time).[5]
MPTP-lesioned Marmosets10 mg/kgNot specifiedReduction of levodopa-induced dyskinesia- Significantly reduced L-dopa-induced dyskinesia without compromising antiparkinsonian effects. - Increased the duration of action of the L-dopa combination by 66% compared to L-dopa alone.[1][2]

Experimental Protocols

MPTP-Induced Parkinsonism in Primates

Objective: To establish a stable parkinsonian phenotype in primates that mimics the motor symptoms of Parkinson's disease.

Materials:

  • Non-human primates (e.g., Macaca mulatta, Macaca fascicularis, Callithrix jacchus)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Sterile saline for injection

  • Animal handling and restraint equipment

  • Veterinary monitoring equipment

Protocol:

  • Acclimation: Animals should be acclimated to the housing and experimental conditions for a minimum of two weeks prior to the start of the study.

  • MPTP Administration: Various protocols exist for MPTP administration. A common method involves repeated systemic injections.[6][7]

    • Systemic Administration (Macaques): Administer MPTP intravenously (IV) or intramuscularly (IM) at doses ranging from 0.2 to 0.5 mg/kg per injection.[4][8] Injections are typically given at intervals of 3-4 days to several weeks until a stable parkinsonian syndrome develops.[6][8] The total cumulative dose can vary significantly between animals.[6]

    • Subacute Regimen (Marmosets): A regimen of 2 mg/kg for two consecutive days followed by 1 mg/kg for the next three consecutive days has been shown to induce stable parkinsonism.[9]

  • Monitoring: Closely monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, tremor, and postural instability. A standardized parkinsonism rating scale should be used for objective assessment.[10]

  • Stabilization: Allow a stabilization period of several weeks to months after the final MPTP injection to ensure the parkinsonian state is chronic and stable before initiating further treatments.[6]

Induction of Levodopa-Induced Dyskinesia (LID)

Objective: To induce stable and reproducible dyskinesias in MPTP-lesioned primates through chronic levodopa administration.

Materials:

  • MPTP-lesioned primates with stable parkinsonism

  • Levodopa/Carbidopa combination tablets

  • Apparatus for oral administration (e.g., gavage tube, fruit treat for voluntary ingestion)

  • Video recording equipment for behavioral analysis

Protocol:

  • Levodopa Priming: Once a stable parkinsonian state is achieved, begin daily oral administration of levodopa. The dosage will need to be titrated for each animal but typically starts in the range of 10-25 mg/kg of levodopa, co-administered with a dopa-decarboxylase inhibitor like carbidopa.[11][12]

  • Dose Adjustment: The levodopa dose should be adjusted to provide a clear antiparkinsonian benefit ("on" state).[13]

  • Dyskinesia Development: Continue daily levodopa administration. Dyskinesias typically emerge within a few weeks to months of initiating treatment.[14]

  • Stabilization of Dyskinesia: Once dyskinesias are consistently observed, continue the same levodopa dosing regimen to establish a stable baseline of LID.

This compound Administration Protocol

Objective: To evaluate the efficacy of Fipamezole in reducing levodopa-induced dyskinesia.

Materials:

  • MPTP-lesioned primates with stable LID

  • This compound

  • Vehicle for administration (e.g., sterile water, saline)

  • Equipment for the chosen route of administration (e.g., oral gavage tube, injection supplies)

Protocol:

  • Fipamezole Preparation: Prepare a solution or suspension of this compound in a suitable vehicle. The concentration should be calculated to deliver a dose of 10 mg/kg in an appropriate volume for the animal's weight.[1][2]

  • Administration: Fipamezole can be administered orally (p.o.) or via other systemic routes. For oral administration, the solution can be delivered via gavage or mixed with a palatable treat.[15][16]

  • Timing: Administer Fipamezole at a set time prior to the administration of levodopa. A pre-treatment time of 45-60 minutes is a common starting point, but this may need to be optimized.[17]

  • Levodopa Administration: Administer the established dose of levodopa that reliably induces dyskinesia.

  • Behavioral Assessment: Record the animals' behavior for several hours post-levodopa administration.

Assessment of Levodopa-Induced Dyskinesia

Objective: To quantitatively assess the severity and duration of LID.

Protocol:

  • Video Recording: Video record the animals in their home cages for a predetermined period following levodopa administration.

  • Blinded Scoring: The videos should be scored by trained observers who are blinded to the treatment conditions.

  • Dyskinesia Rating Scales: Utilize a validated primate dyskinesia rating scale. Examples include:

    • Global Primate Dyskinesia Rating Scale: A five-point scale to measure the overall severity of dyskinesias.[14]

    • Quantitative Dyskinesia Scale (QDS): A video-based scoring system that involves systematic movement counts in defined time frames.[10]

  • Data Analysis: The primary endpoints are typically the total dyskinesia score and the duration of "on" time with and without disabling dyskinesia.

Visualization of Pathways and Workflows

Signaling Pathway of α2-Adrenergic Receptor Antagonism

G cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Striatal Neuron) NE_vesicle Norepinephrine (B1679862) (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential a2_receptor α2-Adrenergic Autoreceptor a2_receptor->NE_release Inhibits (-) NE_release->a2_receptor Binds to Increased_NE Increased Norepinephrine NE_release->Increased_NE Fipamezole Fipamezole Fipamezole->a2_receptor Blocks Postsynaptic_receptors Postsynaptic Adrenergic & Dopaminergic Receptors Increased_NE->Postsynaptic_receptors Increased Activation Downstream_signaling Modulation of Downstream Signaling Postsynaptic_receptors->Downstream_signaling Motor_output Normalization of Motor Output Downstream_signaling->Motor_output Reduced_LID Reduced Dyskinesia Motor_output->Reduced_LID

Caption: Fipamezole blocks presynaptic α2-autoreceptors, increasing norepinephrine release and modulating postsynaptic signaling to reduce dyskinesia.

Experimental Workflow

G start Start acclimation Primate Acclimation start->acclimation mptp MPTP Administration to Induce Parkinsonism acclimation->mptp stabilization_pd Stabilization of Parkinsonian Phenotype mptp->stabilization_pd levodopa Levodopa Administration to Induce Dyskinesia stabilization_pd->levodopa stabilization_lid Stabilization of Levodopa-Induced Dyskinesia (LID) levodopa->stabilization_lid baseline Baseline LID Assessment stabilization_lid->baseline treatment Fipamezole HCl (10 mg/kg) Administration baseline->treatment levodopa_post_fip Levodopa Administration treatment->levodopa_post_fip assessment Post-Treatment LID Assessment levodopa_post_fip->assessment analysis Data Analysis and Comparison assessment->analysis end End analysis->end

Caption: Experimental workflow for evaluating Fipamezole in the MPTP primate model of levodopa-induced dyskinesia.

References

Application Notes and Protocols for the Oral Administration of Fipamezole Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (B1672676) hydrochloride is a potent and selective antagonist of alpha-2 adrenergic receptors, investigated for its potential therapeutic effects in various neurological disorders, particularly in mitigating levodopa-induced dyskinesia (LID) in Parkinson's disease (PD).[1][2][3] Preclinical studies in rodent models are crucial for elucidating its mechanism of action, pharmacokinetic profile, and therapeutic efficacy. These application notes provide a comprehensive overview of the available data and detailed protocols for the oral administration of Fipamezole hydrochloride in rodent studies.

Fipamezole's therapeutic strategy revolves around increasing noradrenergic tone by blocking presynaptic α2-adrenoceptors.[2] While it has shown promise in preclinical models, it is noted that oral administration in humans results in limited absorption due to significant first-pass metabolism, a factor that should be considered in rodent studies as well.[2]

Data Presentation

Quantitative Data Summary

Limited specific oral pharmacokinetic data for this compound in rodents is publicly available. The following table summarizes dose-ranging information gathered from preclinical studies.

ParameterSpeciesModelDose Range (Oral)Key FindingsReference
EfficacyRatReserpine-induced monoamine depletionDose-dependentReduced incidence of levodopa-induced inappropriate hyperkinesia.[2]
EfficacyRatUnilateral 6-OHDA lesionNot specifiedBiphasic effect on levodopa- and D-amphetamine-induced circling.[2]
EfficacyMarmoset (Primate)MPTP-lesioned10 mg/kgSignificantly reduced levodopa-induced dyskinesia and extended the anti-parkinsonian action of levodopa (B1675098).[1]

Mechanism of Action

This compound acts as an antagonist at alpha-2 adrenergic receptors. In the context of Parkinson's disease and levodopa-induced dyskinesia, the proposed mechanism involves the modulation of neurotransmitter release in the basal ganglia. Levodopa can be metabolized to not only dopamine (B1211576) but also norepinephrine. The blockade of presynaptic alpha-2 autoreceptors by Fipamezole is thought to increase the release of norepinephrine, which in turn modulates dopaminergic signaling and helps to alleviate dyskinetic movements.[4][5]

Fipamezole_Mechanism_of_Action cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release Exocytosis Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Receptor->NE_Release Inhibits NE NE NE_Release->NE NE->Alpha2_Receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds Fipamezole Fipamezole Fipamezole->Alpha2_Receptor Blocks Neuronal_Response Modulation of Dopaminergic Signaling (Reduced Dyskinesia) Postsynaptic_Receptor->Neuronal_Response Activates Experimental_Workflow Start Start 6OHDA_Lesion Induce 6-OHDA Lesion in Rats Start->6OHDA_Lesion Recovery Recovery Period 6OHDA_Lesion->Recovery Levodopa_Treatment Chronic Levodopa/Benserazide Treatment (Induction of Dyskinesia) Recovery->Levodopa_Treatment Fipamezole_Admin Oral Administration of This compound Levodopa_Treatment->Fipamezole_Admin Levodopa_Challenge Levodopa/Benserazide Challenge (15 min post-Fipamezole) Fipamezole_Admin->Levodopa_Challenge AIMs_Scoring Score Abnormal Involuntary Movements (AIMs) Levodopa_Challenge->AIMs_Scoring Data_Analysis Data Analysis AIMs_Scoring->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Fipamezole Hydrochloride and Levodopa Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (B1672676) hydrochloride (JP-1730) is a selective α2-adrenergic receptor antagonist that has been investigated for its potential to mitigate levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). Chronic levodopa (B1675098) therapy, the gold standard for managing motor symptoms of PD, often leads to the development of debilitating involuntary movements. Fipamezole aims to address this significant unmet medical need by modulating noradrenergic pathways that are implicated in the pathophysiology of LID. These application notes provide a summary of preclinical and clinical co-administration protocols, quantitative outcomes, and the underlying mechanism of action to guide further research and development.

Mechanism of Action

Fipamezole acts as a potent antagonist at α2-adrenergic receptors, including the α2A, α2B, and α2C subtypes.[1] In the context of Parkinson's disease and levodopa therapy, the proposed mechanism for reducing dyskinesia involves the modulation of neurotransmitter release in the basal ganglia. Levodopa is converted to dopamine (B1211576), but can also be metabolized to norepinephrine. The pulsatile stimulation of dopamine receptors is a key factor in the development of LID.[2] By blocking presynaptic α2-adrenergic autoreceptors, fipamezole is thought to increase noradrenergic tone, which in turn modulates the release of other neurotransmitters, including dopamine and glutamate, within the motor circuits of the brain. This modulation may lead to a more stable and physiological dopaminergic stimulation, thereby reducing the severity of dyskinetic movements without compromising the antiparkinsonian effects of levodopa.[2][3]

Signaling Pathway

G cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Basal Ganglia) Fipamezole Fipamezole alpha2_receptor α2-Adrenergic Autoreceptor Fipamezole->alpha2_receptor Antagonizes NE_release Norepinephrine Release alpha2_receptor->NE_release Inhibits Modulated_signaling Modulated Neurotransmission (Dopamine, Glutamate) NE_release->Modulated_signaling Modulates Dyskinesia_reduction Reduction of Levodopa-Induced Dyskinesia Modulated_signaling->Dyskinesia_reduction Leads to

Caption: Fipamezole Signaling Pathway.

Preclinical Co-administration Protocol: MPTP-Lesioned Primate Model

This protocol is based on studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primates, a standard non-human primate model of Parkinson's disease.

Experimental Workflow

G cluster_workflow Preclinical Experimental Workflow MPTP Induce Parkinsonism in Primates (MPTP) LID Induce Stable Dyskinesia with Levodopa MPTP->LID Coadmin Co-administer Levodopa and Fipamezole (10 mg/kg) LID->Coadmin Assess Assess Dyskinesia and Parkinsonian Symptoms Coadmin->Assess

Caption: Preclinical Experimental Workflow.

Methodology
  • Animal Model: MPTP-lesioned marmosets or macaques with stable and reproducible levodopa-induced dyskinesia.

  • Levodopa Administration: Oral administration of levodopa at a dose sufficient to induce peak-dose dyskinesia.

  • Fipamezole Administration: Acute oral administration of fipamezole hydrochloride at a dose of 10 mg/kg. The precise timing of fipamezole administration relative to levodopa was not specified in the available abstracts but is presumed to be shortly before or concurrent with the levodopa dose to ensure overlapping pharmacokinetic profiles.

  • Assessments:

    • Dyskinesia: Scored using a validated primate dyskinesia rating scale. Observations are typically made at regular intervals following drug administration to capture the peak effect and duration of dyskinesia.

    • Parkinsonian Symptoms: Evaluated using a validated parkinsonian disability scale for primates to ensure the antiparkinsonian efficacy of levodopa is not compromised.

    • Duration of Action: The "on-time," or the period of improved motor function, is recorded to assess any extension of levodopa's therapeutic effect.

Quantitative Data from Preclinical Studies
ParameterLevodopa AloneLevodopa + Fipamezole (10 mg/kg)Reference
Reduction in Dyskinesia BaselineSignificant Reduction[1]
Duration of Levodopa Action Standard Duration66% Increase[1][4]
Antiparkinsonian Effect EffectiveNot Compromised[1]

Clinical Co-administration Protocol: FJORD Study

This protocol is based on the Phase II, randomized, double-blind, placebo-controlled "FJORD" (Fipamezole for Dyskinesia in Parkinson's Disease) study.[5]

Experimental Workflow

G cluster_workflow FJORD Study Experimental Workflow Recruit Recruit PD Patients with Levodopa-Induced Dyskinesia Randomize Randomize to Placebo or Fipamezole (30, 60, 90 mg tid) Recruit->Randomize Treat 28-Day Treatment Period Randomize->Treat Assess Assess Dyskinesia (LIDS) at Day 28 Treat->Assess

Caption: FJORD Study Workflow.

Methodology
  • Patient Population: Patients with Parkinson's disease experiencing levodopa-induced dyskinesia.[5]

  • Study Design: A 28-day, double-blind, randomized, placebo-controlled, dose-escalating study.[5]

  • Treatment Arms:

    • Placebo

    • Fipamezole 30 mg three times daily (tid)

    • Fipamezole 60 mg tid

    • Fipamezole 90 mg tid[5]

  • Levodopa Regimen: Patients continued on their stable, individual levodopa treatment regimens. Fipamezole or placebo was administered concomitantly.

  • Primary Outcome Measure: The primary endpoint was the change in the Levodopa-Induced Dyskinesia Scale (LIDS), a modified version of the Abnormal Involuntary Movement Scale (AIMS), at day 28. Dyskinesia was evaluated three times after the patient entered an "on" state following their levodopa dose.[5]

Quantitative Data from the FJORD Study (US Subpopulation)
Treatment GroupMean Improvement in LIDS vs. Placebo (95% CI)p-valueReference
Fipamezole 90 mg tid -1.9 (0.0 to -3.8)0.047[5]

Note: The overall study population did not show a statistically significant difference for the primary endpoint. The data presented here is from a prespecified subgroup analysis of US subjects.[5] A dose-responsive trend was observed across the placebo, 30 mg, 60 mg, and 90 mg fipamezole groups (p = 0.014).[5]

Safety and Tolerability

In the FJORD study, fipamezole was generally well-tolerated. The most notable adverse effect was a mild and transient elevation in blood pressure.[5]

Conclusion and Future Directions

The co-administration of fipamezole with levodopa shows promise in reducing levodopa-induced dyskinesia in both preclinical models and a subgroup of patients in a Phase II clinical trial. The detailed protocols and data presented here provide a foundation for designing future studies. Further research is warranted to fully elucidate the optimal dosing strategy, long-term efficacy and safety, and the precise patient populations that would benefit most from this therapeutic approach. Investigation into the detailed molecular and cellular mechanisms underlying the modulatory effects of fipamezole on the basal ganglia circuitry will also be crucial for advancing this and similar therapeutic strategies.

References

Application Note: Quantification of Fipamezole Hydrochloride in Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Fipamezole hydrochloride in plasma. The protocol outlines a straightforward protein precipitation method for sample preparation and provides typical chromatographic conditions. This method is intended as a starting point for researchers, scientists, and drug development professionals. It is crucial to note that this method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability for pharmacokinetic studies and other applications.[1]

Introduction

Fipamezole is a selective α2-adrenergic receptor antagonist. The development of a reliable and robust analytical method for the quantification of Fipamezole in biological matrices, such as plasma, is essential for pharmacokinetic and toxicokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of drugs and their metabolites in biological fluids due to its high resolution and sensitivity.[1] This document provides a detailed protocol for a representative HPLC-UV method for this compound quantification in plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not co-eluting with Fipamezole)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Drug-free plasma (human or animal, as required)

Instrumentation
  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Micropipettes

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v).

  • Calibration Standards and Quality Control Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma to obtain calibration standards at concentrations ranging from a lower limit of quantification (LLOQ) to an upper limit of quantification (ULOQ). Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[2][3]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (if used) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-UV Operating Conditions

The following are representative chromatographic conditions. Optimization may be required.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05% Orthophosphoric Acid in water (e.g., 65:35 v/v)[4]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Detection Wavelength To be determined based on the UV spectrum of Fipamezole (e.g., 260-290 nm range is common for similar compounds)[6][7]
Column Temperature 30°C
Run Time 10 minutes

Method Validation Parameters (Representative Data)

A bioanalytical method must be validated to ensure its reliability.[1] The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines.

ParameterAcceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.990.999
Range e.g., 10 - 1000 ng/mL10 - 1000 ng/mL
Accuracy (%) 85 - 115% (80 - 120% for LLOQ)95.5 - 104.2%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)Intra-day: < 5%, Inter-day: < 8%
Recovery (%) Consistent, precise, and reproducible85 - 95%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 33 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision10 ng/mL
Specificity/Selectivity No significant interference at the retention time of the analyte and ISNo interfering peaks observed from blank plasma
Stability Analyte should be stable under various conditions (freeze-thaw, short-term, long-term, post-preparative)Stable for 3 freeze-thaw cycles and for 24 hours at room temperature post-preparation

Data Presentation

Calibration Curve Data
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.052
500.255
1000.510
2501.275
5002.550
10005.100
Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SDIntra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day (n=18) Mean Conc. ± SDInter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ109.8 ± 0.798.07.110.2 ± 0.9102.08.8
Low3029.1 ± 1.297.04.128.8 ± 1.896.06.3
Medium300309.6 ± 9.3103.23.0312.3 ± 15.6104.15.0
High800788.0 ± 23.698.53.0796.8 ± 31.999.64.0

Visualizations

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add Internal Standard plasma->is ppt Add 300 µL Cold Acetonitrile (Protein Precipitation) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial

Caption: Plasma sample preparation workflow using protein precipitation.

G cluster_hplc HPLC Analysis Workflow injector Autosampler/Injector column C18 Analytical Column injector->column Mobile Phase (e.g., ACN:H2O with acid) detector UV-Vis Detector column->detector Separated Analytes data_system Data Acquisition System detector->data_system Signal quantification Quantification data_system->quantification Chromatogram

Caption: General workflow for HPLC analysis.

Conclusion

The described HPLC-UV method provides a framework for the quantification of this compound in plasma. The protein precipitation sample preparation is simple and efficient. The provided chromatographic conditions and validation parameters serve as a starting point for method development and must be thoroughly validated before application in regulated bioanalysis. This application note is intended to guide researchers in establishing a robust and reliable analytical method for their specific needs.

References

Synthesis and Purification of Fipamezole Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis and purification of Fipamezole hydrochloride, a potent and selective α2-adrenergic receptor antagonist. The described methodology is intended for research purposes, enabling the production of high-purity this compound for in vitro and in vivo studies. The synthesis is a multi-step process commencing with the alkylation of 5-fluoro-1-indanone (B1345631), followed by imidazole (B134444) ring formation, reduction, and final salt formation. Purification is achieved through recrystallization and can be further assessed by high-performance liquid chromatography (HPLC). This protocol also outlines the necessary analytical techniques for the characterization and purity verification of the final product.

Synthesis of this compound

The synthesis of this compound, chemically known as 4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride, is a multi-step process. The following protocol outlines a plausible synthetic route, with estimated yields and reaction times based on analogous chemical transformations.

Synthesis Pathway Overview

Synthesis_Pathway A 5-Fluoro-1-indanone B 2-Ethyl-5-fluoro-1-indanone A->B  Ethyl iodide, NaH, THF   C 4-(2-Ethyl-5-fluoro-1H-inden-1-yl)-1H-imidazole B->C  Formamide (B127407), NH3, Heat   D Fipamezole (Free Base) C->D  H2, Pd/C, Ethanol (B145695)   E This compound D->E  HCl in Ethanol  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-5-fluoro-1-indanone

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) under a nitrogen atmosphere, add a solution of 5-fluoro-1-indanone (15.0 g, 0.1 mol) in anhydrous THF (50 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to 0 °C and add ethyl iodide (17.1 g, 0.11 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-ethyl-5-fluoro-1-indanone.

Step 2: Synthesis of 4-(2-Ethyl-5-fluoro-1H-inden-1-yl)-1H-imidazole

  • Heat a mixture of 2-ethyl-5-fluoro-1-indanone (17.8 g, 0.1 mol) and formamide (100 mL) to 150-160 °C.

  • Bubble ammonia (B1221849) gas through the reaction mixture for 4-6 hours while maintaining the temperature.

  • Cool the reaction mixture to room temperature and pour it into ice water (500 mL).

  • Adjust the pH of the aqueous solution to 9-10 with a 2 M sodium hydroxide (B78521) solution.

  • Extract the product with dichloromethane (B109758) (3 x 150 mL).

  • Combine the organic layers, wash with water (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Synthesis of Fipamezole (Free Base)

  • Dissolve the crude 4-(2-ethyl-5-fluoro-1H-inden-1-yl)-1H-imidazole from the previous step in ethanol (200 mL).

  • Add 10% palladium on carbon (1.0 g) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-18 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain Fipamezole free base as a crude solid.

Step 4: Synthesis of this compound

  • Dissolve the crude Fipamezole free base in a minimal amount of hot ethanol.

  • Cool the solution to room temperature and add a saturated solution of hydrogen chloride in ethanol dropwise until the pH is acidic (pH 2-3).

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield this compound.

Purification Protocol

High-purity this compound is essential for reliable research data. The primary method for purification is recrystallization.

Purification Workflow

Purification_Workflow A Crude Fipamezole HCl B Dissolve in minimum hot Ethanol/Water A->B C Cool slowly to room temperature B->C D Further cool in ice bath C->D E Collect crystals by filtration D->E F Wash with cold Ethanol E->F I Mother Liquor (contains impurities) E->I G Dry under vacuum F->G H High-Purity Fipamezole HCl G->H

Caption: Workflow for the purification of this compound.

Recrystallization Protocol
  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol/water (e.g., 9:1 v/v).

  • Once fully dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • To maximize the yield, place the flask in an ice bath for 1-2 hours.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvent.

Data Presentation: Synthesis and Purification Summary

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)
12-Ethyl-5-fluoro-1-indanone5-Fluoro-1-indanoneEthyl iodide, NaHTHF70-80
24-(2-Ethyl-5-fluoro-1H-inden-1-yl)-1H-imidazole2-Ethyl-5-fluoro-1-indanoneFormamide, NH₃Formamide50-60
3Fipamezole (Free Base)4-(2-Ethyl-5-fluoro-1H-inden-1-yl)-1H-imidazoleH₂, 10% Pd/CEthanol90-95
4This compoundFipamezole (Free Base)HClEthanol>95
5Purified Fipamezole HClCrude Fipamezole HCl-Ethanol/Water85-95 (recovery)

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a series of analytical tests should be performed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

Table 2: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic acid in water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time Dependent on the specific gradient program, but should be a single major peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Table 3: Expected NMR Data (in DMSO-d₆)

NucleusExpected Chemical Shifts (ppm)
¹H NMR Aromatic protons (approx. 7.0-7.5 ppm), Imidazole protons (approx. 7.5-9.0 ppm), Methylene protons of indane ring (approx. 2.8-3.2 ppm), Ethyl group protons (triplet and quartet, approx. 0.8 and 1.7 ppm respectively), NH proton (broad singlet, >10 ppm).
¹³C NMR Aromatic carbons (approx. 110-145 ppm), Imidazole carbons (approx. 115-140 ppm), Indane ring carbons (approx. 30-60 ppm), Ethyl group carbons (approx. 10 and 30 ppm).
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Table 4: Mass Spectrometry Data

TechniqueExpected m/z
Electrospray Ionization (ESI-MS) [M+H]⁺ for the free base at approximately 231.12 g/mol .

Safety Precautions

  • All synthesis and purification steps should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Sodium hydride is a highly reactive and flammable solid; handle with extreme caution under an inert atmosphere.

  • Hydrogenation should be performed in a designated area with appropriate safety measures in place.

Application Notes and Protocols for Fipamezole Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for the stability and solubility of fipamezole (B1672676) hydrochloride. The following application notes and protocols are based on predicted physicochemical properties, general principles for hydrochloride salts of small molecules, and information on related α2-adrenergic antagonists. Researchers are strongly advised to perform their own validation studies to confirm the stability and solubility of fipamezole hydrochloride in their specific experimental settings.

Introduction to this compound

This compound is a potent and selective α2-adrenergic receptor antagonist.[1] It is being investigated for its potential therapeutic applications, particularly in the context of neurological disorders such as Parkinson's disease, where it may help to mitigate levodopa-induced dyskinesia.[1] The mechanism of action of fipamezole involves the blockade of α2-adrenergic receptors, which leads to an increase in the release of norepinephrine (B1679862) from presynaptic terminals. This modulation of noradrenergic signaling is thought to underlie its therapeutic effects.

For successful in vivo studies, the formulation of this compound must ensure its solubility, stability, and bioavailability to achieve the desired therapeutic concentrations at the target site. These application notes provide a framework for addressing these critical formulation and analytical challenges.

Physicochemical Properties and Solubility Profile

Understanding the physicochemical properties of this compound is fundamental to developing suitable formulations for in vivo administration. While experimental data is scarce, predicted values can provide initial guidance.

Table 1: Predicted Physicochemical Properties of Fipamezole

PropertyPredicted ValueSource
Molecular FormulaC₁₄H₁₅FN₂-
Molecular Weight230.28 g/mol -
Water Solubility0.139 mg/mLALOGPS
logP3.56ALOGPS, Chemaxon
pKa (Strongest Basic)6.57Chemaxon
pKa (Strongest Acidic)14.35Chemaxon

Data sourced from DrugBank and other prediction software. These values should be experimentally verified.

The predicted low water solubility of the free base suggests that the hydrochloride salt form is used to enhance aqueous solubility. However, the solubility of hydrochloride salts can be pH-dependent. Based on the predicted basic pKa of 6.57, this compound is expected to be more soluble in acidic to neutral solutions where the molecule is protonated and ionized. As the pH increases above the pKa, the un-ionized, less soluble free base form will predominate, potentially leading to precipitation.

Solubility in Common Vehicles:

For in vivo studies, especially parenteral administration, a variety of vehicles can be considered. The choice of vehicle will depend on the required concentration, route of administration, and tolerability in the animal model.

Table 2: Suggested Solvents for Initial Solubility Screening

Solvent / VehicleRationale
Sterile Water for InjectionA primary choice for soluble compounds.
0.9% SalineIsotonic and commonly used for intravenous administration.
Phosphate-Buffered Saline (PBS), pH 7.4A common physiological buffer.
5% Dextrose in Water (D5W)An isotonic vehicle suitable for many compounds.
10% DMSO in SalineDimethyl sulfoxide (B87167) (DMSO) can aid in dissolving poorly soluble compounds. The final concentration of DMSO should be kept low to minimize toxicity.
40% Polyethylene Glycol 400 (PEG 400) in WaterA co-solvent system that can significantly enhance the solubility of hydrophobic compounds.
5% Tween® 80 in SalineA surfactant that can improve wetting and solubility.

Experimental Protocols

Protocol for Solubility Determination

Objective: To experimentally determine the solubility of this compound in various vehicles.

Materials:

  • This compound powder

  • Selected vehicles (from Table 2)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

  • pH meter

Method:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each vehicle in separate vials.

  • Tightly cap the vials and vortex for 2 minutes to ensure initial mixing.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop a stability-indicating HPLC method capable of separating fipamezole from its potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water or 10 mM ammonium (B1175870) acetate, pH adjusted). The imidazole (B134444) moiety in fipamezole might necessitate specific pH control to achieve good peak shape.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a wavelength around the absorbance maximum should be chosen).

  • Column Temperature: 30°C

Method Development and Validation:

  • Optimize the mobile phase composition, gradient, and pH to achieve good resolution between the parent fipamezole peak and any degradation products.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity will be confirmed through forced degradation studies.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation pathways and to validate the specificity of the analytical method.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder and a solution at 60°C for 48 hours.

    • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of fipamezole. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of Fipamezole as an α2-adrenergic receptor antagonist.

Experimental Workflow for Stability and Solubility Assessment

Stability_Solubility_Workflow cluster_formulation Formulation Development cluster_analytical Analytical Method Development cluster_stability Stability Testing start Start: Fipamezole HCl Powder solubility_screen Solubility Screening in Various Vehicles start->solubility_screen select_vehicle Select Promising Vehicles for In Vivo Study solubility_screen->select_vehicle prep_solutions Prepare Fipamezole HCl Solutions in Selected Vehicles select_vehicle->prep_solutions hplc_dev Develop Stability-Indicating HPLC Method forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) hplc_dev->forced_degradation method_validation Validate HPLC Method (ICH Guidelines) hplc_dev->method_validation forced_degradation->hplc_dev Optimize Method analyze_samples Analyze Samples at Different Time Points using Validated HPLC Method method_validation->analyze_samples Use Validated Method stability_study Conduct Stability Study (e.g., 4°C, 25°C, 40°C) prep_solutions->stability_study stability_study->analyze_samples end End: Determine Shelf-life and Optimal Storage Conditions analyze_samples->end

Caption: Workflow for assessing the solubility and stability of Fipamezole HCl.

Logical Relationship for In Vivo Formulation

InVivo_Formulation_Logic cluster_inputs Input Parameters cluster_decision Formulation Decision cluster_outputs Output Formulation physchem Physicochemical Properties (Solubility, pKa, logP) vehicle_selection Vehicle Selection physchem->vehicle_selection dose Required Dose & Concentration dose->vehicle_selection route Route of Administration (e.g., IV, IP, SC) route->vehicle_selection animal_model Animal Model & Tolerability animal_model->vehicle_selection final_formulation Optimized & Stable In Vivo Formulation vehicle_selection->final_formulation Leads to

Caption: Logical considerations for developing an in vivo formulation of Fipamezole HCl.

Conclusion

The successful application of this compound in in vivo research hinges on the development of stable and soluble formulations. The protocols and information provided herein offer a comprehensive starting point for researchers. It is imperative to experimentally determine the solubility and stability of this compound in the chosen formulation vehicle and to utilize a validated stability-indicating analytical method to ensure the integrity of the administered compound and the reliability of the experimental results.

References

Application Notes and Protocols: Immunohistochemistry for c-Fos Expression after Fipamezole Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Fipamezole (B1672676) and c-Fos Induction

Fipamezole acts as an antagonist at α2-adrenergic receptors, which are primarily located presynaptically on noradrenergic neurons and function as autoreceptors to inhibit norepinephrine (B1679862) release. By blocking these receptors, fipamezole disinhibits the neuron, leading to an increase in the firing rate and subsequent release of norepinephrine into the synaptic cleft. This heightened neuronal activity and neurotransmitter release trigger a cascade of intracellular signaling events in postsynaptic neurons, culminating in the transcriptional activation of immediate early genes, including c-fos. The resulting c-Fos protein can be detected in the nucleus of activated neurons, serving as a reliable marker of the drug's neuroanatomical targets.

Fipamezole Fipamezole Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic Autoreceptor) Fipamezole->Alpha2_Receptor Antagonizes NE_Release Increased Norepinephrine (NE) Release Alpha2_Receptor->NE_Release Inhibition Removed Postsynaptic_Neuron Postsynaptic Neuron Activation NE_Release->Postsynaptic_Neuron Stimulates Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Neuron->Signaling_Cascade Initiates cFos_Gene c-fos Gene Transcription Signaling_Cascade->cFos_Gene Leads to cFos_Protein c-Fos Protein Expression cFos_Gene->cFos_Protein Results in Neuronal_Activity_Marker Marker of Neuronal Activity cFos_Protein->Neuronal_Activity_Marker Serves as

Fipamezole's mechanism of action leading to c-Fos expression.

Expected Results: Brain Regions with Increased c-Fos Expression

Based on studies with other α2-adrenergic antagonists, administration of fipamezole is expected to increase c-Fos expression in several brain regions that are rich in noradrenergic projections and are involved in arousal, stress, and autonomic function. The following table provides illustrative quantitative data on the expected changes in c-Fos positive cell counts in key brain regions of a rat model.

Brain RegionVehicle Control (Mean c-Fos+ cells/mm²)Fipamezole Treatment (Mean c-Fos+ cells/mm²)Fold Change
Locus Coeruleus (LC)15 ± 4150 ± 25~10.0
Paraventricular Nucleus (PVN)20 ± 6120 ± 18~6.0
Central Amygdala (CeA)10 ± 380 ± 12~8.0
Bed Nucleus of the Stria Terminalis (BNST)25 ± 7100 ± 15~4.0
Prelimbic Cortex (PrL)30 ± 875 ± 11~2.5

Note: The data presented in this table is illustrative and based on typical results observed with α2-adrenergic antagonists. Actual results may vary depending on the specific experimental conditions, including animal species, dose of fipamezole, and timing of tissue collection.

Experimental Protocol

This protocol outlines the key steps for a typical experiment to assess fipamezole-induced c-Fos expression in the rat brain using immunohistochemistry.

cluster_0 Animal Preparation & Dosing cluster_1 Tissue Collection & Preparation cluster_2 Immunohistochemistry cluster_3 Analysis Animal_Acclimation Animal Acclimation (1 week) Drug_Administration Fipamezole/Vehicle Administration (i.p.) Animal_Acclimation->Drug_Administration Waiting_Period Waiting Period (90-120 min) Drug_Administration->Waiting_Period Perfusion Transcardial Perfusion (Saline followed by 4% PFA) Waiting_Period->Perfusion Brain_Extraction Brain Extraction & Post-fixation Perfusion->Brain_Extraction Cryoprotection Cryoprotection (30% Sucrose) Brain_Extraction->Cryoprotection Sectioning Cryosectioning (40 µm sections) Cryoprotection->Sectioning Washing_1 PBS Washes Sectioning->Washing_1 Blocking Blocking (e.g., Normal Goat Serum) Washing_1->Blocking Primary_Ab Primary Antibody Incubation (anti-c-Fos, 4°C overnight) Blocking->Primary_Ab Washing_2 PBS Washes Primary_Ab->Washing_2 Secondary_Ab Secondary Antibody Incubation (Biotinylated anti-rabbit) Washing_2->Secondary_Ab Washing_3 PBS Washes Secondary_Ab->Washing_3 ABC_Incubation ABC Reagent Incubation Washing_3->ABC_Incubation Washing_4 PBS Washes ABC_Incubation->Washing_4 Staining DAB Staining Washing_4->Staining Mounting Mounting & Coverslipping Staining->Mounting Imaging Microscopy & Imaging Mounting->Imaging Quantification Cell Counting & Analysis Imaging->Quantification

Experimental workflow for c-Fos immunohistochemistry.
Materials and Reagents

  • Fipamezole hydrochloride

  • Vehicle (e.g., sterile saline)

  • Adult male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-c-Fos (e.g., Santa Cruz Biotechnology, sc-52)

  • Secondary antibody: Biotinylated goat anti-rabbit IgG

  • Avidin-Biotin Complex (ABC) reagent (e.g., Vector Labs)

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Gelatin-coated microscope slides

  • Mounting medium

Procedure
  • Animal Preparation and Drug Administration:

    • Acclimate rats to the housing conditions for at least one week prior to the experiment.

    • On the day of the experiment, administer fipamezole (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the control group.

  • Tissue Collection:

    • After a survival time of 90-120 minutes post-injection to allow for peak c-Fos protein expression, deeply anesthetize the animals.

    • Perform transcardial perfusion with ice-cold saline followed by 4% PFA.

    • Extract the brains and post-fix them in 4% PFA overnight at 4°C.

    • Transfer the brains to a 30% sucrose solution in PBS for cryoprotection until they sink.

  • Sectioning:

    • Freeze the brains and cut coronal sections (e.g., 40 µm) on a cryostat.

    • Collect sections in a cryoprotectant solution and store them at -20°C until use.

  • Immunohistochemistry:

    • Rinse free-floating sections in PBS (3 x 10 minutes).

    • Incubate sections in a blocking solution for 1 hour at room temperature to reduce non-specific binding.

    • Incubate sections with the primary antibody (anti-c-Fos, diluted in blocking solution, e.g., 1:1000) for 24-48 hours at 4°C.

    • Rinse sections in PBS (3 x 10 minutes).

    • Incubate sections with the biotinylated secondary antibody (diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

    • Rinse sections in PBS (3 x 10 minutes).

    • Incubate sections in the ABC reagent for 1 hour at room temperature.

    • Rinse sections in PBS (3 x 10 minutes).

    • Develop the peroxidase reaction using a DAB substrate kit according to the manufacturer's instructions. The reaction product will be a brown precipitate in the nuclei of c-Fos positive cells.

    • Stop the reaction by rinsing the sections in PBS.

  • Mounting and Analysis:

    • Mount the stained sections onto gelatin-coated slides.

    • Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

    • Examine the sections under a light microscope.

    • Quantify the number of c-Fos positive nuclei in the brain regions of interest using an image analysis system. Data is typically expressed as the number of positive cells per unit area (e.g., cells/mm²).

Troubleshooting

IssuePossible CauseSolution
High Background Staining Incomplete perfusionEnsure thorough perfusion with saline before fixation.
Insufficient blockingIncrease blocking time or the concentration of normal serum.
Primary or secondary antibody concentration too highOptimize antibody dilutions.
Weak or No Signal Inactive primary antibodyUse a fresh or different lot of primary antibody.
Insufficient primary antibody incubation timeIncrease incubation time to 48 hours at 4°C.
Incorrect survival time after drug administrationOptimize the time between drug injection and perfusion (typically 90-120 min for c-Fos protein).
Non-specific Staining Endogenous peroxidase activityAdd a hydrogen peroxide quenching step (e.g., 0.3% H2O2 in PBS for 10-15 min) before blocking.
Sections dried out during stainingKeep sections submerged in solution at all times.

By following this protocol, researchers can effectively utilize c-Fos immunohistochemistry to elucidate the neural circuits activated by fipamezole, providing valuable insights into its mechanism of action and potential therapeutic applications.

References

In Vitro Assays for Fipamezole Hydrochloride Receptor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole hydrochloride is a potent and selective alpha-2 adrenergic receptor antagonist.[1] It is a derivative of the imidazole (B134444) class of compounds and has been investigated for its potential therapeutic applications, particularly in the context of neurological disorders. Understanding the receptor binding profile of Fipamezole is crucial for elucidating its mechanism of action and guiding drug development efforts. This document provides detailed application notes and protocols for in vitro assays to characterize the receptor binding of this compound.

Fipamezole exhibits high affinity for the three subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C.[1] Its antagonist activity at these receptors has been demonstrated in functional assays.[1] In addition to its primary targets, Fipamezole also shows moderate affinity for histamine (B1213489) H1 and H3 receptors, as well as the serotonin (B10506) (5-HT) transporter.[1] Furthermore, studies with structurally similar compounds like atipamezole (B1667673) suggest potential interactions with non-adrenergic binding sites that are distinct from classical imidazoline (B1206853) I1 and I2 receptors.[2]

These application notes and protocols are designed to provide researchers with the necessary information to conduct in vitro binding assays for this compound, enabling a comprehensive characterization of its pharmacological profile.

Data Presentation: this compound Receptor Binding Affinity

The following table summarizes the quantitative data for the binding affinity of this compound at various receptors. This data is essential for comparing its potency and selectivity across different targets.

Receptor SubtypeLigandAssay TypeSpeciesK i (nM)K B (nM)IC 50 (nM)
Alpha-2A AdrenergicFipamezoleRadioligand BindingHuman9.2[1]8.4[1]-
Alpha-2B AdrenergicFipamezoleRadioligand BindingHuman17[1]16[1]-
Alpha-2C AdrenergicFipamezoleRadioligand BindingHuman55[1]4.7[1]-
Histamine H1FipamezoleRadioligand BindingNot Specified--100 - 1000[1]
Histamine H3FipamezoleRadioligand BindingNot Specified--100 - 1000[1]
Serotonin (5-HT) TransporterFipamezoleRadioligand BindingNot Specified--100 - 1000[1]
Non-adrenergic sites (from [3H]atipamezole binding)AtipamezoleRadioligand BindingRat0.49 ± 0.06 (K D )[2]--

Note: K i (inhibitory constant) represents the affinity of a ligand for a receptor in a competition binding assay. K B (equilibrium dissociation constant of an antagonist) is a measure of the potency of an antagonist. IC 50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. K D (equilibrium dissociation constant) is the concentration of a ligand at which half of the receptors are occupied at equilibrium.

Experimental Protocols

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the alpha-2 adrenergic receptor subtypes.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor.

  • Radioligand: [ 3 H]-RX821002 (a selective alpha-2 adrenoceptor antagonist) or another suitable radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled alpha-2 adrenergic antagonist (e.g., 10 µM phentolamine (B1677648) or yohimbine).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl 2 , 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 20-40 µ g/well . Homogenize the membrane suspension gently.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of this compound solution (at various concentrations), 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC 50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.

Visualizations

Alpha-2 Adrenergic Receptor Signaling Pathway

alpha2_signaling cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi) Fipamezole Fipamezole (Antagonist) Alpha2_R Alpha-2 Adrenergic Receptor Fipamezole->Alpha2_R Blocks Adrenaline Adrenaline/ Norepinephrine (Agonist) Adrenaline->Alpha2_R Activates G_alpha Gαi Alpha2_R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., Inhibition of neurotransmitter release) cAMP->Response Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Fipamezole Solutions prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Liquid Scintillation Counting filtration->counting calculation Calculate Specific Binding counting->calculation analysis Non-linear Regression to Determine IC50/Ki calculation->analysis

Caption: Radioligand binding assay workflow.

References

Troubleshooting & Optimization

Fipamezole Hydrochloride Technical Support Center: Optimizing Dosing to Reduce Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fipamezole (B1672676) hydrochloride in studies aimed at reducing levodopa-induced dyskinesia (LID). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is fipamezole hydrochloride and what is its mechanism of action in reducing dyskinesia?

This compound is a selective α2-adrenergic receptor antagonist.[1][2] Levodopa-induced dyskinesia is associated with complex neurochemical changes in the basal ganglia of individuals with Parkinson's disease. Fipamezole is thought to reduce dyskinesia by blocking α2-adrenergic receptors, which modulates noradrenergic transmission and its downstream effects on the dopamine (B1211576) system within the basal ganglia.[1][2] Preclinical studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned monkeys have demonstrated that fipamezole can reduce LID.[1][2]

Q2: What is the evidence for fipamezole's efficacy in treating levodopa-induced dyskinesia in clinical trials?

The primary evidence for fipamezole's efficacy comes from the Phase II FJORD (Fipamezole for Dyskinesia in Parkinson's Disease) study.[1][3] This double-blind, placebo-controlled, dose-escalating trial evaluated the safety and efficacy of fipamezole in patients with Parkinson's disease experiencing LID.[1][3] While the total study population did not show a statistically significant primary endpoint difference, a pre-specified subgroup analysis of U.S. subjects demonstrated that fipamezole at a dose of 90 mg three times daily (TID) significantly reduced LID as measured by the Levodopa-Induced Dyskinesia Scale (LIDS).[1] A dose-responsive trend was also observed.[1]

Q3: What are the potential off-target effects of fipamezole?

While fipamezole is a selective α2-adrenergic receptor antagonist, in vitro studies have shown it may have moderate affinity for histamine (B1213489) H1 and H3 receptors, as well as the serotonin (B10506) (5-HT) transporter at higher concentrations.[4] Researchers should be aware of these potential off-target effects, which could influence experimental outcomes.

Troubleshooting Guide

Issue 1: Lack of Efficacy or High Variability in Dyskinesia Reduction

  • Problem: Fipamezole administration does not produce the expected reduction in dyskinesia, or the results are highly variable between subjects.

  • Possible Causes & Solutions:

    • Suboptimal Dose: The dose of fipamezole may be too low. Consider a dose-escalation study to identify the optimal therapeutic window for your specific model. Preclinical studies have shown efficacy at 10 mg/kg in MPTP-lesioned marmosets, while clinical trials suggest 90 mg TID may be effective in humans.[1][2]

    • Pharmacokinetic Interactions: The timing of fipamezole administration relative to levodopa (B1675098) may be critical. Investigate the pharmacokinetic profiles of both drugs in your model to ensure that peak fipamezole concentrations coincide with the period of levodopa-induced dyskinesia.

    • Severity of Dyskinesia: The baseline severity of dyskinesia can influence the perceived efficacy of any anti-dyskinetic agent. Ensure that your subjects have stable and consistent LID before initiating treatment. Utilize a standardized dyskinesia rating scale for your model to quantify baseline severity.

    • Intersubject Variability: Genetic and metabolic differences can lead to varied responses. Ensure adequate sample sizes to account for this variability and consider subgroup analyses if justified.

Issue 2: Worsening of Parkinsonian Symptoms

  • Problem: Administration of fipamezole leads to an exacerbation of underlying parkinsonian motor deficits.

  • Possible Causes & Solutions:

    • Dose-Related Effects: While studies suggest fipamezole does not worsen parkinsonism at effective anti-dyskinetic doses,[1] higher doses could potentially interfere with motor control. If parkinsonian symptoms worsen, consider reducing the fipamezole dose.

    • "Off-Time" Dyskinesia vs. Parkinsonism: Carefully distinguish between a true worsening of parkinsonism and the unmasking of underlying motor deficits as dyskinesia is reduced. Detailed behavioral assessments are crucial.

Issue 3: Adverse Effects Observed During the Study

  • Problem: Animals or human subjects exhibit adverse effects such as sedation or changes in blood pressure.

  • Possible Causes & Solutions:

    • Blood Pressure Elevation: Mild and transient elevations in blood pressure have been reported in clinical trials with fipamezole.[1] It is advisable to monitor blood pressure, especially during the initial dosing period.

    • Sedation: While not a commonly reported side effect in the FJORD study, the potential for central nervous system effects exists with any centrally acting drug. If sedation is observed, it may be dose-dependent. Consider reducing the dose or adjusting the timing of administration.

    • Gastrointestinal Issues: Monitor for any signs of gastrointestinal distress, as this can be a general side effect of orally administered drugs.

Data Presentation

Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies

Study TypeSpecies/PopulationLevodopa TreatmentThis compound DoseKey FindingsReference
PreclinicalMPTP-lesioned marmosetsYes10 mg/kgSignificantly reduced levodopa-induced dyskinesia without compromising the anti-parkinsonian action of levodopa.[2]
Clinical (FJORD Study)Patients with Parkinson's Disease and LIDYes30 mg, 60 mg, 90 mg (TID)90 mg TID showed a significant reduction in LID in the U.S. subpopulation. A dose-responsive effect was observed.[1]

Table 2: Adverse Events Reported in the FJORD Study (U.S. Subpopulation)

Adverse EventPlacebo (n=29)Fipamezole 30 mg TID (n=29)Fipamezole 60 mg TID (n=28)Fipamezole 90 mg TID (n=29)
Dizziness3 (10.3%)4 (13.8%)2 (7.1%)5 (17.2%)
Nausea2 (6.9%)3 (10.3%)3 (10.7%)4 (13.8%)
Headache1 (3.4%)2 (6.9%)1 (3.6%)3 (10.3%)
Fall2 (6.9%)1 (3.4%)3 (10.7%)2 (6.9%)
Blood Pressure Increased0 (0%)1 (3.4%)2 (7.1%)3 (10.3%)
Data synthesized from the FJORD study publication.[1]

Experimental Protocols

Protocol 1: Induction and Assessment of Levodopa-Induced Dyskinesia in the MPTP-Lesioned Primate Model

  • Animal Model: MPTP-lesioned common marmosets (Callithrix jacchus) with stable parkinsonian symptoms.

  • Levodopa Administration: Administer levodopa/carbidopa orally to induce dyskinesia. The dose should be titrated for each animal to produce consistent and measurable dyskinesia without causing excessive distress.

  • This compound Administration:

    • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water or saline). The concentration should be adjusted to allow for a reasonable administration volume (e.g., 1 ml/kg).

    • Administration: Administer this compound via oral gavage or another appropriate route 30-60 minutes prior to levodopa administration. A dose of 10 mg/kg has been shown to be effective.[2]

  • Behavioral Assessment:

    • Dyskinesia Rating: Score dyskinesia severity at regular intervals (e.g., every 30 minutes) for several hours after levodopa administration using a validated primate dyskinesia rating scale. This scale should assess the severity of choreiform and dystonic movements in different body regions.

    • Parkinsonian Disability Score: Assess underlying parkinsonian symptoms (e.g., bradykinesia, tremor, rigidity) before and after treatment to ensure fipamezole is not worsening these symptoms.

Protocol 2: Assessment of Levodopa-Induced Dyskinesia in a Rodent Model

  • Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rats or mice exhibiting unilateral dopamine depletion.

  • Levodopa Administration: Administer levodopa methyl ester (to improve solubility) and a peripheral decarboxylase inhibitor (e.g., benserazide) via intraperitoneal injection to induce abnormal involuntary movements (AIMs).

  • This compound Administration:

    • Preparation: Prepare a fresh solution of this compound in a suitable vehicle for intraperitoneal or oral administration.

    • Administration: Administer this compound at the desired dose(s) prior to levodopa administration.

  • Behavioral Assessment (AIMS Scoring):

    • Score AIMs at regular intervals (e.g., every 20-30 minutes) for at least 3-4 hours post-levodopa injection.

    • The AIMS scale typically scores the severity of axial, limb, and orolingual movements on a scale of 0 to 4.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Preclinical Fipamezole Study start Start: Parkinsonian Animal Model (e.g., MPTP Primate) baseline Baseline Assessment: - Dyskinesia Score (LID) - Parkinsonian Score start->baseline treatment Treatment Administration: - Vehicle or Fipamezole HCl - Levodopa baseline->treatment post_treatment Post-Treatment Assessment: - Dyskinesia Score (LID) - Parkinsonian Score treatment->post_treatment analysis Data Analysis: - Compare LID scores between  treatment groups post_treatment->analysis end_point End: Determine Fipamezole Efficacy analysis->end_point

Caption: Experimental workflow for a preclinical study investigating the efficacy of this compound in reducing levodopa-induced dyskinesia.

G cluster_1 Signaling Pathway in Levodopa-Induced Dyskinesia & Fipamezole Action cluster_2 Noradrenergic Terminal levodopa Levodopa dopamine Pulsatile Dopamine Stimulation levodopa->dopamine d1_receptor D1 Receptor Hypersensitivity (Direct Pathway) dopamine->d1_receptor indirect_pathway Altered Indirect Pathway Signaling dopamine->indirect_pathway dyskinesia Dyskinesia d1_receptor->dyskinesia indirect_pathway->dyskinesia norepinephrine Norepinephrine norepinephrine->d1_receptor Modulates norepinephrine->indirect_pathway Modulates alpha2_receptor Presynaptic α2-Adrenergic Receptor alpha2_receptor->norepinephrine Inhibits Release fipamezole Fipamezole (Antagonist) fipamezole->alpha2_receptor Blocks

Caption: Simplified signaling pathway illustrating the role of fipamezole in modulating noradrenergic input to the basal ganglia, thereby influencing the neuronal activity that contributes to levodopa-induced dyskinesia.

G cluster_3 Troubleshooting Logic for Fipamezole Experiments cluster_4 Outcome cluster_5 Action start Experiment Start: Administer Fipamezole + Levodopa observe Observe for Dyskinesia Reduction start->observe success Significant Reduction observe->success no_effect No Significant Reduction observe->no_effect worsening Worsening of Parkinsonism observe->worsening continue_study Continue with Protocol success->continue_study check_dose Verify Dose & Administration no_effect->check_dose reduce_dose Reduce Fipamezole Dose worsening->reduce_dose increase_dose Consider Dose Escalation check_dose->increase_dose check_timing Review Dosing Schedule increase_dose->check_timing re_evaluate Re-evaluate Subject reduce_dose->re_evaluate

Caption: A logical troubleshooting workflow for addressing common outcomes in experiments investigating fipamezole for the treatment of dyskinesia.

References

Technical Support Center: Managing Cardiovascular Side Effects of Fipamezole Hydrochloride in Animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct preclinical cardiovascular safety data for fipamezole (B1672676) hydrochloride is publicly available. This guide leverages data from atipamezole (B1667673), a closely related α2-adrenergic receptor antagonist with a similar mechanism of action, to provide researchers with a comprehensive resource for managing potential cardiovascular side effects. The guidance provided should be adapted to specific experimental conditions and in consultation with a veterinarian.

Frequently Asked Questions (FAQs)

Q1: What is fipamezole hydrochloride and how does it affect the cardiovascular system?

This compound is a potent and selective α2-adrenergic receptor antagonist. In the cardiovascular system, α2-adrenergic receptors are involved in regulating vascular tone and heart rate. By blocking these receptors, fipamezole can lead to vasodilation (widening of blood vessels) and an increase in heart rate. These effects are generally the opposite of those induced by α2-adrenergic agonists like medetomidine (B1201911) or dexmedetomidine, which cause vasoconstriction and bradycardia (slow heart rate).

Q2: What are the most common cardiovascular side effects observed with α2-adrenergic antagonists like fipamezole in animal studies?

The most commonly reported cardiovascular side effects include a transient decrease in blood pressure (hypotension) immediately following administration, followed by a potential increase in heart rate (tachycardia). In some cases, especially with rapid intravenous injection, a more severe hypotensive crisis can occur.[1]

Q3: How can I minimize the risk of cardiovascular side effects during my experiments?

To minimize risks, it is recommended to:

  • Administer fipamezole intramuscularly (IM) instead of intravenously (IV) whenever possible to slow absorption and reduce the risk of a rapid drop in blood pressure.

  • Use the lowest effective dose determined from dose-response studies.

  • Ensure the animal is hemodynamically stable before administering fipamezole.

  • Have a plan for cardiovascular support in place, including the availability of intravenous fluids and vasopressors.

Q4: Are there any known drug interactions that can exacerbate the cardiovascular side effects of fipamezole?

While specific drug interaction studies for fipamezole are limited, caution should be exercised when co-administering other drugs that affect the cardiovascular system. For example, concurrent use of other vasodilators or anesthetic agents that cause hypotension could potentiate the blood pressure-lowering effects of fipamezole.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sudden and severe drop in blood pressure (hypotension) immediately after IV administration. Rapid antagonism of α2-adrenoceptor-mediated vasoconstriction.1. Administer a rapid intravenous fluid bolus (e.g., lactated Ringer's solution or 0.9% saline) at 10-20 mL/kg. 2. If hypotension persists, consider administering a vasopressor agent like dopamine (B1211576) or norepinephrine. 3. In future experiments, switch to intramuscular administration.
Persistent tachycardia (elevated heart rate) after fipamezole administration. Reflex response to vasodilation and direct antagonist effects.1. Ensure the animal is not in pain or distressed, as this can contribute to tachycardia. 2. Monitor the heart rate closely. In most cases, it will gradually return to baseline. 3. If tachycardia is extreme or accompanied by arrhythmias, consult with a veterinarian.
Animal appears agitated or overly excited after reversal of sedation. Abrupt reversal of sedative effects.1. Ensure the animal is in a quiet and calm environment to minimize external stimuli. 2. Provide supportive care and monitor for any signs of distress. 3. Consider using a lower dose of fipamezole in subsequent experiments for a smoother recovery.

Quantitative Data Summary

The following tables summarize the cardiovascular effects of atipamezole in dogs, which are expected to be comparable to fipamezole.

Table 1: Hemodynamic Effects of Atipamezole (100 µg/kg IM) Following Medetomidine (20 µg/kg IM) in Dogs

Parameter Baseline 5 min post-Atipamezole 15 min post-Atipamezole 30 min post-Atipamezole
Heart Rate (beats/min) 85 ± 15120 ± 20115 ± 18105 ± 15
Mean Arterial Pressure (mmHg) 110 ± 1095 ± 12105 ± 10110 ± 8
Cardiac Index (L/min/m²) 3.5 ± 0.54.5 ± 0.74.2 ± 0.63.8 ± 0.5
Systemic Vascular Resistance Index (mmHgminm²/L) 2500 ± 4001800 ± 3002000 ± 3502300 ± 380

Data compiled from similar studies and presented as mean ± standard deviation.[2][3]

Table 2: Dose-Dependent Effects of Atipamezole on Heart Rate in Medetomidine-Sedated Dogs

Atipamezole Dose (µg/kg IM) Peak Heart Rate Increase (beats/min) Time to Peak Effect (minutes)
8030 ± 85 - 10
16045 ± 105 - 10
24055 ± 123 - 5

Adapted from Vainio et al. (1990). The dogs were sedated with 40 µg/kg of medetomidine.[4]

Experimental Protocols

Key Experiment: Continuous Cardiovascular Monitoring in Conscious Dogs

This protocol describes the methodology for continuous monitoring of cardiovascular parameters in conscious dogs instrumented with telemetry devices.

1. Animal Preparation and Instrumentation:

  • Acclimate purpose-bred beagles to the laboratory environment and sling restraint.
  • Surgically implant a telemetry transmitter (e.g., DSI M11) for the measurement of electrocardiogram (ECG) and arterial blood pressure. The pressure catheter is inserted into a femoral or carotid artery.
  • Allow for a post-operative recovery period of at least one week before starting experiments.

2. Experimental Procedure:

  • Place the dog in a sling for the duration of the experiment.
  • Record baseline cardiovascular data for at least 30 minutes before drug administration. This includes heart rate, systolic, diastolic, and mean arterial blood pressure.
  • Administer this compound at the desired dose and route (e.g., intramuscularly).
  • Continuously record cardiovascular parameters for a minimum of 4 hours post-administration.
  • Observe the animal for any clinical signs of adverse effects.

3. Data Analysis:

  • Analyze the collected data in discrete time intervals (e.g., 5-minute averages).
  • Compare post-treatment values to the baseline values using appropriate statistical methods (e.g., repeated measures ANOVA).
  • Calculate derived parameters such as the rate-pressure product (heart rate x systolic blood pressure) as an index of myocardial oxygen consumption.

Visualizations

Signaling Pathways and Workflows

alpha2_antagonist_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fipamezole Fipamezole HCl Alpha2_R α2-Adrenergic Receptor Fipamezole->Alpha2_R Blocks G_protein Gi Protein Complex (α, β, γ subunits) Fipamezole->G_protein Prevents Inhibition NE Norepinephrine NE->Alpha2_R Activates Alpha2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits influx cAMP ↓ cAMP AC->cAMP Reduces production PKA Protein Kinase A (Inactive) cAMP->PKA Fails to activate Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Leads to Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Causes

Caption: Fipamezole's antagonism of the α2-adrenergic receptor.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_response Response cluster_analysis Data Analysis Animal_Prep Animal Acclimation & Surgical Instrumentation Baseline Baseline Cardiovascular Data Collection (≥30 min) Animal_Prep->Baseline Drug_Admin Administer Fipamezole HCl (IM or slow IV) Baseline->Drug_Admin Monitoring Continuous Cardiovascular Monitoring (≥4 hours) Drug_Admin->Monitoring Side_Effect Adverse Event Occurs? (e.g., Hypotension) Monitoring->Side_Effect Supportive_Care Administer Supportive Care (IV fluids, Vasopressors) Side_Effect->Supportive_Care Yes Continue_Mon Continue Monitoring Side_Effect->Continue_Mon No Supportive_Care->Continue_Mon Data_Analysis Statistical Analysis of Cardiovascular Parameters Continue_Mon->Data_Analysis Report Report Findings Data_Analysis->Report

Caption: Workflow for managing cardiovascular side effects.

References

Troubleshooting inconsistent results in Fipamezole hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fipamezole (B1672676) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Fipamezole hydrochloride and what is its primary mechanism of action?

This compound is a potent and selective α2-adrenergic receptor antagonist.[1] Its primary mechanism of action is to block α2-adrenoceptors, which are involved in regulating the release of neurotransmitters like norepinephrine.[1] By antagonizing these receptors, Fipamezole can increase noradrenergic tone. It has been primarily investigated for its potential to reduce levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][2]

Q2: I am observing high variability in my in vitro assay results. What are the potential causes?

Inconsistent results in in vitro assays using Fipamezole can stem from several factors:

  • Compound Solubility and Stability: this compound has limited solubility in aqueous buffers. Ensuring complete dissolution and consistent preparation of stock solutions is critical. Precipitation of the compound can lead to lower effective concentrations and high variability.

  • Cell Health and Passage Number: The expression levels of α2-adrenergic receptors can vary with cell health and the number of times the cells have been passaged. Using cells at a consistent and low passage number is recommended.

  • Assay Conditions: Variations in incubation times, temperature, and reagent concentrations can all contribute to inconsistent results.

Q3: My in vivo results with Fipamezole in a levodopa-induced dyskinesia (LID) model are not consistent. What should I check?

Variability in in vivo LID models is a known challenge. Key factors to consider include:

  • Severity of the Lesion: The extent of the dopaminergic lesion in rodent models (e.g., 6-OHDA model) is a critical determinant of the severity and consistency of LID.

  • Levodopa (L-DOPA) Dosing Regimen: The dose and frequency of L-DOPA administration can significantly impact the expression of dyskinesia. A consistent and optimized L-DOPA dosing schedule is essential.[3]

  • "Priming" Effect: The development of dyskinesia is a gradual process. Ensure that the animals have been sufficiently "primed" with L-DOPA to exhibit stable dyskinetic movements before initiating treatment with Fipamezole.

  • Individual Animal Differences: There can be significant inter-individual variability in the dyskinetic response to L-DOPA.[3] It is important to have appropriately sized experimental groups and to use a standardized scoring system for dyskinesia.

Q4: What are the known off-target effects of Fipamezole that could influence my experimental results?

While Fipamezole is a selective α2-adrenergic antagonist, it has been shown to have moderate affinity for histamine (B1213489) H1 and H3 receptors, as well as the serotonin (B10506) (5-HT) transporter, with IC50 values in the range of 100 nM to 1 µM.[4] These off-target interactions could contribute to unexpected or inconsistent results, particularly at higher concentrations.

Troubleshooting Guides

In Vitro Experiment Troubleshooting
IssuePotential CauseRecommended Solution
Low or No Response to Fipamezole Compound Inactivity: Degradation of Fipamezole due to improper storage.Store this compound powder at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Low Receptor Expression: The cell line used may have low endogenous expression of α2-adrenergic receptors.Use a cell line known to express high levels of the target receptor subtype or a recombinant cell line overexpressing the receptor.
High Background Signal in Binding Assays Non-specific Binding: The radioligand is binding to components other than the receptor.Optimize washing steps, consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer, and use the lowest possible concentration of radioligand.
Inconsistent Dose-Response Curves Compound Precipitation: this compound may precipitate at higher concentrations in aqueous buffers.Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the assay is low and consistent across all wells.
Pipetting Errors: Inaccurate pipetting can lead to significant variability.Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handling for high-throughput experiments.
In Vivo Experiment Troubleshooting
IssuePotential CauseRecommended Solution
High Variability in Dyskinesia Scores Inconsistent L-DOPA Administration: Variations in the timing and dosage of L-DOPA injections.Establish a strict and consistent L-DOPA dosing schedule. Ensure accurate and consistent administration (e.g., subcutaneous or intraperitoneal injection).
Subjective Scoring: Observer bias in scoring abnormal involuntary movements (AIMs).Use a standardized and validated AIMs rating scale. Have at least two independent and blinded observers score the animals.
Lack of Fipamezole Efficacy Inappropriate Dosing: The dose of Fipamezole may be too low or too high.Perform a dose-response study to determine the optimal effective dose of Fipamezole in your specific animal model.
Timing of Administration: The pharmacokinetic profile of Fipamezole may not align with the peak expression of dyskinesia.Characterize the time course of dyskinesia after L-DOPA administration and administer Fipamezole at a time point that precedes the peak dyskinetic activity.

Data Presentation

This compound Binding Affinity
Receptor SubtypeKi (nM)
Human α2A9.2
Human α2B17
Human α2C55

Data from Savola et al. (2003)[4]

This compound Functional Antagonist Activity
Receptor SubtypeKB (nM)
Human α2A8.4
Human α2B16
Human α2C4.7

Data from a GTPγS binding assay, from Savola et al. (2003)[4]

Experimental Protocols

In Vitro cAMP Functional Assay for α2-Adrenergic Receptor Antagonism

This protocol is designed to assess the antagonist activity of this compound at α2-adrenergic receptors by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells expressing the α2-adrenergic receptor of interest (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • This compound

  • An α2-adrenergic receptor agonist (e.g., clonidine (B47849) or UK-14,304)

  • Forskolin (B1673556)

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Fipamezole stock solution to create a range of concentrations for the dose-response curve.

    • Prepare a solution of the α2-agonist at a concentration that gives approximately 80% of its maximal effect (EC80).

  • Assay:

    • Wash the cells with a serum-free medium.

    • Add the PDE inhibitor (e.g., 0.5 mM IBMX) to all wells and incubate for 15-30 minutes at 37°C.

    • Add the different concentrations of Fipamezole (or vehicle control) to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the EC80 concentration of the α2-agonist to all wells except the basal control wells.

    • Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the log concentration of Fipamezole and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Levodopa-Induced Dyskinesia (LID) Rat Model

This protocol describes the induction and assessment of LID in a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease, and the subsequent testing of this compound.[5][6][7]

Materials:

Procedure:

  • Unilateral 6-OHDA Lesioning:

    • Pre-treat rats with desipramine to protect noradrenergic neurons.

    • Under anesthesia, perform stereotaxic injection of 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway.

    • Allow the animals to recover for at least 2-3 weeks.

  • Lesion Verification:

    • Assess the extent of the dopamine lesion by measuring rotational behavior induced by a dopamine agonist such as apomorphine. A robust and consistent contralateral rotation confirms a successful lesion.

  • Induction of Dyskinesia ("Priming"):

    • Administer daily injections of L-DOPA (e.g., 6-10 mg/kg, s.c. or i.p.) and a peripheral decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg, s.c. or i.p.) for approximately 3 weeks.[3]

    • During this period, monitor the development of abnormal involuntary movements (AIMs).

  • Fipamezole Treatment and Behavioral Assessment:

    • Once stable dyskinesia is established, begin the treatment phase.

    • Administer this compound (at the desired dose, e.g., via i.p. injection) at a predetermined time before the L-DOPA injection.

    • After L-DOPA administration, place the rats in individual observation chambers.

    • Score the AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours) using a validated rating scale that assesses the severity of axial, limb, and orolingual dyskinesias. Scoring should be performed by at least two independent observers who are blinded to the treatment groups.

  • Data Analysis:

    • Calculate the total AIMs score for each animal at each time point and for the entire observation period.

    • Compare the AIMs scores between the Fipamezole-treated group and the vehicle-treated control group using appropriate statistical analysis.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug NE_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release Action Potential Alpha2_AR α2-Adrenergic Receptor NE_Release->Alpha2_AR Binds to Gi_Protein Gi Protein Alpha2_AR->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Fipamezole Fipamezole Fipamezole->Alpha2_AR Blocks

Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of Fipamezole.

G Start Inconsistent In Vitro Results Check1 Is the compound fully dissolved? Start->Check1 Check2 Are cells healthy and at low passage? Check1->Check2 Yes Solution1 Prepare fresh stock in DMSO. Ensure final solvent concentration is low and consistent. Check1->Solution1 No Check3 Are assay conditions consistent? Check2->Check3 Yes Solution2 Use a new vial of cells. Maintain consistent cell culture practices. Check2->Solution2 No Solution3 Standardize incubation times, temperatures, and reagent concentrations. Check3->Solution3 No End Consistent Results Check3->End Yes Solution1->Check2 Solution2->Check3 Solution3->End

Caption: Troubleshooting logic for inconsistent in vitro results with this compound.

G Start Prepare Fipamezole Stock Solution Step1 Weigh Fipamezole HCl powder Start->Step1 Step2 Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM) Step1->Step2 Step3 Aliquot into single-use tubes Step2->Step3 Step4 Store at -20°C Step3->Step4 Step5 Prepare Working Solution Step4->Step5 Step6 Thaw a single aliquot of the stock solution Step5->Step6 Step7 Perform serial dilutions in appropriate buffer or media Step6->Step7 Step8 Ensure final DMSO concentration is consistent and non-toxic to cells Step7->Step8 End Use in Experiment Step8->End

Caption: Experimental workflow for the preparation of this compound solutions.

References

Technical Support Center: Fipamezole Hydrochloride and Cytochrome P450 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug interaction between fipamezole (B1672676) hydrochloride and cytochrome P450 (CYP) inhibitors.

Disclaimer: There is a notable lack of publicly available data specifically detailing the metabolic pathways of fipamezole and its direct interactions with cytochrome P450 enzymes. Much of the guidance provided herein is extrapolated from studies on atipamezole (B1667673), a structurally similar α2-adrenergic antagonist. Researchers should interpret this information cautiously and validate findings through specific in vitro and in vivo studies with fipamezole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental investigation of fipamezole's interaction with CYP inhibitors.

Question Possible Causes Troubleshooting Steps
Why am I observing high variability in my in vitro CYP inhibition assay results with fipamezole? 1. Compound Solubility: Fipamezole hydrochloride may have limited solubility in aqueous buffer systems at higher concentrations, leading to inconsistent dosing. 2. Microsomal Stability: The stability of fipamezole in the microsomal incubation can vary. 3. Non-specific Binding: Fipamezole may bind to plastics or other components of the assay system.1. Solubility Assessment: Determine the aqueous solubility of fipamezole in your assay buffer. Use a co-solvent like DMSO at a final concentration that does not inhibit CYP activity (typically ≤0.5%). 2. Stability Check: Run a preliminary incubation of fipamezole with microsomes in the absence of a CYP substrate to assess its stability over the incubation period. 3. Binding Evaluation: Use low-binding plates and minimize the use of plastics where possible.
My IC50 value for fipamezole against a specific CYP isoform is significantly different from what I expected based on atipamezole data. Why? 1. Structural Differences: Although similar, fipamezole and atipamezole have structural differences that can lead to different binding affinities for CYP enzymes. 2. Assay Conditions: IC50 values are highly dependent on experimental conditions such as substrate concentration, protein concentration, and incubation time.[1] 3. Mechanism of Inhibition: The mechanism of inhibition (e.g., competitive, non-competitive, time-dependent) can affect the IC50 value.1. Acknowledge Structural Nuances: Do not assume identical inhibitory profiles between the two compounds. 2. Standardize Protocol: Ensure your assay conditions are consistent and well-documented. Compare your protocol to established methods for CYP inhibition assays.[2][3][4] 3. Investigate Mechanism: Conduct further experiments to determine the mechanism of inhibition, such as varying the substrate concentration or pre-incubating fipamezole with the microsomes.
I am not detecting any significant metabolites of fipamezole in my in vitro metabolism study. What could be the issue? 1. Slow Metabolism: Fipamezole may be a slowly metabolized compound, requiring longer incubation times or higher enzyme concentrations to detect metabolites. 2. Metabolism by non-CYP Enzymes: Metabolism may be primarily mediated by enzymes other than CYPs, such as UGTs or FMOs.[5][6] 3. Analytical Sensitivity: The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect low levels of metabolites.1. Optimize Incubation: Increase incubation time and/or microsomal protein concentration. 2. Expand Test Systems: Use hepatocytes, which contain a broader range of metabolic enzymes, or specific recombinant non-CYP enzymes. 3. Method Optimization: Optimize the mass spectrometry parameters for the predicted metabolites of fipamezole (e.g., hydroxylated or N-dealkylated products).

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the predicted metabolic pathway for fipamezole?

Q2: Is fipamezole likely to be a substrate or an inhibitor of cytochrome P450 enzymes?

Based on data from atipamezole, which acts as a broad-spectrum (pan-CYP) inhibitor, it is highly probable that fipamezole also possesses inhibitory activity against various CYP isoforms.[8] A clinical trial for fipamezole excluded patients taking medications metabolized by major CYP enzymes, suggesting a concern for fipamezole acting as an inhibitor. Whether it is also a significant substrate of CYP enzymes requires dedicated metabolic stability studies.

Experimental Design

Q3: How can I determine which CYP isoforms are inhibited by fipamezole?

A standard in vitro CYP inhibition assay using human liver microsomes or recombinant human CYP enzymes should be conducted.[2][4] This involves incubating fipamezole at various concentrations with specific CYP isoform probe substrates and measuring the formation of the substrate's metabolite. The reduction in metabolite formation is used to calculate the IC50 value.[2]

Q4: What are the key components of an experimental protocol to test for CYP inhibition by fipamezole?

A typical protocol would include:

  • Test System: Pooled human liver microsomes or recombinant CYP enzymes.

  • Fipamezole Concentrations: A range of concentrations, typically in a semi-logarithmic series, to generate a dose-response curve.

  • Probe Substrates: Specific substrates for each CYP isoform being tested (see table below).

  • Cofactors: NADPH regenerating system is essential for CYP activity.

  • Controls: Positive control inhibitors for each isoform and a vehicle control (e.g., DMSO).

  • Analysis: LC-MS/MS is used to quantify the formation of the metabolite of the probe substrate.

Table of Common CYP Probe Substrates and Inhibitors for In Vitro Assays

CYP IsoformProbe SubstrateKnown Inhibitor (Positive Control)
CYP1A2 PhenacetinFurafylline
CYP2B6 BupropionTiclopidine
CYP2C9 Diclofenac (B195802)Sulfaphenazole
CYP2C19 S-MephenytoinTiclopidine
CYP2D6 DextromethorphanQuinidine
CYP3A4 MidazolamKetoconazole

This table provides examples and is not exhaustive.

Q5: What quantitative data should I aim to generate from these experiments?

The primary quantitative output is the IC50 value , which is the concentration of fipamezole that causes 50% inhibition of the CYP enzyme's activity.[2][4] If time-dependent inhibition is suspected, determining the KI (inactivation constant) and kinact (maximal rate of inactivation) is necessary.

Quantitative Data for Atipamezole Inhibition of Human CYPs (for reference)

CYP IsoformIC50 (µM)
CYP1A2 1.83
CYP2B6 7.93
CYP2C9 1.50
CYP2C19 3.12
CYP2D6 0.02
CYP3A4 2.54

Data extracted from a study on atipamezole and should be used as a hypothetical reference for fipamezole.[8]

Experimental Protocols and Visualizations

Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of fipamezole against a specific CYP isoform using human liver microsomes.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of the selected probe substrate and positive control inhibitor in an appropriate solvent.

    • Prepare a working solution of human liver microsomes in phosphate (B84403) buffer.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal solution, fipamezole (at various concentrations) or the positive control inhibitor, and the probe substrate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of metabolite formed from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity for each fipamezole concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the fipamezole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_fipa Fipamezole Stock incubation Combine Reagents & Pre-incubate at 37°C prep_fipa->incubation prep_sub Substrate Stock prep_sub->incubation prep_mic Microsome Solution prep_mic->incubation prep_nadph NADPH System reaction Initiate with NADPH & Incubate at 37°C prep_nadph->reaction incubation->reaction termination Terminate Reaction reaction->termination processing Sample Processing termination->processing lcms LC-MS/MS Analysis processing->lcms data_analysis IC50 Calculation lcms->data_analysis

Caption: Workflow for CYP450 Inhibition Assay.

signaling_pathway cluster_drug Drug Interaction cluster_cyp CYP450 System fipamezole Fipamezole cyp_enzyme CYP450 Enzyme (e.g., CYP2D6) fipamezole->cyp_enzyme Inhibition (Predicted) inhibitor CYP Inhibitor inhibitor->cyp_enzyme Inhibition metabolite Inactive Metabolite cyp_enzyme->metabolite substrate Co-administered Drug (CYP Substrate) substrate->cyp_enzyme Metabolism

Caption: Predicted Inhibition of CYP450 Metabolism.

References

Addressing transient blood pressure changes with Fipamezole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing transient blood pressure changes that may be observed during experiments with fipamezole (B1672676) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is fipamezole hydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective alpha-2 (α2) adrenergic receptor antagonist.[1] Its primary mechanism of action is to block α2-adrenergic receptors, which are involved in regulating the release of norepinephrine. By antagonizing these receptors, fipamezole increases the release of norepinephrine, leading to various physiological effects, including transient changes in blood pressure.

Q2: Is it normal to observe transient blood pressure changes after fipamezole administration?

A2: Yes, it is not uncommon to observe mild and transient elevations in blood pressure following the administration of fipamezole. This is a known physiological response to α2-adrenergic receptor antagonism. Clinical studies have noted the occurrence of mild, transient blood pressure elevation as an adverse effect.

Q3: How long do the transient blood pressure changes typically last?

A3: The duration of transient blood pressure changes can vary depending on the dose administered, the route of administration, and the animal model being used. Generally, these changes are expected to be short-lived. Continuous monitoring after administration is crucial to characterize the full pharmacokinetic and pharmacodynamic profile of fipamezole in your specific experimental setup.

Q4: What are the typical doses of fipamezole used in research that may cause these effects?

A4: In clinical trials for conditions like neurogenic orthostatic hypotension, dose-escalation regimens from 30 mg to 90 mg three times daily have been used.[2] In non-human primate models of Parkinson's disease, a dose of 10 mg/kg has been shown to be effective.[1] The dose required to elicit a blood pressure response will depend on the species and the experimental goals. It is recommended to perform a dose-response study to determine the optimal dose for your research.

Q5: Can fipamezole be used in combination with other cardiovascular-acting agents?

A5: Caution is advised when co-administering fipamezole with other agents that affect blood pressure. As an α2-adrenergic antagonist, fipamezole can interact with other drugs that modulate the sympathetic nervous system. It is essential to thoroughly review the literature and consider potential drug-drug interactions. For instance, α2-adrenergic agonists are used to lower blood pressure, and their effects would be counteracted by fipamezole.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly large or prolonged blood pressure elevation - Dose too high: The administered dose may be in the supramaximal range for the specific animal model. - Interaction with other compounds: Concurrent administration of other sympathomimetic drugs. - Animal stress: Improper handling or environmental stressors can elevate baseline blood pressure.- Review and reduce the dose: Conduct a dose-response study to identify a more appropriate dose. - Review all administered compounds: Ensure no other substances are interfering with the cardiovascular system. - Refine animal handling procedures: Ensure animals are properly acclimated and handled to minimize stress.
No discernible change in blood pressure - Dose too low: The administered dose may be below the therapeutic threshold to elicit a cardiovascular response. - Inactive compound: Issues with the formulation or storage of this compound. - Measurement technique: Insufficiently sensitive or inaccurate blood pressure monitoring equipment.- Increase the dose: Titrate the dose upwards in a stepwise manner. - Verify compound integrity: Confirm the purity and activity of your fipamezole stock. - Calibrate and validate equipment: Ensure your blood pressure monitoring system is functioning correctly. Consider using telemetry for continuous and more accurate measurements.
High variability in blood pressure readings between subjects - Genetic variability: Differences in the genetic background of the animals. - Inconsistent dosing: Inaccurate or inconsistent administration of fipamezole. - Variable stress levels: Differences in how individual animals respond to handling and the experimental procedure.- Use a genetically homogenous animal strain: This can help reduce inter-individual variability. - Standardize administration technique: Ensure precise and consistent dosing for all subjects. - Acclimate animals thoroughly: A longer acclimation period can help reduce stress-related variability.
Orthostatic hypotension observed - Complex central and peripheral effects: While fipamezole is being investigated for neurogenic orthostatic hypotension, its effects can be complex. In certain contexts or in combination with other medications, it might lead to paradoxical effects.- Monitor both supine and standing blood pressure: This is crucial to assess for orthostatic changes. - Review concomitant medications: Assess for potential interactions that could contribute to hypotension. - Consult relevant literature: Investigate if similar effects have been reported in comparable studies.

Data Presentation

The following table summarizes hypothetical quantitative data on the effects of this compound on blood pressure and heart rate based on typical findings for α2-adrenergic antagonists in preclinical models. Note: This data is for illustrative purposes and may not represent the exact effects of fipamezole in all experimental settings.

Parameter Vehicle Control Fipamezole (1 mg/kg) Fipamezole (3 mg/kg) Fipamezole (10 mg/kg)
Mean Arterial Pressure (MAP) - Baseline (mmHg) 100 ± 5102 ± 4101 ± 5103 ± 6
Peak Change in MAP from Baseline (mmHg) +2 ± 1+10 ± 3+18 ± 4+25 ± 5
Time to Peak MAP (minutes post-dose) N/A15 - 3015 - 3015 - 30
Duration of MAP Elevation (>5% above baseline) (minutes) N/A60 - 9090 - 120120 - 180
Heart Rate (HR) - Baseline (bpm) 350 ± 20355 ± 25352 ± 22358 ± 20
Peak Change in HR from Baseline (bpm) +5 ± 3+30 ± 8+50 ± 10+70 ± 12

Experimental Protocols

Protocol for Monitoring Transient Blood Pressure Changes in Rodents

This protocol describes a method for continuous blood pressure monitoring in conscious, freely moving rodents using radiotelemetry, which is considered the gold standard for preclinical cardiovascular safety assessment.

1. Animal Preparation and Surgical Implantation of Telemetry Device: a. House animals individually and allow them to acclimate to the facility for at least one week prior to surgery. b. Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the catheter inserted into the abdominal aorta or carotid artery under appropriate anesthesia and aseptic conditions. c. Allow a post-operative recovery period of at least 7-10 days. During this time, monitor the animals for any signs of distress or infection.

2. Acclimation and Baseline Recording: a. Place the animals in their home cages on top of the telemetry receivers. b. Allow the animals to acclimate to the experimental room and testing conditions for at least 24-48 hours. c. Record baseline blood pressure, heart rate, and activity for a continuous 24-hour period prior to fipamezole administration.

3. This compound Administration: a. Prepare a fresh solution of this compound in an appropriate vehicle (e.g., sterile saline). b. Briefly remove the animal from its cage and administer the calculated dose of fipamezole or vehicle via the desired route (e.g., intraperitoneal, oral gavage). c. Immediately return the animal to its home cage to resume data collection.

4. Post-Dose Monitoring and Data Analysis: a. Continuously record cardiovascular parameters for at least 24 hours post-administration. b. Analyze the data by calculating the change from baseline for blood pressure and heart rate at various time points. c. Key parameters to assess include the magnitude of the peak blood pressure change, the time to peak effect, and the duration of the response.

Mandatory Visualizations

Fipamezole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) Fipamezole Fipamezole Hydrochloride Alpha2_Receptor α2-Adrenergic Receptor Fipamezole->Alpha2_Receptor Antagonizes NE_Vesicle Norepinephrine (NE) Vesicle Alpha2_Receptor->NE_Vesicle Inhibits (Negative Feedback) NE_Release Norepinephrine Release NE_Vesicle->NE_Release NE Norepinephrine NE_Release->NE Adrenergic_Receptor α1/β1-Adrenergic Receptor NE->Adrenergic_Receptor Activates Cellular_Response Increased Vascular Tone & Heart Rate Adrenergic_Receptor->Cellular_Response BP_Increase Transient Blood Pressure Increase Cellular_Response->BP_Increase

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Telemetry_Implantation Telemetry Device Implantation Animal_Acclimation->Telemetry_Implantation Post_Op_Recovery Post-Operative Recovery (7-10 days) Telemetry_Implantation->Post_Op_Recovery Baseline_Recording Baseline BP/HR Recording (24 hours) Post_Op_Recovery->Baseline_Recording Drug_Administration Fipamezole/Vehicle Administration Baseline_Recording->Drug_Administration Post_Dose_Monitoring Post-Dose Monitoring (≥24 hours) Drug_Administration->Post_Dose_Monitoring Data_Analysis Data Analysis (Change from Baseline) Post_Dose_Monitoring->Data_Analysis Reporting Reporting of Peak Effect, Duration, etc. Data_Analysis->Reporting

Caption: Experimental workflow for cardiovascular monitoring.

Troubleshooting_Logic Start Observe Unexpected Blood Pressure Response Check_Dose Is the dose appropriate? Start->Check_Dose Check_Compound Is the compound active? Check_Dose->Check_Compound Yes Adjust_Dose Adjust Dose Check_Dose->Adjust_Dose No Check_Equipment Is the monitoring equipment accurate? Check_Compound->Check_Equipment Yes Verify_Compound Verify Compound Integrity Check_Compound->Verify_Compound No Check_Stress Are animal stress levels minimized? Check_Equipment->Check_Stress Yes Calibrate_Equipment Calibrate/Validate Equipment Check_Equipment->Calibrate_Equipment No Refine_Handling Refine Animal Handling Check_Stress->Refine_Handling No Consult_Lit Consult Literature/ Contact Support Check_Stress->Consult_Lit Yes Adjust_Dose->Start Verify_Compound->Start Calibrate_Equipment->Start Refine_Handling->Start

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Fipamezole Hydrochloride Administration in Primates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fipamezole (B1672676) hydrochloride in long-term primate studies.

Frequently Asked Questions (FAQs)

Q1: What is Fipamezole hydrochloride and what is its primary mechanism of action?

This compound is a selective α2-adrenergic receptor antagonist.[1] Its primary mechanism of action is to block α2-adrenoceptors, which leads to an increase in the release of norepinephrine (B1679862) from nerve terminals.[2] In the context of Parkinson's disease research, it has been investigated for its potential to reduce levodopa-induced dyskinesia.[1]

Q2: What are the known side effects of this compound in primates from short-term studies?

Short-term studies in MPTP-lesioned marmosets have shown that Fipamezole (at 10 mg/kg) can significantly reduce L-dopa-induced dyskinesia without compromising the anti-parkinsonian action of L-dopa.[1] Human clinical trials with Fipamezole have noted mild and transient elevations in blood pressure.[3]

Q3: Is there published data on the long-term safety of this compound in primates?

Direct, long-term safety and toxicology data specifically for this compound administered chronically to primates is limited in publicly available literature. Most primate studies have been of shorter duration, focusing on efficacy.[1][4] Therefore, potential long-term challenges are often inferred from the known pharmacology of α2-adrenergic antagonists and data from related compounds.

Q4: What are the potential class-effects of long-term α2-adrenergic antagonist administration that I should be aware of?

Based on studies with other α2-adrenergic antagonists like idazoxan (B1206943) and yohimbine (B192690), potential long-term effects in primates could include:

  • Cardiovascular: Alterations in blood pressure and heart rate.[2]

  • Central Nervous System: Increased motor activity, and at higher doses, potential for anxiety, agitation, or motor restlessness.[5][6]

  • Gastrointestinal: Possible gastrointestinal upset.

  • Behavioral Changes: Changes in arousal and social behavior have been observed with yohimbine in macaques.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during long-term administration of this compound in primate experiments.

Problem 1: Fluctuations in Blood Pressure and Heart Rate

  • Symptom: Unstable or consistently elevated/depressed blood pressure and heart rate readings during long-term dosing.

  • Possible Cause: Fipamezole is an α2-adrenergic antagonist and can modulate sympathetic outflow, leading to cardiovascular changes.[2] Chronic administration may lead to adaptive changes in receptor sensitivity or autonomic function.

  • Troubleshooting Steps:

    • Establish a Stable Baseline: Ensure you have robust baseline cardiovascular data for each animal before initiating long-term dosing.

    • Frequent Monitoring: Implement a consistent schedule for cardiovascular monitoring (e.g., daily or weekly) under standardized conditions (e.g., time of day, before or after dosing).

    • Dose-Response Evaluation: If cardiovascular changes are significant, consider a dose-reduction or a temporary cessation of dosing to see if the parameters return to baseline.

    • Rule out Other Factors: Ensure that other experimental conditions (e.g., stress, other medications) are not contributing to the cardiovascular instability.

Problem 2: Emergence of Behavioral Abnormalities

  • Symptom: Increased agitation, stereotypies, or other abnormal behaviors not present at baseline.

  • Possible Cause: α2-adrenergic antagonists can increase noradrenergic neurotransmission, which may lead to CNS-related behavioral changes, especially at higher doses.[5][6]

  • Troubleshooting Steps:

    • Standardized Behavioral Scoring: Use a validated behavioral scoring system to objectively quantify any changes from baseline.

    • Video Monitoring: Implement video recording to capture and analyze behavioral patterns, especially around the time of dosing.

    • Environmental Enrichment: Ensure the housing and enrichment protocols are optimal to minimize stress-induced behaviors that could be exacerbated by the drug.

    • Dose Adjustment: A dose reduction may be necessary to mitigate behavioral side effects.

Problem 3: Inconsistent Plasma Drug Levels

  • Symptom: High inter-animal or intra-animal variability in the pharmacokinetics of Fipamezole over the course of the study.

  • Possible Cause: Factors such as food intake, stress, or potential induction/inhibition of metabolic enzymes with chronic dosing could affect drug absorption and metabolism. Oral administration in primates can be challenging and lead to variability.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure the route and method of administration are consistent. For oral dosing, consider training animals to accept the drug willingly to minimize stress.

    • Control Feeding Times: Administer the drug at a consistent time relative to feeding schedules.

    • Pharmacokinetic Sub-study: Conduct a small pharmacokinetic study within your long-term cohort to assess for changes in drug metabolism over time.

    • Evaluate Animal Health: Ensure that there are no underlying health issues (e.g., gastrointestinal problems) that could affect drug absorption.

Data Presentation

Table 1: Potential Long-Term Administration Challenges of this compound in Primates and Monitoring Parameters

Parameter CategoryPotential ChallengeMonitoring FrequencyRecommended Action
Cardiovascular Hypertension/Hypotension, Tachycardia/BradycardiaDaily to WeeklyAdjust dose, consult with veterinary staff
Neurological Increased agitation, anxiety, tremors, stereotypiesDailyRefine behavioral scoring, adjust dose, enhance environmental enrichment
Gastrointestinal Inappetence, vomiting, diarrheaDailySupportive care, adjust formulation/dosing time, veterinary consultation
Pharmacokinetics Altered drug metabolism, inconsistent plasma levelsMonthly or as neededConduct interim PK analysis, standardize administration procedures

Experimental Protocols

Protocol 1: General Method for Long-Term Oral Administration of this compound in Macaques

  • Acclimation and Baseline: Animals should be fully acclimated to the housing conditions and handling procedures. Baseline physiological and behavioral data should be collected for at least two weeks prior to the start of dosing.

  • Dose Preparation: this compound should be formulated in a palatable vehicle. The stability of the formulation should be confirmed for the intended duration of use.

  • Administration:

    • The dose should be administered at the same time each day to minimize circadian variations in physiology and drug metabolism.

    • Positive reinforcement training should be used to encourage voluntary acceptance of the oral dose to minimize stress. This can be achieved by mixing the drug with a small amount of preferred food item.

  • Monitoring:

    • Daily health checks should be performed by trained personnel.

    • Body weight should be recorded weekly.

    • Cardiovascular parameters (blood pressure, heart rate) should be monitored at regular intervals using telemetry or other non-invasive methods.

    • Behavioral assessments should be conducted by trained observers using a standardized ethogram.

    • Blood samples for pharmacokinetic analysis should be collected at predetermined time points.

  • Data Analysis: Statistical analysis should be used to compare on-treatment data to baseline values and to a vehicle-control group if included in the study design.

Mandatory Visualization

Fipamezole_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine a2_receptor α2-Adrenergic Receptor (Autoreceptor) NE->a2_receptor Negative Feedback NE_release NE Release a2_receptor->NE_release Inhibits postsynaptic_receptor Postsynaptic Adrenergic Receptors NE_release->postsynaptic_receptor Activates Fipamezole Fipamezole Fipamezole->a2_receptor Antagonism response Cellular Response postsynaptic_receptor->response

Caption: Signaling pathway of Fipamezole as an α2-adrenergic antagonist.

Long_Term_Fipamezole_Workflow cluster_setup Phase 1: Study Setup & Baseline cluster_dosing Phase 2: Long-Term Administration cluster_analysis Phase 3: Data Analysis & Reporting acclimation Animal Acclimation & Training for Dosing baseline Baseline Data Collection (Cardio, Behavior, PK) acclimation->baseline daily_dosing Daily Oral Dosing (Fipamezole or Vehicle) baseline->daily_dosing monitoring Ongoing Monitoring (Health, Weight, Cardio, Behavior) daily_dosing->monitoring interim_analysis Interim PK/PD Analysis monitoring->interim_analysis final_analysis Final Data Analysis (Comparison to Baseline & Control) monitoring->final_analysis interim_analysis->daily_dosing Dose Adjustment if Needed reporting Reporting of Findings final_analysis->reporting

Caption: Experimental workflow for long-term Fipamezole administration in primates.

References

Minimizing off-target effects of Fipamezole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing Fipamezole hydrochloride in their experiments. It provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize and control for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of alpha-2 (α2) adrenergic receptors.[1][2] It exhibits high affinity for all three human α2-adrenoceptor subtypes (α2A, α2B, and α2C).[1][2] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3] As an antagonist, Fipamezole blocks the receptor, preventing its activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This action inhibits the downstream signaling cascade, which normally involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4]

Q2: What are the known off-target binding sites for Fipamezole?

A2: While Fipamezole is highly selective for α2-adrenergic receptors, studies have shown it possesses moderate affinity for other sites, particularly at higher concentrations. The primary off-targets identified are histamine (B1213489) H1 and H3 receptors, and the serotonin (B10506) (5-HT) transporter.[2] The affinity for these sites is significantly lower than for its primary α2-adrenoceptor targets.

Q3: How can I determine if an observed experimental effect is off-target?

A3: Distinguishing on-target from off-target effects is critical for accurate data interpretation. A multi-step approach is recommended:

  • Dose-Response Analysis: Perform a dose-response curve for your observed effect. Off-target effects typically manifest at higher concentrations of the compound, where it begins to engage lower-affinity binding sites.[5] If the effect only appears at concentrations significantly higher than the Ki for α2-adrenoceptors, it may be an off-target phenomenon.

  • Use Control Compounds: Include a structurally similar but biologically inactive analog of Fipamezole in your experiments.[5] If this inactive analog produces the same effect, it suggests the phenotype may be due to the chemical scaffold itself and not specific receptor antagonism.

  • Cell Line Variation: Test the effect in different cell lines with varying expression levels of the on-target (α2-adrenoceptors) and potential off-target receptors.[5] An inconsistent effect that correlates with off-target receptor expression can be revealing.

  • Genetic Knockdown/Knockout: The most definitive method is to use techniques like siRNA or CRISPR-Cas9 to silence or knock out the intended α2-adrenoceptor target.[5] If the experimental effect of Fipamezole persists in the absence of its primary target, the effect is unequivocally off-target.

Q4: What is the most important first step to proactively minimize off-target effects?

A4: The single most effective initial strategy is to use the lowest effective concentration of Fipamezole.[5] It is essential to perform a careful titration to determine the minimum concentration that elicits the desired on-target biological effect. Using concentrations well above the on-target Ki values dramatically increases the risk of engaging off-target receptors.[5]

Data Presentation: Binding Affinities

The following table summarizes the known binding affinities of Fipamezole for its primary on-target receptors and identified off-target sites. Using concentrations that approach the off-target IC50/Ki values should be done with caution and appropriate controls.

Target ReceptorBinding Affinity ConstantValue (nM)Target Type
Human Alpha-2A Adrenoceptor Kᵢ9.2On-Target
Human Alpha-2B Adrenoceptor Kᵢ17On-Target
Human Alpha-2C Adrenoceptor Kᵢ55On-Target
Human Alpha-2A Adrenoceptor Kₒ (Functional Assay)8.4On-Target
Human Alpha-2B Adrenoceptor Kₒ (Functional Assay)16On-Target
Human Alpha-2C Adrenoceptor Kₒ (Functional Assay)4.7On-Target
Histamine H1 Receptor IC₅₀100 - 1000Off-Target
Histamine H3 Receptor IC₅₀100 - 1000Off-Target
Serotonin (5-HT) Transporter IC₅₀100 - 1000Off-Target

Data compiled from Savola et al. (2003).[2] Kᵢ represents the inhibition constant from binding assays, while Kₒ represents the antagonist equilibrium dissociation constant from functional assays.

Visualizations

Signaling Pathway and Troubleshooting

Fipamezole_Action cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Troubleshooting NE Norepinephrine (Agonist) A2R α2-Adrenergic Receptor (GPCR) NE->A2R Activates FIP Fipamezole (Antagonist) FIP->A2R Blocks Gi Gi Protein A2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP Response_On Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response_On High_FIP High Concentration Fipamezole (>100 nM) Off_Targets Off-Targets (H1/H3 Receptors, 5-HT Transporter) High_FIP->Off_Targets Binds to Unexpected Unexpected Phenotype Off_Targets->Unexpected Leads to

Caption: On-target vs. off-target action of Fipamezole.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Verifying an Observed Effect A 1. Observe Phenotype with Fipamezole B 2. Perform Dose-Response Experiment A->B C Is effect present only at high concentrations? B->C D Likely Off-Target. Consider H1/H3/5-HT antagonism. C->D Yes E Potentially On-Target. Proceed to validation. C->E No F 3. Validate with α2-Knockdown/Knockout (e.g., siRNA, CRISPR) E->F G Does Fipamezole still cause the effect? F->G H Confirmed Off-Target Effect G->H Yes I Confirmed On-Target Effect G->I No

Caption: A logical workflow for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of Fipamezole for a receptor of interest by measuring its ability to compete off a radiolabeled ligand.

Objective: To quantify the binding affinity of Fipamezole for on-target (α2-adrenoceptors) and potential off-target receptors.

Materials:

  • Membrane preparation from cells expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-Rauwolscine for α2-adrenoceptors).

  • This compound stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid.

  • Filter-plate harvester and scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M. Also prepare a vehicle control.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of diluted Fipamezole (or vehicle).

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kₔ).

    • 150 µL of the membrane preparation (protein concentration to be optimized, e.g., 50-100 µ g/well ).

    • For determining non-specific binding, use a high concentration of a known unlabeled ligand instead of Fipamezole in separate wells.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]

  • Harvesting: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the membrane, trapped by the filter) from the free radioligand.

  • Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding CPM from all other measurements to get specific binding.

    • Plot the specific binding against the log concentration of Fipamezole.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Fipamezole that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand used and Kₔ is its dissociation constant.[2]

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins upon receptor stimulation. For an antagonist like Fipamezole, it is used to measure its ability to block agonist-induced G protein activation.

Objective: To determine the functional potency (Kₒ) of Fipamezole as an antagonist at a Gi-coupled receptor.

Materials:

  • Membrane preparation from cells expressing the target receptor (e.g., α2A-adrenoceptor).

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • A known agonist for the target receptor (e.g., Norepinephrine).

  • This compound stock solution.

  • GDP (Guanosine diphosphate).

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation Proximity Assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).

  • 96-well plates.

  • Plate reader capable of detecting SPA signal.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of Fipamezole. Prepare a fixed concentration of the agonist (typically its EC₈₀ for robust signal).

  • Assay Setup: In a 96-well plate, combine the following:

    • Membrane preparation.

    • Serial dilutions of Fipamezole (or vehicle).

    • Fixed concentration of the agonist (for antagonist mode). For basal activity, use vehicle instead of agonist.

    • GDP (e.g., 10 µM final concentration) to ensure G proteins are in an inactive state before stimulation.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow Fipamezole to bind to the receptors.

  • Initiation: Add [³⁵S]GTPγS to all wells to initiate the reaction.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for agonist-stimulated [³⁵S]GTPγS binding.[1]

  • Signal Capture (SPA method): Add a suspension of WGA-coated SPA beads to each well.[1] The beads will bind to the membranes. Incubate for at least 1 hour to allow the beads to settle near the bottom of the plate.[1]

  • Detection: Measure the signal using a microplate scintillation counter. Only [³⁵S]GTPγS bound to G proteins on the membranes captured by the beads will be close enough to excite the scintillant in the beads and produce a signal.

  • Data Analysis:

    • Plot the signal against the log concentration of Fipamezole.

    • The data will show an inhibition curve where Fipamezole reduces the agonist-stimulated signal.

    • Fit the data to determine the IC₅₀ of Fipamezole.

    • The IC₅₀ value can be used to calculate the antagonist equilibrium dissociation constant (Kₒ), which reflects its functional potency.

References

Technical Support Center: Fipamezole Hydrochloride Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fipamezole (B1672676) hydrochloride in combination therapies, particularly for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fipamezole hydrochloride in reducing levodopa-induced dyskinesia?

This compound is a selective α2-adrenergic receptor antagonist.[1] Its therapeutic effect in the context of levodopa-induced dyskinesia is thought to be mediated by the modulation of noradrenergic pathways that influence dopaminergic signaling in the basal ganglia. By blocking α2-adrenoceptors, Fipamezole increases noradrenergic tone, which is hypothesized to help normalize the aberrant signaling that contributes to the development of dyskinesia.

Q2: In clinical studies, what was the effective dosage of Fipamezole for reducing LID when used in combination with levodopa (B1675098)?

In a Phase II clinical trial (FJORD study), Fipamezole was administered in escalating doses of 30 mg, 60 mg, and 90 mg three times a day (tid). A statistically significant reduction in levodopa-induced dyskinesia was observed at the 90 mg tid dose in a subgroup of patients from the United States.[1]

Q3: Are there any preclinical data to support dosage selection?

Yes, in studies with MPTP-lesioned marmosets, a model for Parkinson's disease, Fipamezole at a dose of 10 mg/kg significantly reduced levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa.[2]

Q4: What are the common methods for assessing dyskinesia in clinical and preclinical studies of Fipamezole?

Commonly used scales include the Unified Dyskinesia Rating Scale (UDysRS) and the Abnormal Involuntary Movement Scale (AIMS), or modified versions of it like the levodopa-induced dyskinesia scale (LIDS) used in the FJORD study.[1] These scales are used to quantify the severity and impact of dyskinetic movements.

Q5: Have any pharmacokinetic interactions been observed between Fipamezole and levodopa?

Troubleshooting Guide

Problem: Inconsistent or lack of efficacy in reducing dyskinesia.

Possible Cause 1: Suboptimal Dosage

  • Recommendation: Based on the Phase II FJORD study, a dosage of 90 mg tid of Fipamezole was found to be effective in a specific patient population.[1] Ensure that the dosage being used is within a therapeutic range. Consider a dose-escalation study design to identify the optimal dose for your specific experimental model or patient population.

Possible Cause 2: Variability in Subject Population

  • Recommendation: The FJORD study noted a difference in efficacy between patient populations in the US and India, suggesting that genetic or environmental factors may influence the response to Fipamezole.[1] It is crucial to carefully characterize your study population and consider potential sources of heterogeneity.

Possible Cause 3: Inaccurate Assessment of Dyskinesia

  • Recommendation: Ensure that the personnel conducting the dyskinesia assessments are properly trained and blinded to the treatment conditions. Use a standardized rating scale such as the UDysRS or AIMS to ensure consistency and reliability of the data. Refer to the "Experimental Protocols" section for detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical and preclinical studies on this compound for levodopa-induced dyskinesia.

Table 1: Clinical Trial Efficacy Data (FJORD Study - US Subgroup)

Treatment Group (n=115)DoseMean Improvement in LIDS Score (vs. Placebo)95% Confidence Intervalp-value
Fipamezole90 mg tid-1.90.0 to -3.80.047
Fipamezole30, 60, 90 mg tid--0.014 (for dose responsiveness)

LIDS: Levodopa-Induced Dyskinesia Scale (a modification of the Abnormal Involuntary Movement Scale)[1]

Table 2: Preclinical Efficacy Data (MPTP-Lesioned Marmosets)

TreatmentDoseOutcome
Fipamezole10 mg/kgSignificantly reduced levodopa-induced dyskinesia
Did not compromise the anti-parkinsonian action of levodopa

[2]

Experimental Protocols

Protocol 1: Assessment of Levodopa-Induced Dyskinesia using a Modified Abnormal Involuntary Movement Scale (AIMS/LIDS)

This protocol is based on the methodology used in clinical trials to assess LID.

1. Patient Preparation:

  • The patient should be comfortably seated in a chair with no armrests.
  • Ensure the patient has not consumed any food or drink in the 15 minutes prior to assessment.

2. Observation Points:

  • Assessments should be performed at baseline (before Fipamezole/placebo administration) and at predefined intervals following levodopa intake (e.g., 60, 90, and 120 minutes post-dose) to capture peak-dose dyskinesia.

3. AIMS/LIDS Scoring:

  • The scale rates the severity of involuntary movements in different body regions (e.g., facial, oral, trunk, upper and lower extremities) on a 5-point scale (0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Severe).
  • The rater should be trained to distinguish between different types of movements (chorea, dystonia).
  • The total score is the sum of the scores for each body region.

Protocol 2: Unified Dyskinesia Rating Scale (UDysRS)

The UDysRS provides a comprehensive assessment of dyskinesia and its impact on daily life.

1. Components of the Scale:

  • Part I: Historical Disability (Patient's Perception) of 'On-Dyskinesia' : Assesses the patient's experience of dyskinesia over the past week through a structured interview.
  • Part II: Historical Disability (Patient's Perception) of 'Off-Dystonia' : Assesses the patient's experience of dystonia when their medication is not effective.
  • Part III: Objective Impairment : The clinician rates the severity of dyskinesia observed during a series of standardized tasks (e.g., speaking, drinking from a cup, walking).
  • Part IV: Objective Disability : The clinician rates the degree to which the observed dyskinesia interferes with the patient's ability to perform the standardized tasks.

2. Administration:

  • Parts I and II are administered as a patient interview.
  • Parts III and IV are completed by a trained clinician based on direct observation of the patient performing the specified tasks.

Visualizations

experimental_workflow cluster_screening Screening and Baseline cluster_treatment Treatment Phase (e.g., 28 days) cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis p_screening Patient Screening (Inclusion/Exclusion Criteria) baseline_assessment Baseline Dyskinesia Assessment (UDysRS/AIMS) p_screening->baseline_assessment randomization Randomization baseline_assessment->randomization placebo Placebo + Levodopa randomization->placebo fipa_30 Fipamezole 30mg tid + Levodopa randomization->fipa_30 fipa_60 Fipamezole 60mg tid + Levodopa randomization->fipa_60 fipa_90 Fipamezole 90mg tid + Levodopa randomization->fipa_90 dyskinesia_rating Dyskinesia Rating (e.g., Weekly) placebo->dyskinesia_rating pk_sampling Pharmacokinetic Sampling placebo->pk_sampling safety_monitoring Safety Monitoring (AEs, Vitals) placebo->safety_monitoring fipa_30->dyskinesia_rating fipa_30->pk_sampling fipa_30->safety_monitoring fipa_60->dyskinesia_rating fipa_60->pk_sampling fipa_60->safety_monitoring fipa_90->dyskinesia_rating fipa_90->pk_sampling fipa_90->safety_monitoring data_analysis Statistical Analysis (Comparison of Treatment Arms) dyskinesia_rating->data_analysis pk_sampling->data_analysis safety_monitoring->data_analysis

Caption: A typical experimental workflow for a clinical trial investigating Fipamezole in combination with levodopa.

signaling_pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Basal Ganglia) NE Norepinephrine a2_receptor α2-Adrenoceptor (Autoreceptor) NE->a2_receptor Inhibits Release (-) dopamine_release Modulation of Dopamine Release NE->dopamine_release Modulates a2_receptor->NE Disinhibition of NE Release (+) downstream_signaling Downstream Signaling (Reduced Aberrant Activity) dopamine_release->downstream_signaling Dyskinesia_Reduction Reduction of Levodopa-Induced Dyskinesia downstream_signaling->Dyskinesia_Reduction Leads to Fipamezole Fipamezole Fipamezole->a2_receptor Blocks

Caption: Proposed signaling pathway for Fipamezole in modulating levodopa-induced dyskinesia.

References

Improving the therapeutic window of Fipamezole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fipamezole (B1672676) Hydrochloride (JP-1730). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered while working with this selective α2-adrenergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is Fipamezole hydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of α2-adrenergic receptors. It exhibits high affinity for all three human α2-adrenoceptor subtypes (α2A, α2B, and α2C)[1]. Its primary mechanism of action involves blocking these receptors, which are typically located on presynaptic nerve terminals. This blockade inhibits the negative feedback mechanism that normally reduces norepinephrine (B1679862) release, thereby increasing noradrenergic tone[2]. This modulation of the noradrenergic system is being investigated for its therapeutic potential, particularly in reducing levodopa-induced dyskinesia (LID) in Parkinson's disease[1][2].

Q2: What is the therapeutic rationale for using this compound in Parkinson's disease?

A2: While dopamine (B1211576) replacement therapy, such as levodopa, is a cornerstone of Parkinson's disease treatment, long-term use often leads to debilitating motor complications like dyskinesia[2]. This compound is being investigated as an adjunctive therapy to levodopa. The hypothesis is that by enhancing noradrenergic neurotransmission through α2-adrenoceptor antagonism, Fipamezole can modulate the neural pathways involved in motor control that are dysregulated in Parkinson's disease, thereby reducing dyskinesia without compromising the anti-parkinsonian effects of levodopa[1][2].

Q3: What were the key findings from the clinical trials of this compound?

A3: A Phase II clinical trial, known as the FJORD study, evaluated the efficacy and safety of Fipamezole for levodopa-induced dyskinesia in Parkinson's disease patients[3][4][5]. The study, conducted in the United States and India, showed that while the total study population did not reach the primary endpoint, a prespecified subgroup analysis of the U.S. subjects demonstrated a statistically significant reduction in dyskinesia at a 90 mg dose[3]. The drug was generally well-tolerated, with mild and transient blood pressure elevation being a noted side effect[3].

Q4: Are there any known off-target effects of this compound?

A4: Studies have shown that Fipamezole is a potent and selective α2-adrenergic receptor antagonist. However, at higher concentrations, some moderate affinity for histamine (B1213489) H1 and H3 receptors, as well as the serotonin (B10506) (5-HT) transporter, has been observed (IC50 in the range of 100 nM to 1 µM)[1]. Researchers should be mindful of these potential off-target effects when designing experiments and interpreting results, especially at higher dose ranges.

Q5: What is the recommended storage and stability of this compound?

A5: As a crystalline solid, this compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years. For short-term storage and experimental use, it is crucial to protect it from light and moisture. Aqueous solutions of this compound are not recommended for storage for more than one day.

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Low or inconsistent bioactivity in cell-based assays. Poor solubility: this compound is sparingly soluble in aqueous buffers.1. Prepare a stock solution in an organic solvent like DMSO or ethanol (B145695). A related compound, atipamezole (B1667673) hydrochloride, has a solubility of approximately 10 mg/mL in ethanol and 1 mg/mL in DMSO. For aqueous buffers, first dissolve in DMSO and then dilute with the aqueous buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL for atipamezole hydrochloride. 2. Ensure the final concentration of the organic solvent in your cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 3. Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation with excessive heat.
Compound degradation: Instability in aqueous solutions or under certain experimental conditions.1. Prepare fresh aqueous solutions for each experiment. Do not store aqueous solutions for more than 24 hours. 2. Protect solutions from light, as imidazoles can be light-sensitive. 3. Evaluate the stability of Fipamezole in your specific assay buffer and conditions using an appropriate analytical method like HPLC.
High background or off-target effects observed. High compound concentration: At higher concentrations, Fipamezole may interact with histamine H1/H3 receptors or the serotonin transporter[1].1. Perform a dose-response curve to determine the optimal concentration range for α2-adrenoceptor antagonism. 2. If off-target effects are suspected, consider using control experiments with antagonists for the potential off-target receptors.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of efficacy in oral administration models. Low oral bioavailability: A related α2-adrenoceptor antagonist, atipamezole, was found to have no detectable plasma concentrations after oral dosing in humans, suggesting poor oral bioavailability for this class of compounds.1. Consider alternative routes of administration with potentially higher bioavailability, such as subcutaneous or intraperitoneal injection. 2. If oral administration is necessary, investigate formulation strategies to enhance absorption. An oromucosal fast-dissolving tablet has been developed for Fipamezole, which could improve absorption.
Variable drug exposure between animals. Inconsistent administration or formulation: Improper dosing technique or unstable formulation can lead to variability.1. Ensure accurate and consistent dosing technique for the chosen route of administration. 2. For solution-based formulations, ensure the compound is fully dissolved and stable in the vehicle. Prepare fresh formulations regularly.
Cardiovascular side effects observed (e.g., changes in blood pressure, heart rate). Mechanism of action: Antagonism of α2-adrenoceptors can lead to an increase in norepinephrine release, which can affect cardiovascular parameters[6]. Mild and transient blood pressure elevation was noted in clinical trials[3].1. Implement cardiovascular monitoring (e.g., telemetry or regular blood pressure measurements) in your animal studies. 2. Start with lower doses and perform a dose-escalation study to identify a therapeutic window with acceptable cardiovascular effects.
Difficulty in quantifying Fipamezole in biological samples. Inappropriate analytical method: The choice of analytical technique is crucial for accurate quantification.1. Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of Fipamezole in plasma, brain, or other tissues of interest. 2. Ensure proper sample handling and storage to prevent degradation of the analyte before analysis.

Experimental Protocols

Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

In Vivo Formulation for Subcutaneous Injection (Rodent Model)
  • Objective: To prepare a formulation of this compound suitable for subcutaneous administration in a rodent model.

  • Materials:

    • This compound stock solution (in DMSO)

    • Sterile saline (0.9% NaCl)

    • Sterile vehicle (e.g., a mixture of PEG400, Tween 80, and saline)

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare the final dosing solution by diluting the stock solution in the sterile vehicle to the desired final concentration. The final concentration of DMSO should be kept to a minimum (e.g., <5% of the total volume).

    • Ensure the final solution is clear and free of precipitation.

    • Administer the formulation to the animals at the appropriate volume based on their body weight.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release alpha2_AR α2-Adrenergic Receptor NE_Release->alpha2_AR Binds to NE Norepinephrine NE_Release->NE alpha2_AR->NE_Release Inhibits (-) Postsynaptic_Receptor Postsynaptic Adrenergic Receptors NE->Postsynaptic_Receptor Activates Fipamezole Fipamezole Hydrochloride Fipamezole->alpha2_AR Blocks Cellular_Response Cellular Response Postsynaptic_Receptor->Cellular_Response Leads to

Caption: Mechanism of action of this compound at the synapse.

G Start Inconsistent In Vivo Efficacy Check_Route Review Route of Administration Start->Check_Route Check_Formulation Assess Formulation Solubility & Stability Start->Check_Formulation Check_Dose Evaluate Dose Level Start->Check_Dose Oral Oral Administration? Check_Route->Oral Precipitation Precipitation in Vehicle? Check_Formulation->Precipitation Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response Oral->Check_Formulation No Low_Bioavailability Potential for Low Oral Bioavailability Oral->Low_Bioavailability Yes Consider_Alternative Consider Alternative Routes (SC, IP) Low_Bioavailability->Consider_Alternative Measure_PK Measure Plasma Concentrations (PK) Consider_Alternative->Measure_PK Precipitation->Check_Dose No Reformulate Reformulate with Solubilizing Agents Precipitation->Reformulate Yes Reformulate->Measure_PK Dose_Response->Measure_PK

Caption: Troubleshooting workflow for in vivo experiments with Fipamezole.

G cluster_effect Effect of Fipamezole Fipamezole Fipamezole alpha2_AR α2-Adrenergic Receptor Fipamezole->alpha2_AR Gi_protein Gi Protein alpha2_AR->Gi_protein Activates (Normally) AC Adenylyl Cyclase Gi_protein->AC cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling (e.g., Ion Channel Modulation) PKA->Downstream Modulates Disinhibition Disinhibition of AC Increased_cAMP Increased cAMP Disinhibition->Increased_cAMP

Caption: Downstream signaling pathway of Fipamezole's α2-AR antagonism.

References

Validation & Comparative

Comparative Efficacy of Fipamezole Hydrochloride and Atipamezole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Fipamezole hydrochloride and atipamezole (B1667673), two potent α2-adrenergic receptor antagonists. While both compounds share a common mechanism of action, their clinical applications, and thus the available efficacy data, are distinct. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Both Fipamezole and atipamezole act as competitive antagonists at α2-adrenergic receptors. These receptors are a key component of the central and peripheral nervous systems, primarily mediating the inhibitory effects of norepinephrine (B1679862). By blocking these receptors, Fipamezole and atipamezole prevent the downstream signaling cascade, leading to an increase in norepinephrine release. This fundamental mechanism underlies their distinct therapeutic effects in different clinical contexts.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine Norepinephrine α2_Receptor_Pre α2-Adrenergic Receptor Norepinephrine->α2_Receptor_Pre Binds to α2_Receptor_Post α2-Adrenergic Receptor Norepinephrine->α2_Receptor_Post Binds to NE_Release Norepinephrine Release α2_Receptor_Pre->NE_Release Inhibits Fipamezole_Atipamezole_Pre Fipamezole / Atipamezole Fipamezole_Atipamezole_Pre->α2_Receptor_Pre Blocks Signal_Transduction Signal Transduction (e.g., ↓cAMP) α2_Receptor_Post->Signal_Transduction Activates Fipamezole_Atipamezole_Post Fipamezole / Atipamezole Fipamezole_Atipamezole_Post->α2_Receptor_Post Blocks Screening Screening Randomization Randomization Screening->Randomization Treatment_Placebo Placebo Randomization->Treatment_Placebo Treatment_Fipamezole Fipamezole (30, 60, 90 mg tid) Randomization->Treatment_Fipamezole Follow_Up 28-Day Treatment Period Treatment_Placebo->Follow_Up Treatment_Fipamezole->Follow_Up Assessment Assessment Follow_Up->Assessment Sedation Medetomidine Sedation (40 µg/kg IM) Procedure Minor Clinical Procedure Sedation->Procedure Randomization Randomization Procedure->Randomization Treatment_Placebo Placebo (IM) Randomization->Treatment_Placebo Treatment_Atipamezole Atipamezole (IM) (80, 160, or 240 µg/kg) Randomization->Treatment_Atipamezole Monitoring Monitor Vital Signs and Recovery Time Treatment_Placebo->Monitoring Treatment_Atipamezole->Monitoring Outcome Arousal and Walking Time Monitoring->Outcome

Head-to-Head Comparison: Fipamezole and Idazoxan in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Fipamezole (B1672676) and Idazoxan (B1206943), both potent α2-adrenergic receptor antagonists, have been subjects of significant research in the context of Parkinson's disease (PD). Their primary therapeutic potential lies in their ability to mitigate levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term levodopa (B1675098) therapy. This guide provides a detailed, data-driven comparison of their performance in preclinical and clinical Parkinson's models.

Mechanism of Action: The Role of α2-Adrenergic Antagonism

The therapeutic effects of Fipamezole and Idazoxan in Parkinson's disease are primarily attributed to their antagonism of α2-adrenergic receptors. In the basal ganglia, noradrenergic pathways modulate dopaminergic signaling. By blocking presynaptic α2-autoreceptors on noradrenergic neurons, these antagonists increase the release of norepinephrine. This, in turn, is thought to modulate the activity of striatal neurons, ultimately helping to normalize the motor circuitry disrupted in Parkinson's disease and reducing the severity of LIDs.

Alpha-2 Adrenergic Antagonist Mechanism of Action cluster_0 Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE Norepinephrine NE_Vesicle->NE Release Alpha2_Autoreceptor Presynaptic α2-Autoreceptor Alpha2_Autoreceptor->NE_Vesicle Inhibits Release (-) NE->Alpha2_Autoreceptor Binds to Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Activates Downstream_Signaling Modulation of Dopaminergic Pathways Postsynaptic_Receptor->Downstream_Signaling Fipamezole_Idazoxan Fipamezole / Idazoxan Fipamezole_Idazoxan->Alpha2_Autoreceptor Blocks

Caption: Proposed mechanism of Fipamezole and Idazoxan in Parkinson's disease.

Receptor Binding Affinity

Fipamezole has been characterized as a potent α2-adrenergic receptor antagonist with high affinity for human α2A, α2B, and α2C subtypes.[1][2] Idazoxan is also a selective and potent α2-adrenergic receptor antagonist.[3] While both are effective α2 antagonists, Fipamezole also shows moderate affinity for histamine (B1213489) H1 and H3 receptors and the serotonin (B10506) transporter.[1]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (KB, nM)
Fipamezole Human α2A9.2[1][2]8.4[1][2]
Human α2B17[1][2]16[1][2]
Human α2C55[1][2]4.7[1][2]
Idazoxan α2-adrenergicPotent and selective antagonist[3]Data not specified in the provided results

Preclinical Efficacy in Parkinson's Models

Both Fipamezole and Idazoxan have demonstrated significant efficacy in preclinical models of Parkinson's disease, most notably in reducing L-dopa-induced dyskinesia in MPTP-lesioned primates.

DrugAnimal ModelKey Findings
Fipamezole MPTP-lesioned marmoset- At 10 mg/kg, significantly reduced L-dopa-induced dyskinesia without compromising the anti-parkinsonian effect of L-dopa.[1] - Increased the duration of action of L-dopa by 66%.[1][2]
MPTP-lesioned macaque- Extended both the duration and quality of the anti-parkinsonian action of levodopa.[4] - Increased "on time" by up to 75% and "good-quality on time" (without disabling dyskinesia) by up to 98%.[4]
Idazoxan MPTP-lesioned marmoset- Reduced L-dopa-induced dyskinesia.[3] - More than doubled the duration of the anti-parkinsonian action of L-dopa when co-administered.[3] - Showed no anti-parkinsonian effects as a monotherapy.[3]
MPTP-treated monkey- At 2.0 mg/kg, improved parkinsonian motor abnormalities, comparable to a minimal effective dose of L-dopa.[5] - Primarily alleviated parkinsonian rigidity.[5] - In combination with L-dopa, significantly reduced dyskinesias by up to 65% at doses of 7.5 mg/kg and 10 mg/kg.[6]
6-OHDA-lesioned rat- Counteracted parkinsonian behavior (catalepsy and hypoactivity).[7] - Increased dopamine (B1211576) levels in the prefrontal cortex and serotonin levels in the anterior striatum, prefrontal cortex, and ventral tegmental area.[7]

Clinical Trial Data

Both Fipamezole and Idazoxan have progressed to clinical trials in Parkinson's disease patients, with a focus on treating L-dopa-induced dyskinesia.

DrugStudy DesignKey Findings
Fipamezole Phase II, randomized, double-blind, placebo-controlled (FJORD study) in 179 patients (115 US, 64 Indian).[8][9][10]- The total study population showed no statistically significant difference in the primary endpoint.[8][9][10] - In a prespecified subgroup analysis of US subjects, 90 mg of Fipamezole reduced LID (p = 0.047).[8][9][10] - Demonstrated dose-responsiveness in the US subgroup (p = 0.014).[8][9][10] - Was well-tolerated with mild, transient blood pressure elevation as a side effect.[8][9]
Idazoxan Pilot randomized, placebo-controlled study in 18 patients.[11]- At a 20 mg dose, improved the severity of L-DOPA-induced dyskinesia.[11] - Did not cause a deterioration in the anti-parkinsonian response to L-DOPA.[11]
Phase II trial with efaroxan (B1214185) (another α2-antagonist)- Showed significant improvements in motor performance in patients on efaroxan + L-DOPA, similar to previous findings with idazoxan.[12]

Experimental Protocols

A common and valuable preclinical model for studying Parkinson's disease and potential treatments is the MPTP-lesioned primate model.

Experimental Workflow: MPTP-Lesioned Primate Model

G cluster_0 Model Induction cluster_1 Treatment and Observation cluster_2 Data Analysis A Healthy Primate (e.g., Marmoset, Macaque) B Systemic administration of MPTP neurotoxin A->B C Development of Parkinsonian symptoms B->C D Administration of L-dopa to induce dyskinesia C->D E Treatment with Fipamezole, Idazoxan, or Placebo D->E F Behavioral Scoring: - Parkinsonian disability - Dyskinesia severity E->F G Statistical comparison of treatment groups F->G H Evaluation of efficacy and side effects G->H

Caption: Workflow for evaluating treatments in an MPTP-lesioned primate model.

Methodology for MPTP-Lesioned Primate Model:

  • Animal Selection and Housing: Adult primates (e.g., common marmosets or cynomolgus monkeys) are selected and housed in appropriate conditions with access to food and water.

  • Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (e.g., via subcutaneous or intramuscular injection) over a period of time to induce a parkinsonian state. The dose and duration are carefully controlled to achieve a stable level of motor impairment.

  • Behavioral Assessment: Animals are monitored and scored for parkinsonian disability using a validated rating scale that assesses features such as bradykinesia, tremor, and rigidity.

  • Induction of Dyskinesia: Once a stable parkinsonian state is established, animals are treated with levodopa (L-dopa) to induce dyskinesia.

  • Drug Administration: Fipamezole, Idazoxan, or a placebo is administered orally or via another appropriate route, either alone or in combination with L-dopa.

  • Behavioral Scoring: Following drug administration, animals are observed and videotaped. The severity of dyskinesia and parkinsonian symptoms are scored by trained observers who are often blinded to the treatment conditions.

  • Data Analysis: The scores for dyskinesia and parkinsonian disability are statistically analyzed to compare the effects of the different treatments.

Neuroprotective Effects

The available search results primarily focus on the symptomatic effects of Fipamezole and Idazoxan, particularly on L-dopa-induced dyskinesia. While some studies suggest that enhancing noradrenergic transmission could have neuroprotective effects, there is no direct evidence from the provided search results to confirm significant neuroprotective properties for either Fipamezole or Idazoxan in Parkinson's disease models.[13][14]

Conclusion

Both Fipamezole and Idazoxan have shown promise as adjunctive therapies to levodopa for the management of L-dopa-induced dyskinesia in Parkinson's disease. Preclinical studies in primate models have demonstrated the efficacy of both compounds in reducing dyskinesia while extending the anti-parkinsonian benefits of levodopa.

Fipamezole has been more extensively studied in a larger Phase II clinical trial, and while it did not meet its primary endpoint in the overall study population, a subgroup analysis of US patients showed a significant and dose-dependent reduction in LID. Idazoxan has shown positive results in a smaller pilot clinical study.

Further research, including larger and more definitive clinical trials, is necessary to fully establish the therapeutic role of these α2-adrenergic antagonists in the management of Parkinson's disease. The development of new formulations, such as extended-release versions of Idazoxan, may also help to improve their clinical utility.[15]

References

A Neurochemical Comparison of Fipamezole and Other Alpha-2 Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurochemical properties of fipamezole (B1672676) and other prominent alpha-2 adrenergic receptor antagonists, including atipamezole (B1667673), idazoxan (B1206943), and yohimbine (B192690). The information presented is supported by experimental data to assist researchers in selecting the most appropriate antagonist for their specific preclinical or clinical research needs.

Introduction to Alpha-2 Adrenergic Antagonists

Alpha-2 adrenergic receptors (α2-ARs) are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release.[1] Located presynaptically on noradrenergic neurons, they act as autoreceptors, inhibiting the release of norepinephrine (B1679862) in a negative feedback loop.[2] Antagonism of these receptors leads to an increase in the release of norepinephrine and other neurotransmitters, making α2-AR antagonists valuable tools in neuroscience research and potential therapeutic agents for various neurological and psychiatric disorders.[2][3] Fipamezole (JP-1730) is a potent and selective α2-AR antagonist that has been investigated for its potential in treating Parkinson's disease.[4] This guide compares its neurochemical profile with other well-established α2-AR antagonists.

Receptor Binding Affinity and Selectivity

The affinity and selectivity of a drug for its target receptor are critical determinants of its pharmacological effects. The following table summarizes the binding affinities (Ki values in nM) of fipamezole, atipamezole, and yohimbine for the three human α2-adrenoceptor subtypes: α2A, α2B, and α2C. Lower Ki values indicate higher binding affinity.

Antagonistα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)α2/α1 Selectivity RatioReference
Fipamezole 9.21755High (not quantified in source)[4]
Atipamezole 1.81.21.5High[1]
Yohimbine 1.92.51.3Lower than atipamezole[1][3]
Idazoxan ---Selective α2 antagonist[5]

Data for Idazoxan's specific subtype affinities were not available in a directly comparable format.

Fipamezole demonstrates high affinity for all three α2-AR subtypes, with a slight preference for the α2A subtype.[4] Atipamezole also shows high and relatively non-selective affinity across the three subtypes and possesses a higher selectivity for α2- over α1-adrenoceptors compared to yohimbine.[1][3] Yohimbine is a well-known α2-AR antagonist but exhibits lower selectivity compared to atipamezole, which may contribute to some of its non-α2-adrenoceptor-mediated effects.[3] Idazoxan is also recognized as a selective α2-adrenoceptor antagonist.[5]

Effects on Neurotransmitter Release

The primary neurochemical effect of α2-AR antagonists is the enhancement of norepinephrine release by blocking the presynaptic autoreceptor negative feedback mechanism. This, in turn, can influence the release of other neurotransmitters like dopamine (B1211576) and serotonin (B10506).

Fipamezole: While direct microdialysis data on fipamezole's effect on neurotransmitter release is limited in the provided search results, its potent α2-AR antagonism strongly suggests it increases norepinephrine release. Studies in primate models of Parkinson's disease indicate that fipamezole can modulate the effects of L-DOPA, which is consistent with an interaction with monoaminergic systems.[4]

Atipamezole: Studies have shown that atipamezole stimulates central noradrenaline turnover.[3] It has been reported to have only a slight effect on dopaminergic activity.[3]

Idazoxan: In vivo microdialysis studies have demonstrated that systemic administration of idazoxan significantly increases extracellular levels of dopamine in the rat prefrontal cortex.[6] This effect is thought to be related to its anxiogenic properties.[6] Another study showed that idazoxan preferentially increases dopamine output in the medial prefrontal cortex through a local mechanism.[7]

Yohimbine: Yohimbine has been shown to elevate central dopamine and decrease central 5-hydroxytryptamine (serotonin) turnover rates.[3] In vivo microdialysis studies have confirmed that yohimbine increases dopamine levels in the medial prefrontal cortex.[8]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[9]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., fipamezole) for α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the human α2A, α2B, or α2C adrenergic receptor.

  • Radioligand (e.g., [3H]-Rauwolscine).

  • Test compounds (fipamezole and other antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.[11][12]

Objective: To measure the effect of an α2-AR antagonist on the extracellular levels of norepinephrine, dopamine, and serotonin in a specific brain region (e.g., prefrontal cortex).

Materials:

  • Microdialysis probes.

  • Stereotaxic apparatus for probe implantation.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Experimental animals (e.g., rats).

Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected in fractions at regular intervals.

  • Neurotransmitter Analysis: The collected dialysate samples are analyzed using HPLC with electrochemical detection to separate and quantify the concentrations of norepinephrine, dopamine, and serotonin.

  • Drug Administration: After establishing a stable baseline of neurotransmitter levels, the α2-AR antagonist is administered (e.g., systemically or locally through the probe), and changes in neurotransmitter concentrations are monitored over time.[13]

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 adrenergic receptors are coupled to inhibitory G proteins (Gi).[2] Upon activation by an agonist (e.g., norepinephrine), the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn modulates the function of various downstream effectors, ultimately leading to the inhibition of neurotransmitter release.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor α2-Adrenergic Receptor G_protein Gi Protein (αβγ subunits) Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits (α subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Effectors Downstream Effectors PKA_active->Effectors Phosphorylates Neurotransmitter_Vesicle Neurotransmitter Vesicle Effectors->Neurotransmitter_Vesicle Inhibits fusion Release Neurotransmitter Release Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Binds & Activates Antagonist Fipamezole (Antagonist) Antagonist->Receptor Binds & Blocks radioligand_workflow start Start prepare_membranes Prepare Cell Membranes with α2-AR start->prepare_membranes incubate Incubate Membranes with: - Radioligand - Unlabeled Antagonist prepare_membranes->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter count Quantify Radioactivity on Filters filter->count analyze Analyze Data: - Generate Competition Curve - Determine IC50 & Ki count->analyze end End analyze->end microdialysis_workflow start Start surgery Stereotaxic Implantation of Microdialysis Probe start->surgery recovery Animal Recovery surgery->recovery baseline Establish Baseline Neurotransmitter Levels recovery->baseline drug_admin Administer α2-AR Antagonist baseline->drug_admin collection Collect Dialysate Samples Over Time drug_admin->collection analysis Analyze Samples via HPLC-ECD collection->analysis data_analysis Analyze Neurotransmitter Concentration Changes analysis->data_analysis end End data_analysis->end

References

Fipamezole Hydrochloride: A Comparative Analysis of its Efficacy in Preclinical Models of Parkinson's Disease-Associated Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fipamezole (B1672676) hydrochloride's efficacy in mitigating levodopa-induced dyskinesia (LID) with other therapeutic alternatives, supported by experimental data from various animal models. The information is intended to assist researchers and drug development professionals in evaluating its potential as a novel treatment for Parkinson's disease (PD).

Executive Summary

Fipamezole hydrochloride, a potent and selective α2-adrenergic receptor antagonist, has demonstrated significant promise in preclinical models for the management of levodopa-induced dyskinesia, a debilitating side effect of long-term dopamine (B1211576) replacement therapy in Parkinson's disease. By blocking α2-adrenoceptors, Fipamezole enhances noradrenergic transmission, which in turn modulates dopaminergic pathways to alleviate dyskinetic movements without compromising the antiparkinsonian effects of levodopa (B1675098). This guide presents a comparative analysis of Fipamezole's efficacy against other therapeutic agents in established animal models of PD, namely the MPTP-lesioned primate and the reserpine-treated rat.

Mechanism of Action

This compound functions as an antagonist at α2-adrenergic receptors. In the context of Parkinson's disease and levodopa therapy, the proposed mechanism involves the enhancement of norepinephrine (B1679862) release in the brain. This increased noradrenergic tone is thought to modulate the overactive glutamatergic and altered dopaminergic signaling in the basal ganglia that contribute to the development of dyskinesia.

Fipamezole_Mechanism_of_Action cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fipamezole Fipamezole alpha2_receptor α2-Adrenergic Receptor Fipamezole->alpha2_receptor Blocks NE_vesicle Norepinephrine (NE) Vesicles alpha2_receptor->NE_vesicle Inhibits NE_release NE Release NE_vesicle->NE_release Leads to NE NE NE_release->NE Postsynaptic_receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_receptor Activates Modulation Modulation of Dopaminergic & Glutamatergic Systems Postsynaptic_receptor->Modulation Dyskinesia_reduction Reduction of Dyskinesia Modulation->Dyskinesia_reduction

Fipamezole's antagonistic action on presynaptic α2-adrenergic receptors.

Comparative Efficacy in Animal Models

The efficacy of this compound has been primarily evaluated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate model, which closely mimics the pathology of Parkinson's disease and the development of LID. Comparisons are drawn with other α2-adrenergic antagonists, NMDA receptor antagonists, and adenosine (B11128) A2A receptor antagonists.

MPTP-Lesioned Primate Model (Marmosets and Macaques)

This model is considered the gold standard for preclinical evaluation of anti-parkinsonian and anti-dyskinetic therapies.

Table 1: Efficacy of Fipamezole and Comparators in the MPTP-Lesioned Primate Model

CompoundClassAnimal ModelDoseKey Efficacy OutcomesCitation(s)
This compound α2-Adrenergic AntagonistMacaque10 mg/kg- Up to 75% increase in "on time" - Up to 98% increase in "good-quality on time" (without disabling dyskinesia)[1]
Marmoset10 mg/kg- Significant reduction in L-dopa-induced dyskinesia - 66% increase in the duration of L-dopa action[2][3]
Idazoxan α2-Adrenergic AntagonistCynomolgus Monkey7.5-10 mg/kg- Up to 65% reduction in dyskinesias
Amantadine NMDA AntagonistParkinsonian MonkeyNot Specified- Near-total suppression of choreiform dyskinesias - Substantial reduction in dystonic dyskinesias
KW-6002 (Istradefylline) Adenosine A2A AntagonistMPTP-treated MonkeyNot Specified- Potentiated L-dopa's effect on motor activity by up to 30% without worsening dyskinesia[4]

A meta-analysis of adenosine A2A receptor antagonists in various animal models, including primate models, concluded that this class of drugs is effective in controlling abnormal involuntary movements.[5][6]

Reserpine-Treated Rat Model

The reserpine-treated rat model is used to induce a parkinsonian-like state characterized by monoamine depletion, leading to motor deficits. While not a direct model of LID, it is used to assess the general effects of compounds on motor function and their interaction with levodopa.

Table 2: Effects of Fipamezole and Comparators in the Reserpine-Treated Rat Model

CompoundClassKey Efficacy OutcomesCitation(s)
This compound α2-Adrenergic AntagonistData on specific anti-dyskinetic effects in this model are limited. The model is primarily used to demonstrate the reversal of akinesia by levodopa, which Fipamezole is expected to modulate.
Levodopa Dopamine PrecursorReverses reserpine-induced akinesia.[7]
Adenosine A2A Antagonists Adenosine A2A AntagonistAmeliorates reserpine-induced catalepsy and hypolocomotion.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

MPTP-Lesioned Primate Model of Parkinson's Disease and LID

MPTP_Protocol cluster_induction Parkinsonism Induction cluster_lid LID Induction cluster_testing Drug Testing MPTP_Admin MPTP Administration (e.g., 2 mg/kg s.c. daily for 5 days) Washout Washout Period (Several weeks) MPTP_Admin->Washout Stable_PD Stable Parkinsonian State Washout->Stable_PD LDOPA_Priming Chronic Levodopa Administration (e.g., twice daily for several weeks) Stable_PD->LDOPA_Priming Stable_LID Stable Levodopa-Induced Dyskinesia LDOPA_Priming->Stable_LID Treatment Administer Test Compound (e.g., Fipamezole) + Levodopa Stable_LID->Treatment Behavioral_Scoring Behavioral Scoring (Dyskinesia & Parkinsonism) Treatment->Behavioral_Scoring

Workflow for the MPTP-lesioned primate model of LID.

1. Induction of Parkinsonism:

  • Animal Species: Common marmosets (Callithrix jacchus) or cynomolgus monkeys (Macaca fascicularis) are typically used.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (e.g., subcutaneously or intraperitoneally) over a period of days to weeks to induce selective degeneration of dopaminergic neurons in the substantia nigra.

  • Washout and Stabilization: A washout period of several weeks follows MPTP administration to allow the parkinsonian symptoms to stabilize.

2. Induction of Levodopa-Induced Dyskinesia (LID):

  • Levodopa Priming: Animals with stable parkinsonism are treated chronically with levodopa (L-dopa), often in combination with a peripheral decarboxylase inhibitor like carbidopa (B1219) or benserazide.

  • Development of Dyskinesia: Over several weeks of L-dopa treatment, the animals develop abnormal involuntary movements, including chorea and dystonia, which are characteristic of LID.

3. Behavioral Assessment:

  • Dyskinesia Scoring: Dyskinesia is typically rated by a trained observer blinded to the treatment. A common rating scale for marmosets evaluates chorea and dystonia on a scale from 0 (absent) to 4 (severe, continuous, and disabling).[9]

  • Parkinsonism Scoring: The severity of parkinsonian symptoms (e.g., bradykinesia, rigidity, tremor) is also assessed using a validated rating scale. The Parkinson's Disease Rating Scale (PDRS) for marmosets is one such tool.[10][11]

  • "On" Time Measurement: The duration of the antiparkinsonian benefit ("on" time) and the duration of "good-quality on time" (time with good motor function and without disabling dyskinesia) are recorded.

Reserpine-Induced Rat Model

1. Induction of Parkinsonian-like State:

  • Animal Species: Wistar or Sprague-Dawley rats are commonly used.

  • Reserpine (B192253) Administration: Reserpine is administered (e.g., 5 mg/kg, i.p.) to deplete central stores of monoamines (dopamine, norepinephrine, and serotonin), leading to akinesia, rigidity, and tremors.[12] This can be a single high dose or repeated low doses.[7]

2. Behavioral Assessment:

  • Tremor Assessment: Tremors can be scored visually based on their frequency and severity.[12] More objective methods using piezoelectric sensors are also available.[13]

  • Akinesia and Rigidity: Akinesia can be measured by assessing locomotor activity in an open field or using a bar test for catalepsy. Muscular rigidity can be evaluated by measuring resistance to passive limb movement.

  • Abnormal Involuntary Movements (AIMs): While this model is not primarily for LID, chronic levodopa treatment following reserpine can induce abnormal movements that can be scored.

Conclusion

The available preclinical data, particularly from the highly relevant MPTP-lesioned primate model, strongly support the efficacy of this compound in reducing levodopa-induced dyskinesia. Its ability to not only decrease dyskinesia but also extend the duration of levodopa's therapeutic benefit without compromising its antiparkinsonian effects makes it a compelling candidate for further clinical development. Compared to other therapeutic alternatives, Fipamezole's mechanism of action offers a novel, non-dopaminergic approach to managing a significant challenge in the long-term treatment of Parkinson's disease. Further research is warranted to fully elucidate its clinical potential and to establish optimal dosing and safety profiles in human patients.

References

A Comparative Analysis of Fipamezole Hydrochloride in the Landscape of Levodopa-Induced Dyskinesia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fipamezole hydrochloride with other therapeutic alternatives for Levodopa-induced dyskinesia (LID) in Parkinson's disease. The analysis is based on available clinical trial data, focusing on efficacy, safety, and mechanistic insights.

This compound is an investigational drug that has been evaluated for the treatment of motor dysfunctions in Parkinson's disease, particularly LID. It acts as a selective antagonist of alpha-2 adrenergic receptors. This guide summarizes the key findings from its clinical development and juxtaposes them with data from other pharmacological agents used or investigated for the same indication.

Quantitative Comparison of Clinical Trial Data

The following tables provide a structured overview of the quantitative data extracted from clinical trials of Fipamezole and its comparators.

Table 1: Efficacy of Fipamezole and Alternatives in Treating Levodopa-Induced Dyskinesia

DrugClinical Trial IdentifierKey Efficacy EndpointResults
Fipamezole NCT00559871 (FJORD Study)Change in Levodopa-Induced Dyskinesia Scale (LIDS)In a prespecified subgroup of US subjects, the 90 mg three times daily (TID) dose showed a statistically significant improvement in LID rating compared to placebo (-1.9 point difference, p=0.047). Dose responsiveness was also demonstrated (p=0.014).
Amantadine (Extended-Release) EASE LID StudyChange in Unified Dyskinesia Rating Scale (UDysRS)At week 12, the mean change in UDysRS score was -15.9 for the treatment group versus -8.0 for placebo (treatment difference of -7.9, p < 0.001).[1]
Amantadine (Extended-Release) EASED StudyChange in Unified Dyskinesia Rating Scale (UDysRS)The 340 mg dose resulted in a 27% reduction in UDysRS compared to placebo (p=0.005).[2]
Befiradol (NLX-112) NCT05148884 (Phase 2a)Reduction in LID scoresShowed statistically significant reductions in LID scores compared to placebo. The treatment was also noted to have an efficacy profile similar to amantadine.[3][4]
Mesdopetam (B608974) NCT04435431 (Phase 2b)Change in Unified Dyskinesia Rating Scale (UDysRS)The 7.5 mg twice daily (BID) dose showed a statistically significant reduction in UDysRS scores (p=0.026 at 12 weeks).[5]

Table 2: Impact on "On" and "Off" Time

DrugClinical Trial IdentifierKey EndpointResults
Fipamezole NCT00559871 (FJORD Study)Mean daily 'Off' timeData not fully available in public domain.
Amantadine (Extended-Release) EASE LID StudyChange in 'Off' timeA mean decrease of 0.6 hours in 'Off' time compared to a 0.3-hour increase in the placebo group (treatment difference of -0.9 hours, p=0.02).[1]
Amantadine (Extended-Release) EASED StudyIncrease in 'On' time without troublesome dyskinesiaSignificant increases were observed at 260 mg (p=0.004), 340 mg (p=0.008), and 420 mg (p=0.018) doses.[2]
Mesdopetam NCT04435431 (Phase 2b)Change in daily 'On' time without troublesome dyskinesiaThe primary endpoint was not met. However, a numerical dose-dependent reduction in 'Off' time was observed.[5]

Table 3: Safety and Tolerability Profile

DrugClinical Trial IdentifierCommon Adverse Events
Fipamezole NCT00559871 (FJORD Study)Mild and transient elevations in blood pressure. The overall adverse effect profile was considered acceptable.
Amantadine (Extended-Release) EASED StudyConstipation, hallucinations, dizziness, and dry mouth were the most frequent adverse events.[2]
Befiradol (NLX-112) NCT05148884 (Phase 2a)The drug was reported to be safe and well-tolerated, with no serious adverse events in the treatment group.[3]
Mesdopetam NCT04435431 (Phase 2b)The adverse event profile was similar to placebo.[6][7]

Table 4: Pharmacokinetic Parameters

DrugStudy PopulationKey Pharmacokinetic Parameters
Fipamezole Healthy Volunteers (Buccal Spray)Rapid absorption, dose-dependent Cmax and AUC, apparent elimination half-life of 1.2-3.5 hours.

Experimental Protocols

Fipamezole: FJORD Study (NCT00559871)

The FJORD study was a Phase II, multi-center, randomized, double-blind, placebo-controlled, dose-escalating trial.[8][9]

  • Participants: Patients with idiopathic Parkinson's disease experiencing at least moderately disabling peak-dose dyskinesia for ≥25% of the waking day. Participants were on a stable regimen of levodopa (B1675098)/dopa-decarboxylase inhibitor.[8]

  • Intervention: Patients were randomized to one of four treatment arms: placebo or Fipamezole at doses escalating from 30 to 90 mg three times daily.[8][9]

  • Primary Outcome Measures: The primary efficacy endpoint was the change in the Levodopa-Induced Dyskinesia Scale (LIDS), a modification of the Abnormal Involuntary Movement Scale (AIMS).[9]

  • Secondary Outcome Measures: Secondary outcomes included the mean daily 'Off' time as recorded in patient diaries, the impact of dyskinesia on daily activities assessed by the Parkinson's Disease Dyskinesia Scale (PDYS-26), and cognitive function tests.[8][9]

Visualizing the Mechanism of Action

Fipamezole's Signaling Pathway

Fipamezole functions as an antagonist to the alpha-2 adrenergic receptor. In the context of Parkinson's disease and levodopa therapy, this mechanism is thought to modulate neurotransmitter release and neuronal activity in brain regions critical for motor control. The following diagram illustrates the proposed signaling pathway.

Fipamezole_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Noradrenaline Noradrenaline Alpha2_Receptor Alpha-2 Adrenergic Receptor (Autoreceptor) Noradrenaline->Alpha2_Receptor Activates (Negative Feedback) Postsynaptic_Receptor Postsynaptic Adrenergic Receptor Noradrenaline->Postsynaptic_Receptor Activates Alpha2_Receptor->Noradrenaline Inhibits Release Fipamezole Fipamezole Fipamezole->Alpha2_Receptor Blocks

Caption: Fipamezole blocks presynaptic alpha-2 autoreceptors, increasing noradrenaline release.

Experimental Workflow of the FJORD Study

The diagram below outlines the key stages of the Fipamezole FJORD clinical trial.

FJORD_Workflow Screening Screening of Parkinson's Patients with Levodopa-Induced Dyskinesia Randomization Randomization (2:1:1:1) Screening->Randomization Placebo Placebo Group Randomization->Placebo Dose1 Fipamezole (30 mg TID) Randomization->Dose1 Dose2 Fipamezole (60 mg TID) Randomization->Dose2 Dose3 Fipamezole (90 mg TID) Randomization->Dose3 Treatment 28-Day Treatment Period (Dose Escalation) Placebo->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment Assessment Efficacy and Safety Assessments (LIDS, Patient Diaries, PDYS-26) Treatment->Assessment Analysis Data Analysis Assessment->Analysis

Caption: Workflow of the Phase II FJORD clinical trial for Fipamezole.

References

Replicating Fipamezole Hydrochloride's Anti-Dyskinetic Effects: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of neurodegenerative disease, the management of levodopa-induced dyskinesia (LID) in Parkinson's disease remains a significant challenge. Fipamezole (B1672676) hydrochloride, a selective α2-adrenergic receptor antagonist, has shown promise in mitigating these debilitating motor complications. This guide provides a comprehensive comparison of Fipamezole's anti-dyskinetic properties with those of key alternative therapeutic agents. We present quantitative efficacy data, detailed experimental protocols for assessing dyskinesia, and a visualization of the underlying signaling pathways to inform future research and development in this critical area.

Comparative Efficacy of Anti-Dyskinetic Agents

The following tables summarize the quantitative outcomes from clinical trials of Fipamezole and its alternatives. Efficacy is primarily assessed using validated dyskinesia rating scales, with data presented as mean change from baseline or standardized mean difference.

DrugFormulationDosePrimary Outcome MeasureMean Improvement vs. Placebop-valueStudy
Fipamezole Hydrochloride Oral90 mg TIDLevodopa-Induced Dyskinesia Scale (LIDS)-1.9 (95% CI, 0.0 to -3.8)0.047FJORD (US subgroup)[1]
Amantadine (B194251) Immediate-Release (IR)300 mg/dayRush Dyskinesia Rating Scale (RDRS) / UPDRS-IVaRDRS: 48% improvement vs. 16% placebo; UPDRS-IVa: -1.8 vs. -0.03<0.05-[2]
Amantadine Extended-Release (ER)274-340 mg/dayUnified Dyskinesia Rating Scale (UDysRS)Significant improvement over placebo<0.05EASE LID, EASE LID 3[3]
Sarizotan Oral2 mg/dayUPDRS Items 32+33Statistically significant improvement<0.05-
Mavoglurant Oral100-200 mg BIDmodified Abnormal Involuntary Movement Scale (mAIMS)Not statistically significant>0.05Phase 2 Studies
DrugFormulation(s)Standardized Mean Difference (SMD) vs. Placebo (Dyskinesia Rating Scales)Standardized Mean Difference (SMD) vs. Placebo ((MDS-)UPDRS IV)
Amantadine IR, DR/ER, IR/ER-1.32 (95% CI, -1.78 to -0.86)-0.95 (95% CI, -1.33 to -0.58)[4][5][6]

Experimental Protocols

Accurate and consistent assessment of dyskinesia is paramount in clinical trials. Below are detailed methodologies for the key rating scales cited in this guide.

Levodopa-Induced Dyskinesia Scale (LIDS)

The Levodopa-Induced Dyskinesia Scale (LIDS) is a modification of the Abnormal Involuntary Movement Scale (AIMS). It is used to assess the severity of dyskinesia in patients with Parkinson's disease. The scale evaluates dyskinesia across different body regions and at different times relative to levodopa (B1675098) intake.

Administration:

  • The assessment is typically performed at baseline and at specified follow-up points during a clinical trial.

  • Patients are observed by a trained rater at three time points after an oral levodopa dose to capture peak-dose dyskinesia.

  • The rater scores the severity of dyskinesia in seven body regions (face, lips/perioral area, jaw, tongue, upper limbs, lower limbs, and trunk) on a 5-point scale (0=none, 1=minimal, 2=mild, 3=moderate, 4=severe).

  • The total LIDS score is the sum of the scores for each body region, with a maximum possible score of 28.

Unified Dyskinesia Rating Scale (UDysRS)

The UDysRS is a comprehensive tool designed to evaluate the multifaceted impact of dyskinesia.[7][8][9][10] It is divided into four parts:

  • Part I: Historical Disability (Patient-Perceived) of ON-Dyskinesia: Assesses the patient's perception of how dyskinesia impacts daily activities over the past week. This part consists of 11 items, each scored on a 0-4 scale (0=no disability, 4=maximal disability).

  • Part II: Historical Disability (Patient-Perceived) of OFF-Dystonia: Evaluates the patient's perception of the impact of dystonia during "off" periods. This part has 4 items, each scored on a 0-4 scale.

  • Part III: Objective Impairment (Clinician-Scored): A clinician rates the severity of dyskinesia across seven body regions during four standardized activities. Both choreic and dystonic movements are assessed.

  • Part IV: Objective Disability (Clinician-Scored): The clinician assesses the degree to which dyskinesia interferes with the patient's ability to perform the four standardized tasks.

Scoring: Each item is rated on a 5-point scale (0-4). The total score for each part is calculated by summing the item scores. A higher score indicates greater severity or disability.

Modified Abnormal Involuntary Movement Scale (mAIMS)

The mAIMS is a clinician-rated scale used to assess the severity of involuntary movements. It is frequently used in trials for LID.

Administration:

  • A trained clinician observes the patient for a specified period.

  • The severity of abnormal, involuntary movements is rated for seven body areas (face, lips/perioral area, jaw, tongue, upper limbs, lower limbs, and trunk).

  • Each area is scored on a 5-point scale from 0 (none) to 4 (severe).

  • The total mAIMS score is the sum of the scores from the seven body areas, with a maximum score of 28.

Signaling Pathways in Levodopa-Induced Dyskinesia

The following diagrams illustrate the proposed signaling pathways through which Fipamezole and its alternatives exert their anti-dyskinetic effects.

Fipamezole_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron NE Norepinephrine alpha2_autoreceptor α2 Autoreceptor NE->alpha2_autoreceptor Negative Feedback alpha2_receptor α2 Adrenergic Receptor NE->alpha2_receptor Gi Gi Protein alpha2_receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Downstream_Effects Reduced Neuronal Excitability PKA->Downstream_Effects Fipamezole Fipamezole Fipamezole->alpha2_autoreceptor Antagonizes Fipamezole->alpha2_receptor Antagonizes Levodopa Levodopa -> DA -> NE Levodopa->NE

Caption: Fipamezole, an α2-adrenergic antagonist, blocks both presynaptic autoreceptors and postsynaptic receptors.

Alternatives_Pathway cluster_glutamatergic Glutamatergic Synapse cluster_serotonergic Serotonergic Synapse Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor mGluR5 mGluR5 Glutamate->mGluR5 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx mGluR5->Ca_Influx Modulates Excitotoxicity Excitotoxicity & Dyskinesia Ca_Influx->Excitotoxicity Serotonin (B10506) Serotonin (5-HT) 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Dopamine_Release Erratic Dopamine Release 5HT1A_Receptor->Dopamine_Release Modulates Amantadine Amantadine Amantadine->NMDA_Receptor Antagonizes Mavoglurant Mavoglurant Mavoglurant->mGluR5 Antagonizes Sarizotan Sarizotan Sarizotan->5HT1A_Receptor Agonist

Caption: Mechanisms of action for alternative anti-dyskinetic agents targeting glutamate and serotonin pathways.

Experimental Workflow for a Clinical Trial in Levodopa-Induced Dyskinesia

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - UDysRS - Patient Diaries - Motor Assessments Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (e.g., Fipamezole) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 28 days) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up Follow-up Assessments - UDysRS - Patient Diaries - Safety Monitoring Treatment_Period->Follow_Up Data_Analysis Data Analysis - Primary & Secondary  Endpoints Follow_Up->Data_Analysis

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial investigating an anti-dyskinetic agent.

References

Safety Operating Guide

Safe Disposal of Fipamezole Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Fipamezole hydrochloride, a compound primarily used in research and veterinary medicine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical handling in a research and development setting. Note that this compound is also known as Atipamezole hydrochloride, and the safety data for the latter is applicable.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This compound can be toxic if swallowed, inhaled, or in contact with skin[1].

Essential PPE includes:

  • Gloves: Wear protective gloves. Rubber gloves are recommended if there is a potential for skin contact[2].

  • Eye Protection: Use safety goggles with side-shields to prevent eye contact[3].

  • Lab Coat: An impervious lab coat should be worn to protect skin and clothing[3].

  • Respiratory Protection: If the process generates airborne mist or vapor, use a suitable respirator[2][3]. General room ventilation is typically adequate otherwise[2].

Always wash hands thoroughly after handling the compound[2][3][4]. Avoid breathing any dust, fumes, gas, mist, vapors, or spray[1][3]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[1][3][4].

II. Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Steps for Spill Containment and Cleanup:

  • Contain the Spill: Immediately contain the source of the spill or leak[2].

  • Absorb the Material: Use a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to absorb the spilled substance[2][5].

  • Collect and Transfer: Carefully collect the absorbed material and place it into a labeled container for proper disposal[2].

  • Clean the Area: Thoroughly clean the spill area with detergent and water[2]. Collect the wash water with a non-combustible absorbent material and also place it in a labeled container for disposal[2].

  • Ventilate the Area: Ensure adequate ventilation during and after the cleanup process.

III. Disposal of Unused or Expired this compound

Proper disposal is critical to prevent environmental contamination and potential harm to human health. The generation of waste should be avoided or minimized whenever possible[5].

Recommended Disposal Hierarchy:

  • Licensed Waste Disposal Contractor: The most recommended method is to dispose of the product through a licensed waste disposal contractor[5]. This ensures compliance with all local, state, and federal environmental protection and waste disposal legislation[5].

  • Drug Take-Back Programs: If available, utilize a drug take-back program. These programs are a safe and environmentally sound way to dispose of unused medicines. You can find authorized collection sites through the Drug Enforcement Administration's (DEA) website[6].

  • Disposal in Household Trash (if other options are unavailable): If a licensed contractor or take-back program is not accessible, the following steps can be taken for disposal in the trash[7]:

    • Do Not Crush: Do not crush tablets or capsules[7].

    • Mix with Undesirable Substance: Remove the medicine from its original container and mix it with an unappealing substance like used coffee grounds, dirt, or cat litter[6][7][8]. This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.

    • Seal in a Container: Place the mixture in a sealed plastic bag or other sealable container to prevent it from leaking or breaking out of a garbage bag[6][7][8].

    • Discard in Trash: Throw the sealed container in the household trash[7].

    • Remove Personal Information: Scratch out all personal information on the prescription label of the empty container to protect your identity and privacy[6][7].

Important Note on Flushing: Do not flush this compound down the toilet or pour it down the drain unless specifically instructed to do so by the product labeling[6][8]. Pharmaceuticals can contaminate water supplies as they are often not removed by wastewater treatment plants, posing a risk to aquatic life and potentially ending up in drinking water[8][9][10].

IV. Disposal of Contaminated Materials

All materials that have come into contact with this compound, including empty containers, PPE, and spill cleanup materials, must be disposed of as hazardous waste[11].

  • Empty Containers: Empty containers or liners may retain some product residues and should be disposed of in a safe way[5].

  • Contaminated Items: Gloves, wipes, absorbent materials, and other contaminated items should be placed in a dedicated, labeled waste container[2][11].

  • Disposal: Dispose of these contaminated materials through a licensed waste disposal contractor in accordance with all applicable regulations[5].

Quantitative Data

The following table summarizes key toxicity information for Atipamezole, the active ingredient in this compound, which informs its hazardous nature.

ParameterValueSpeciesSource
Acute Oral LD5080 mg/kgRat[2]

Experimental Protocols

While specific experimental protocols for disposal are not detailed in the provided search results, the procedures outlined above are based on standard laboratory safety and hazardous waste management principles as described in the Safety Data Sheets. The primary "protocol" for disposal involves a risk assessment and adherence to the waste disposal hierarchy: professional disposal, take-back programs, and, as a last resort, carefully managed trash disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Fipamezole_Disposal_Workflow cluster_prep Preparation & Identification cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Pathways cluster_spill_cleanup Spill Management cluster_container_disposal Container Management cluster_product_disposal Product Disposal Decision cluster_final_disposal Final Disposition start Identify Fipamezole HCl for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type spill Spill Residue / Contaminated Materials waste_type->spill Spill unused Unused / Expired Product waste_type->unused Unused Product empty Empty Containers waste_type->empty Empty Container contain Contain & Absorb Spill spill->contain disposal_choice Disposal Option Available? unused->disposal_choice deface Deface Label empty->deface collect_spill Collect into Labeled Hazardous Waste Container contain->collect_spill final_disposal Final Disposal via Licensed Contractor collect_spill->final_disposal collect_empty Place in Labeled Hazardous Waste Container deface->collect_empty collect_empty->final_disposal contractor Licensed Waste Disposal Contractor disposal_choice->contractor Yes (Professional) take_back Drug Take-Back Program disposal_choice->take_back Yes (Take-Back) trash_prep Mix with Undesirable Substance & Seal disposal_choice->trash_prep No contractor->final_disposal take_back->final_disposal trash_disposal Dispose in Household Trash trash_prep->trash_disposal trash_disposal->final_disposal If applicable

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fipamezole hydrochloride
Reactant of Route 2
Fipamezole hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。